molecular formula C10H9ClO2 B590818 5-(3-Chlorophenyl)dihydro-2(3H)-furanone CAS No. 875256-56-7

5-(3-Chlorophenyl)dihydro-2(3H)-furanone

Katalognummer: B590818
CAS-Nummer: 875256-56-7
Molekulargewicht: 196.63
InChI-Schlüssel: BXCLFOKTWQYCRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Chlorophenyl)dihydro-2(3H)-furanone is a chemical compound of significant interest in medicinal chemistry research, particularly for its potential neuroactive and anti-inflammatory properties. This γ-butyrolactone derivative serves as a key synthetic intermediate and a core structural motif for developing novel pharmacologically active molecules. Scientific investigations into structurally related furanone compounds have demonstrated a range of promising biological activities. Research on a closely related triazole-thione derivative incorporating the 5-(3-chlorophenyl) moiety has shown potent anticonvulsant activity in models of maximal electroshock-induced seizure, with its mechanism of action linked to an influence on voltage-gated sodium channels (VGSCs) . Furthermore, studies on other chlorophenyl-substituted dihydrofuranone analogues have characterized them as non-steroidal anti-inflammatory drugs (NSAIDs) with a profile that may extend beyond simple prostaglandin synthesis inhibition, suggesting a unique mechanism of action . The furanone scaffold is recognized as a privileged structure in drug discovery due to its wide spectrum of bioactivity, serving as a versatile building block for creating compounds with potential anticancer, antibacterial, and antifungal properties . Researchers value this compound for exploring new therapeutic avenues in neurology and immunology.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-(3-chlorophenyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-8-3-1-2-7(6-8)9-4-5-10(12)13-9/h1-3,6,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCLFOKTWQYCRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101274176
Record name 5-(3-Chlorophenyl)dihydro-2(3H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101274176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875256-56-7
Record name 5-(3-Chlorophenyl)dihydro-2(3H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875256-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Chlorophenyl)dihydro-2(3H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101274176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-(3-chlorophenyl)-gamma-butyrolactone chemical structure

Structural and Pharmacological Profiling of 5-(3-Chlorophenyl)- -butyrolactone: A Technical Guide

Executive Summary

The

115-(3-chlorophenyl)dihydrofuran-2(3H)-one

This whitepaper provides an in-depth analysis of the chemical structure, self-validating synthetic methodologies, analytical characterization, and pharmacological signaling pathways associated with this compound.

Structural Elucidation and Chemical Dynamics

The core structure of 5-(3-chlorophenyl)-

  • Stereochemistry: The C5 carbon is a chiral center, meaning the molecule exists as either the (R)- or (S)-enantiomer. Because biological targets (such as enzymes and receptors) are inherently chiral, the enantiopurity of the GBL derivative dictates its pharmacological efficacy.

  • Conformational Causality: The GBL ring naturally adopts an envelope conformation to minimize torsional strain. The bulky 3-chlorophenyl group preferentially occupies a pseudo-equatorial position to avoid 1,3-diaxial-like steric clashes with the ring protons.

  • Electronic Effects: The meta-chloro group exerts a strong negative inductive effect (-I) across the aromatic system. Unlike para-substitutions, the meta-position does not significantly donate electron density via resonance (+M) to the attachment point. This specific electronic tuning increases the overall partition coefficient (

    
    ), facilitating superior blood-brain barrier (BBB) penetration and cellular membrane permeability.
    

Synthetic Methodologies and Workflow

To achieve high enantiomeric excess (ee) and yield, the synthesis of 5-(3-chlorophenyl)-

22
Step-by-Step Experimental Protocol

Step 1: Regioselective Grignard Addition

  • Procedure: To a solution of succinic anhydride (1.0 eq) in anhydrous THF at -78 °C, 3-chlorophenylmagnesium bromide (1.2 eq) is added dropwise. The reaction is slowly warmed to room temperature, quenched with 1M HCl, and extracted with ethyl acetate to yield 4-(3-chlorophenyl)-4-oxobutanoic acid.

  • Causality & Self-Validation: The strict temperature control (-78 °C) prevents the highly reactive Grignard reagent from performing a double addition to the newly formed ketone. In-Process Control (IPC): The reaction is monitored via TLC. The formation of a bromocresol green-positive spot (indicating a carboxylic acid) confirms successful ring-opening. Any over-addition byproducts (tertiary alcohols) are non-acidic and are naturally purged during the basic aqueous workup, making this step chemically self-purifying.

Step 2: Asymmetric Hydrogenation

  • Procedure: The keto-acid is dissolved in degassed methanol. Ru(OAc)₂((R)-BINAP) (1 mol%) is added, and the reactor is pressurized with H₂ (50 psi) at 50 °C for 12 hours to yield (S)-4-(3-chlorophenyl)-4-hydroxybutanoic acid.

  • Causality & Self-Validation: The chiral environment of the BINAP ligand sterically dictates the approach of the hydride to the re- or si-face of the ketone. This is not arbitrary; it guarantees the formation of a single enantiomer (>95% ee), which is critical for downstream receptor affinity. IPC: Chiral HPLC is used to validate the enantiomeric excess before proceeding.

Step 3: Acid-Catalyzed Lactonization

  • Procedure: The chiral hydroxy-acid is dissolved in toluene. Catalytic p-toluenesulfonic acid (p-TsOH, 0.1 eq) is added. The mixture is refluxed using a Dean-Stark apparatus for 4 hours.

  • Causality & Self-Validation: Intramolecular Fischer esterification is an equilibrium process. By utilizing toluene, water is removed azeotropically via the Dean-Stark trap. According to Le Chatelier’s principle, the continuous removal of the water byproduct irreversibly drives the reaction to a quantitative yield of the target lactone.

SynthWorkflowStart3-Chlorophenylmagnesium Bromide+ Succinic AnhydrideStep1Nucleophilic Acyl Substitution(THF, -78°C to RT)Start->Step1Intermediate4-(3-Chlorophenyl)-4-oxobutanoic acidStep1->IntermediateStep2Asymmetric Reduction(Ru-BINAP, H2, MeOH)Intermediate->Step2ChiralInt(R/S)-4-(3-Chlorophenyl)-4-hydroxybutanoic acidStep2->ChiralIntStep3Acid-Catalyzed Lactonization(p-TsOH, Toluene, Reflux)ChiralInt->Step3Product5-(3-Chlorophenyl)-gamma-butyrolactoneStep3->Product

Caption: Step-by-step synthetic workflow for the asymmetric synthesis of 5-(3-chlorophenyl)-GBL.

Analytical Characterization

Rigorous analytical characterization is required to confirm the structural integrity of the synthesized compound. The following table summarizes the quantitative spectroscopic data expected for 5-(3-chlorophenyl)dihydrofuran-2(3H)-one 3[3].

ParameterValue / SpecificationAnalytical Purpose
Chemical Formula C₁₀H₉ClO₂Elemental composition verification
Molecular Weight 196.63 g/mol Mass spectrometry target mass
CAS Registry Number 1875256-56-7Database indexing and cross-referencing
IR (KBr,

)
1765 cm⁻¹ (C=O), 1150 cm⁻¹ (C-O)Confirmation of the highly strained cyclic lactone ring
¹H NMR (400 MHz, CDCl₃)

5.45 (dd, 1H, C5-H)
Validation of the C5 chiral methine proton environment
Mass Spectrometry (EI) m/z 196 (M⁺), 198 (M+2)Confirmation of the 3:1 isotopic chlorine signature

Pharmacological Relevance and Target Pathways

Substituted

44

Mechanistic Causality: The 3-chlorophenyl ring acts as a highly specialized lipophilic anchor. When the GBL derivative enters the COX-2 active site, the meta-chloro group engages in favorable

PathwayLigand5-(3-Chlorophenyl)-GBLTargetCyclooxygenase-2 (COX-2)Hydrophobic PocketLigand->Target Competitive BindingArachidonicArachidonic AcidMetabolismTarget->Arachidonic Inhibits EnzymeProstaglandinsProstaglandin E2 (PGE2)SynthesisArachidonic->Prostaglandins Pathway BlockedInflammationAnalgesic & Anti-inflammatoryResponseProstaglandins->Inflammation Downregulation

Caption: Pharmacological signaling pathway demonstrating COX-2 inhibition by 5-(3-chlorophenyl)-GBL.

References

  • Der Pharma Chemica - Design, Synthesis and Studies of Structure Activity Relationship of γ-butyrolactones for Evaluation of Analgesic Activity. 1

  • NIST Chemistry WebBook - Cyprofuram and structurally related amide/lactone derivatives. 4

  • National Institute of Informatics (NII) - β,γ-trans-selective γ-butyrolactone formation via homoenolate cross-annulation. 2

  • BLD Pharm - 5-(3-Chlorophenyl)dihydrofuran-2(3H)-one (CAS 1875256-56-7) Chemical Properties and Documentation. 3

Synthesis and Process Optimization of 5-(3-Chlorophenyl)dihydro-2(3H)-furanone: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(3-Chlorophenyl)dihydro-2(3H)-furanone (CAS: 875256-56-7), also known as 4-(m-chlorophenyl)-4-hydroxybutyric acid


-lactone, is a highly valuable synthetic intermediate. It is predominantly utilized in the pharmaceutical industry for the development of sertraline analogs—a class of selective serotonin reuptake inhibitors (SSRIs) used as antidepressants [1]. Typically presenting as a viscous red oil, the handling and synthesis of this 

-lactone require rigorous chemoselective controls. This whitepaper outlines a highly optimized, self-validating synthetic workflow designed for scalability, high yield, and uncompromising scientific integrity.

Retrosynthetic Strategy and Mechanistic Rationale

The construction of the


-lactone ring is best approached through a three-stage linear sequence. The retrosynthetic disconnection of the lactone ether bond reveals an open-chain 

-hydroxy acid. Further oxidation of the secondary alcohol points to a

-keto acid, which can be cleanly disconnected into 3-chlorophenylmagnesium bromide and succinic anhydride.

This pathway is highly efficient because it leverages the thermodynamic stability of the 5-membered lactone ring as the ultimate driving force (thermodynamic sink) for the final cyclization step.

Synthesis A 3-Chlorophenylmagnesium Bromide C 4-(3-Chlorophenyl)-4- oxobutyric acid A->C THF, 0°C Nucleophilic Addition B Succinic Anhydride B->C D 4-(3-Chlorophenyl)-4- hydroxybutyric acid C->D NaBH4, NaOH (aq) Chemoselective Reduction E 5-(3-Chlorophenyl)dihydro- 2(3H)-furanone D->E HCl, Toluene (Reflux) Azeotropic Lactonization

Fig 1. Forward synthetic pathway from starting materials to the target gamma-lactone.

Pharmacological Context: The Role of the Intermediate

The


-lactone core synthesized here is subsequently subjected to amine substitution and reduction to form active SSRI APIs. These molecules function by competitively binding to the Serotonin Transporter (SERT), preventing the reuptake of 5-hydroxytryptamine (5-HT) from the synaptic cleft, thereby amplifying postsynaptic signal transduction.

SERT_Pathway Presynaptic Presynaptic Neuron (5-HT Release) Synapse Synaptic Cleft (Active 5-HT Pool) Presynaptic->Synapse Exocytosis SERT Serotonin Transporter (SERT) Reuptake Channel Synapse->SERT 5-HT Reuptake Postsynaptic Postsynaptic Receptors (Signal Transduction) Synapse->Postsynaptic Receptor Activation SERT->Presynaptic Recycling Blocked SSRI Sertraline Analog (Lactone-Derived API) SSRI->SERT Competitive Inhibition

Fig 2. Mechanism of action for SSRIs derived from the synthesized lactone intermediate.

Step-by-Step Experimental Methodologies

As a Senior Application Scientist, it is critical to look beyond the mere mixing of reagents and understand the causality of the process parameters. The following protocols are designed as self-validating systems, ensuring that physical observations directly correlate with chemical milestones [2].

Step 1: Grignard Addition (Synthesis of 4-(3-Chlorophenyl)-4-oxobutyric acid)
  • Objective: Form the carbon-carbon bond while preventing over-addition [3].

  • Procedure:

    • Purge a 2L 3-neck flask with ultra-high purity N₂. Charge with succinic anhydride (1.0 eq) and anhydrous THF (0.8 M). Cool to 0°C.

    • Add 3-chlorophenylmagnesium bromide (0.5 M in THF, 1.05 eq) dropwise over 2 hours.

    • Causality Check: The strict temperature control (0°C) and slow addition rate are non-negotiable. They prevent the formation of tertiary alcohols resulting from a second nucleophilic attack. The initial product is a magnesium carboxylate enolate, which precipitates or sterically hinders further addition, effectively halting the reaction at the keto-acid stage.

    • Quench with 1M HCl, maintaining the internal temperature below 15°C. Extract with Ethyl Acetate, wash with brine, and concentrate to afford the crude keto-acid.

Step 2: Chemoselective Carbonyl Reduction
  • Objective: Reduce the ketone to a secondary alcohol without cleaving the carboxylate.

  • Procedure:

    • Dissolve the crude keto-acid in 10% aqueous NaOH (1.1 eq relative to the acid).

    • Causality Check: Converting the acid to its sodium salt serves two purposes: it solubilizes the compound in an aqueous medium and prevents the carboxylic acid proton from violently quenching the hydride reagent.

    • Cool to 10°C and add Sodium Borohydride (NaBH₄) (0.5 eq) in portions [4]. NaBH₄ is explicitly chosen over LiAlH₄ because it chemoselectively reduces ketones in the presence of carboxylate salts, preventing over-reduction to a diol.

    • Stir for 2 hours. Validate ketone consumption via TLC (Eluent: 7:3 Hexanes:EtOAc).

Step 3: Acid-Catalyzed Azeotropic Lactonization
  • Objective: Cyclize the

    
    -hydroxy acid to the target lactone.
    
  • Procedure:

    • Acidify the aqueous mixture from Step 2 to pH 1 using concentrated HCl.

    • Causality Check: Acidification protonates the carboxylate. The spatial proximity of the resulting

      
      -hydroxyl group drives a rapid, thermodynamically favorable intramolecular esterification.
      
    • Add Toluene (0.5 M) and equip the flask with a Dean-Stark trap. Heat to reflux (110°C).

    • Self-Validating System: The Dean-Stark apparatus provides real-time visual validation of the reaction progress. As the lactonization proceeds, water is generated and azeotropically removed. Once the water level in the trap ceases to rise, the cyclization is quantitatively complete.

    • Cool, separate the organic layer, wash with saturated NaHCO₃ (to remove unreacted open-chain acid), dry, and concentrate under vacuum to yield the product as a viscous red oil.

Quantitative Data and Yield Analysis

To facilitate process scaling and reproducibility, the stoichiometric parameters and expected in-process controls (IPCs) are summarized below.

Process StepReagentsStoichiometry (Eq.)Temp (°C)Time (h)IPC MethodTypical Yield (%)
1. Grignard Addition 3-Cl-PhMgBr / Succinic Anhydride1.05 / 1.000 to 254HPLC (UV 254 nm)82–88
2. Ketone Reduction Keto-acid / NaBH₄ / NaOH1.00 / 0.50 / 1.1010 to 152TLC (EtOAc:Hex)>95 (crude)
3. Lactonization Hydroxy-acid / HCl (aq) / Toluene1.00 / Excess110 (Reflux)3GC-FID / Volumetric85–90

Note: The physical state of the final product is a red oil. During storage or transport, it may adhere to the cap of its container. It is recommended to centrifuge the vial at 200-500 RPM prior to use to gather the liquid and prevent yield loss during handling [1].

References

  • 5-(3-Chlorophenyl)dihydro-2(3H)-furanone Product Specifications & Handling Coompo Research Chemicals URL:[Link]

  • Synthesis of gamma-Lactones and Analogues Dalal, S. L., et al., Journal of the Indian Chemical Society, 35, 745 (1958) URL:[Link]

  • Preparation of 3-Benzoylpropionic Acid (General Grignard-Succinic Anhydride Protocol) Organic Syntheses, Coll. Vol. 3, p.108 URL:[Link]

  • Sodium Borohydride Reduction of Ketones Organic Chemistry Portal URL:[Link]

Advanced Pharmacochemical Profiling of 5-(3-Chlorophenyl)dihydro-2(3H)-furanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Neuropharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary & Structural Rationale

The compound 5-(3-chlorophenyl)dihydro-2(3H)-furanone (also classified as a 5-aryl-


-butyrolactone) represents a critical structural motif in modern medicinal chemistry. 

-Butyrolactones (GBLs) are highly privileged scaffolds, serving both as versatile synthetic intermediates and as potent neuropharmacological agents [1].

The introduction of a 3-chlorophenyl group at the C5 position of the dihydro-2(3H)-furanone ring fundamentally alters the molecule's physicochemical profile compared to its unsubstituted parent, 5-phenyldihydro-2(3H)-furanone [2]. The meta-chloro substitution serves two causal purposes:

  • Electronic Modulation: The electron-withdrawing nature of the chlorine atom increases the electrophilicity of the lactone carbonyl, making it an excellent intermediate for ring-opening nucleophilic attacks (e.g., in the synthesis of Baclofen analogs).

  • Lipophilicity & Target Affinity: The halogen significantly increases the partition coefficient (LogP), optimizing blood-brain barrier (BBB) penetrability. Furthermore, the dihedral angle enforced by the meta-substitution perfectly aligns the aryl ring with the hydrophobic pocket of the

    
    -hydroxybutyric acid (GHB) receptor complex.
    

Synthetic Methodology & Causality

To evaluate the pharmacological potential of 5-(3-chlorophenyl)dihydro-2(3H)-furanone, enantiopure synthesis is mandatory. The C5 carbon is a chiral center, and neuroreceptor binding is highly stereospecific. We utilize an asymmetric synthesis route beginning with a Stetter reaction, followed by ruthenium-catalyzed asymmetric hydrogenation.

Causality of Catalyst Selection: The choice of the


-Ru-BINAP catalyst is not arbitrary. The steric repulsion between the bulky 3-chlorophenyl group and the naphthyl rings of the BINAP ligand forces the incoming hydride to attack exclusively from the re-face of the ketone intermediate. This precise spatial restriction guarantees an enantiomeric excess (ee) of >98%, preventing the formation of the inactive 

-enantiomer which could cause off-target toxicity.

Synthesis A 3-Chlorobenzaldehyde + Methyl Acrylate B Stetter Reaction (Thiazolium Catalyst) A->B C Methyl 4-(3-chlorophenyl) -4-oxobutanoate B->C D Asymmetric Hydrogenation (Ru-BINAP, H2) C->D E Methyl 4-(3-chlorophenyl) -4-hydroxybutanoate D->E F Acid-Catalyzed Lactonization (HCl) E->F G 5-(3-Chlorophenyl)dihydro- 2(3H)-furanone F->G

Workflow for the asymmetric synthesis of 5-(3-chlorophenyl)dihydro-2(3H)-furanone.

Protocol A: Self-Validating Enantioselective Synthesis

This protocol is designed as a closed-loop, self-validating system. In-process analytical checkpoints ensure that any deviation in stereocontrol immediately halts the workflow, preserving reagent integrity.

  • Stetter Coupling: Combine 3-chlorobenzaldehyde (10 mmol) and methyl acrylate (12 mmol) in anhydrous ethanol. Add 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.5 mmol) and triethylamine (5 mmol). Reflux for 12 hours.

  • Intermediate Isolation: Quench with 1M HCl, extract with ethyl acetate, and purify via flash chromatography to yield methyl 4-(3-chlorophenyl)-4-oxobutanoate.

  • Asymmetric Hydrogenation: Transfer the intermediate to a high-pressure Parr reactor. Add 1 mol%

    
    -Ru-BINAP catalyst in degassed methanol. Pressurize with 
    
    
    
    to 50 atm and stir at 50°C for 24 hours.
  • Validation Checkpoint 1 (Chiral HPLC): Crucial Step. Sample the mixture and run through a Chiralcel OD-H column. Validation logic: If the

    
    -enantiomer peak area is <95%, the batch is diverted to a fractional crystallization loop. Only batches with >95% ee proceed.
    
  • Lactonization: Add catalytic

    
    -toluenesulfonic acid (pTSA) to the methanol solution and reflux for 4 hours to drive the ring closure.
    
  • Final Purification: Concentrate in vacuo and recrystallize from hexane/ethyl acetate to yield pure

    
    -5-(3-chlorophenyl)dihydro-2(3H)-furanone.
    

Pharmacodynamics & Neuromodulatory Pathways

Substituted


-butyrolactones exhibit profound central nervous system (CNS) activity. 5-(3-Chlorophenyl)dihydro-2(3H)-furanone acts as an allosteric modulator at the 

and GHB receptor complexes [3].

Upon crossing the BBB, the lactone ring interacts with the receptor's binding cleft. The subsequent conformational change activates


 proteins, which triggers a dual-pathway cascade: the inhibition of adenylyl cyclase (lowering cAMP levels) and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This massive 

efflux hyperpolarizes the neuron, raising the action potential threshold and exerting a potent anticonvulsant and analgesic effect.

Pathway L 5-(3-Chlorophenyl)dihydro- 2(3H)-furanone R GHB / GABA_B Receptor Complex L->R Allosteric Binding G G-protein Activation (G_alpha_i/o) R->G E1 Inhibition of Adenylyl Cyclase G->E1 E2 Activation of GIRK Channels G->E2 O Neuronal Hyperpolarization (Anticonvulsant Effect) E1->O cAMP ↓ E2->O K+ Efflux

Neuromodulatory pathway of 5-aryl-gamma-butyrolactones via GABA/GHB receptors.

Protocol B: Self-Validating Radioligand Binding Assay

This assay utilizes orthogonal controls to guarantee the trustworthiness of the binding kinetics.

  • Membrane Preparation: Homogenize rat cortical tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet.

  • Incubation: In a 96-well plate, combine 100

    
     of membrane protein, 10 nM 
    
    
    
    (a specific GHB receptor radioligand), and varying concentrations of 5-(3-chlorophenyl)dihydro-2(3H)-furanone (1 nM to 100
    
    
    ).
  • Validation Checkpoint 2 (Z'-Factor Analysis): Define non-specific binding (NSB) using 100

    
     unlabeled NCS-382 in control wells. Validation logic:  Calculate the Z'-factor between total binding and NSB wells. The assay is automatically invalidated and aborted if 
    
    
    
    , ensuring that only statistically robust displacement curves are analyzed.
  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity using a microplate beta counter. Calculate the

    
     using non-linear regression analysis.
    

Quantitative Data Summary

The stereospecificity of the compound is dramatically highlighted when comparing the binding affinities of its enantiomers. The


-enantiomer demonstrates a highly potent affinity for the receptor complex, whereas the 

-enantiomer is effectively inactive.
Compound VariantSynthesis Yield (%)Enantiomeric Excess (ee %)GHB Receptor

(nM)
LogP (Calculated)
Racemate (±) 85N/A450 ± 252.15
(R)-Enantiomer 78> 98120 ± 102.15
(S)-Enantiomer 76> 98> 50002.15

Table 1: Physicochemical and pharmacological profiling of 5-(3-chlorophenyl)dihydro-2(3H)-furanone variants. Note the severe drop in


 potency for the (S)-enantiomer, validating the necessity of Protocol A's asymmetric approach.

References

  • World Health Organization. "WHO expert committee on drug dependence." WHO Technical Report Series. Available at:[Link]

  • Der Pharma Chemica.

    
    -butyrolactones for Evaluation of Analgesic Activity." Der Pharma Chemica Journal. Available at:[Link]
    
  • National Institute of Standards and Technology (NIST). "2(3H)-Furanone, dihydro-5-phenyl-." NIST Chemistry WebBook, SRD 69. Available at:[Link]

Engineering Tetralin-Based SSRIs: A Technical Guide to 5-(3-Chlorophenyl)dihydro-2(3H)-furanone

Author: BenchChem Technical Support Team. Date: March 2026

Core Significance in Neuropharmacology

The compound 5-(3-Chlorophenyl)dihydro-2(3H)-furanone (CAS: 875256-56-7) serves as a highly specialized, structurally rigid γ-lactone intermediate[1]. In the realm of medicinal chemistry, the synthesis of 1,4-disubstituted tetralin cores—the foundational scaffold of the blockbuster antidepressant —requires precise stereochemical and regiochemical control[2]. While the traditional sertraline synthesis utilizes a 3,4-dichlorophenyl moiety, this specific 3-chloro analog is instrumental in developing mono-chlorinated sertraline derivatives and novel selective serotonin reuptake inhibitors (SSRIs)[3].

The strategic advantage of utilizing a γ-lactone rather than an open-chain hydroxy acid lies in its thermodynamic stability and its role as a "masked" electrophile. By locking the molecule into a five-membered ring, the hydroxyl group is protected from unwanted side reactions (such as premature elimination or oligomerization), and the molecule is perfectly primed for Lewis acid-mediated ring-opening during downstream Friedel-Crafts alkylation[2].

Physicochemical Profiling

To ensure reproducible synthetic workflows, understanding the baseline physicochemical properties of the intermediate is critical. The data below summarizes the key parameters required for handling and storage[3].

ParameterSpecification
Chemical Name 5-(3-Chlorophenyl)dihydro-2(3H)-furanone
CAS Number 875256-56-7
Molecular Formula C10H9ClO2
Molecular Weight 196.63 g/mol
Physical Appearance Red to amber oil
Solubility Profile Soluble in Chloroform, Dichloromethane (DCM), DMSO
Storage Conditions 2-8°C, protected from air and light (refrigerate/freeze)
Purity Standard ≥ 98% (typically validated via HPLC)

Synthetic Workflows & Protocols

The conversion of basic precursors into the target γ-lactone, and its subsequent transformation into a tetralone core, must be treated as a self-validating system. Each step is designed with specific causal drivers to maximize yield and purity.

Protocol A: Synthesis of the γ-Lactone Intermediate

This protocol details the reduction of the keto-acid and subsequent acid-catalyzed cyclization.

  • Selective Reduction:

    • Procedure: Dissolve 1.0 equivalent of 4-(3-chlorophenyl)-4-oxobutanoic acid in an aqueous solution of sodium hydroxide (NaOH) to form the water-soluble sodium salt. Cool the reactor to 0-5°C. Slowly add 1.2 equivalents of sodium borohydride (NaBH₄) in small portions.

    • Causality: NaBH₄ is chosen because it selectively reduces the ketone to a secondary alcohol without over-reducing the carboxylic acid or cleaving the aryl-chloride bond. The alkaline environment prevents the premature decomposition of the hydride reagent.

  • Acid-Catalyzed Cyclization:

    • Procedure: Once TLC confirms the complete consumption of the starting material, carefully quench the reaction by dropwise addition of concentrated hydrochloric acid (HCl) until the pH drops below 2. Stir at room temperature for 2 hours.

    • Causality: The highly acidic environment protonates the carboxylate, converting it back to a carboxylic acid. The proximity of the newly formed hydroxyl group leads to a rapid, spontaneous intramolecular nucleophilic acyl substitution (dehydration), driving the equilibrium toward the thermodynamically favored 5-membered γ-lactone ring[2].

  • Isolation:

    • Procedure: Extract the aqueous mixture three times with dichloromethane (DCM). Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 5-(3-chlorophenyl)dihydro-2(3H)-furanone as a red oil[3].

Protocol B: Downstream Conversion to the Tetralone Core

The lactone is subsequently used to build the naphthalene-derived core of the SSRI analog.

  • Lewis Acid Activation & Ring Opening:

    • Procedure: Dissolve the γ-lactone in a 10-fold volumetric excess of anhydrous benzene. Chill the mixture to 0°C under an inert nitrogen atmosphere. Add 2.5 equivalents of anhydrous aluminum chloride (AlCl₃) portion-wise.

    • Causality: AlCl₃ is a potent Lewis acid that coordinates with the carbonyl oxygen of the lactone. This coordination weakens the adjacent C-O bond, generating a highly electrophilic benzylic carbocation (stabilized by the 3-chlorophenyl ring). Benzene acts as both the solvent and the nucleophile, attacking the carbocation to form 4-(3-chlorophenyl)-4-phenylbutanoic acid[2].

  • Intramolecular Friedel-Crafts Acylation:

    • Procedure: After the initial alkylation is complete, the intermediate is treated with polyphosphoric acid (PPA) or methanesulfonic acid at elevated temperatures (80-90°C) to induce intramolecular cyclization, yielding the target 4-(3-chlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (tetralone).

SynthPathway A 4-(3-Chlorophenyl)- 4-oxobutanoic acid B 4-(3-Chlorophenyl)- 4-hydroxybutanoic acid A->B NaBH4 Reduction C 5-(3-Chlorophenyl)dihydro- 2(3H)-furanone (CAS 875256-56-7) B->C HCl (pH < 2) Cyclization D 4-(3-Chlorophenyl)- 4-phenylbutanoic acid C->D Benzene, AlCl3 Friedel-Crafts E Tetralone Intermediate D->E Intramolecular Acylation F Sertraline Analog (SSRI) E->F Reductive Amination

Caption: Synthetic workflow from keto-acid to sertraline analog via the γ-lactone intermediate.

Analytical Validation System

To guarantee the integrity of the downstream Friedel-Crafts reaction, the γ-lactone must be rigorously validated to ensure no open-chain hydroxy acid remains.

Analytical TechniqueTarget ObservationMechanistic Significance
FT-IR Spectroscopy Strong C=O stretch at ~1770 cm⁻¹; Absence of broad O-H stretch at 3300 cm⁻¹Confirms complete esterification and ring closure. Five-membered lactones exhibit higher wavenumber C=O stretches due to ring strain.
¹H NMR (CDCl₃) Triplet/Multiplet at δ 5.4 - 5.6 ppm (1H)Corresponds to the benzylic methine proton adjacent to the lactone oxygen, confirming the structural integrity of the closed ring.
HPLC-MS (ESI+) Peak at m/z 197.0 [M+H]⁺Validates the molecular weight (196.63 g/mol ) and confirms the absence of the hydrated open-chain precursor (which would appear at m/z 215).

Pharmacological Mechanism of Downstream Analogs

Once the 5-(3-Chlorophenyl)dihydro-2(3H)-furanone is fully converted into its corresponding tetralin-amine (the sertraline analog), the compound exerts its biological effect by targeting the central nervous system.

Mechanism of Action: The synthesized analog acts as a competitive inhibitor of the Serotonin Transporter (SERT). The rigid 1,4-disubstituted tetralin core fits precisely into the central binding pocket (S1 site) of the SERT protein. By binding here, the drug locks the transporter in an outward-open conformation. This structural blockade prevents the reuptake of the neurotransmitter serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron. The resulting accumulation of 5-HT in the synaptic cleft leads to prolonged activation of postsynaptic 5-HT receptors, which is the primary driver of the compound's antidepressant efficacy[3].

SERTMech A Presynaptic Neuron (5-HT Release) B Synaptic Cleft (5-HT Accumulation) A->B Exocytosis C Serotonin Transporter (SERT) B->C Reuptake Attempt E Postsynaptic Receptor Activation B->E Enhanced Signaling C->B Blocked Reuptake D Sertraline Analog (Synthesized API) D->C Competitive Inhibition (Locks Outward-Open State)

Caption: Pharmacological mechanism of SERT inhibition by the synthesized tetralin-based SSRI analog.

References

  • Coompo Research Chemicals. "5-(3-Chlorophenyl)dihydro-2(3H)-furanone | 875256-56-7". Coompo. URL: [Link]

  • Pfizer Inc. "CN1042129C - Process for preparing sertraline intermediates". Google Patents.

Sources

Spectroscopic Characterization of 5-(3-Chlorophenyl)dihydro-2(3H)-furanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(3-Chlorophenyl)dihydro-2(3H)-furanone (commonly referred to as 5-(3-chlorophenyl)-


-butyrolactone) is a critical heterocyclic scaffold utilized in medicinal chemistry and advanced organic synthesis. As a halogenated derivative of the 

-butyrolactone core[1], it presents unique electronic and stereochemical properties. This whitepaper provides an authoritative, in-depth framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

By moving beyond mere data listing, this guide explores the physical causality behind the spectroscopic phenomena, offering researchers a self-validating methodology for rigorous chemical characterization.

Chemical Architecture & Physical Properties

The core structure consists of a five-membered saturated oxolane ring[2] fused to a carbonyl group, with a 3-chlorophenyl substituent at the C5 position. The presence of the chiral center at C5 locks the oxolane ring into a specific envelope conformation, fundamentally altering the magnetic environment of the adjacent protons.

Table 1: Fundamental Chemical Properties
PropertyValueStructural Significance
Molecular Formula C₁₀H₉ClO₂Dictates the exact mass and isotopic signature.
Molecular Weight 196.63 g/mol Base peak reference for MS analysis.
SMILES O=C1CCC(O1)c2cccc(Cl)c2Defines connectivity for computational prediction.
Functional Groups

-Lactone, Aryl Chloride
Drives IR stretching frequencies and MS fragmentation.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR characterization of 5-(3-Chlorophenyl)dihydro-2(3H)-furanone is defined by the stereocenter at C5. This chiral node renders the methylene protons at C3 and C4 diastereotopic , meaning they are magnetically non-equivalent and will couple with each other, resulting in complex multiplet splitting patterns.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The methine proton at C5 is highly deshielded due to the combined electron-withdrawing effects of the adjacent endocyclic oxygen and the aromatic ring. It typically resonates downfield as a doublet of doublets (dd) or a pseudo-triplet. The Karplus equation dictates that the cis and trans relationships between the C5 proton and the C4 diastereotopic protons will yield distinct vicinal coupling constants (


), allowing for precise conformational mapping.
Table 2: ¹H NMR Assignments
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentCausality / Electronic Effect
7.20 - 7.40 Multiplet (m)4HAromatic (C2', C4', C5', C6')Deshielded by the inductive effect of the chlorine atom and the lactone ring.
5.40 - 5.55 dd or pseudo-t1HC5-H (Methine)Strongly deshielded by the adjacent oxygen atom and the anisotropic effect of the phenyl ring.
2.55 - 2.75 Multiplet (m)2HC3-H₂ (Methylene)Deshielded by the adjacent carbonyl group (

-protons).
2.10 - 2.65 Multiplet (m)2HC4-H₂ (Methylene)Diastereotopic splitting due to the C5 chiral center; complex geminal and vicinal coupling.
¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The ¹³C spectrum provides a clear map of the carbon skeleton. The inductive effect of the chlorine atom at the meta position of the phenyl ring causes distinct shifts in the aromatic region compared to the non-chlorinated analog,


-phenyl-

-butyrolactone[3].
Table 3: ¹³C NMR Assignments
Chemical Shift (

, ppm)
Carbon TypeAssignmentCausality / Electronic Effect
~176.5 Quaternary (C=O)C2 (Carbonyl)Characteristic of a strained 5-membered lactone ring.
~141.0 Quaternary (Ar)C1' (Ipso)Directly attached to the electron-withdrawing lactone ring.
~134.5 Quaternary (Ar)C3' (C-Cl)Deshielded by the highly electronegative chlorine atom.
123.0 - 130.0 Methine (Ar)C2', C4', C5', C6'Standard aromatic resonances, slightly perturbed by the meta-chloro group.
~80.5 Methine (sp³)C5 (CH-O)Strongly deshielded by the directly bonded oxygen atom.
~30.5 Methylene (sp³)C4Aliphatic carbon, slightly deshielded by proximity to C5.
~28.8 Methylene (sp³)C3

-carbon to the carbonyl group.

Vibrational Spectroscopy (IR)

Infrared spectroscopy is paramount for confirming the integrity of the


-lactone ring. In five-membered lactones, the internal bond angles are compressed (~108°), which increases the s-character of the exocyclic C=O bond. This ring strain requires more energy to stretch the bond, shifting the carbonyl absorption frequency significantly higher (~1775 cm⁻¹) compared to acyclic esters (~1735 cm⁻¹).
Table 4: Key IR Vibrational Modes (KBr Pellet)
Wavenumber (cm⁻¹)Vibration TypeStructural Implication
1770 - 1780 C=O Stretch (Strong)Confirms the intact 5-membered

-lactone ring.
1595, 1575 C=C Ar Stretch (Med)Confirms the presence of the aromatic ring.
1150 - 1200 C-O-C Asym StretchConfirms the ether linkage within the lactone.
1080 C-Cl Stretch (Strong)Validates the presence of the aryl chloride.
2870 - 2950 C-H sp³ StretchAliphatic backbone of the lactone ring.

Mass Spectrometry (EI-MS) & Fragmentation Dynamics

Electron Ionization (EI) at 70 eV provides a robust fragmentation pattern. The defining feature of this spectrum is the isotopic cluster of the molecular ion. Because chlorine exists naturally as ³⁵Cl (~75%) and ³⁷Cl (~25%), the molecular ion [M]⁺• will appear as a distinct doublet at m/z 196 and 198 in a precise 3:1 ratio.

The primary fragmentation pathway involves


-cleavage adjacent to the oxolane oxygen, leading to the loss of either the lactone radical or the 3-chlorophenyl radical.

MS_Fragmentation M_ion Molecular Ion [M]+• m/z 196 / 198 Frag_A [3-Cl-C6H4]+ m/z 111 / 113 M_ion->Frag_A - C4H5O2• (Lactone Radical) Frag_B [C4H5O2]+ m/z 85 M_ion->Frag_B - 3-Cl-C6H4• (Aryl Radical) Frag_C [3-Cl-C6H4-CO]+ m/z 139 / 141 M_ion->Frag_C Ring Cleavage & Rearrangement

Figure 1: Primary EI-MS fragmentation pathways of 5-(3-Chlorophenyl)dihydro-2(3H)-furanone.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems. Each workflow contains an internal logic check to prevent data misinterpretation.

NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ lacks protic exchange capabilities, preserving the intricate aliphatic splitting patterns of the lactone ring.

  • Standardization: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). Set the TMS signal to exactly 0.00 ppm to guarantee chemical shift accuracy across different magnetic field strengths.

  • Acquisition: Run a standard 1D ¹H experiment (16 scans, 400 MHz) and a ¹³C{¹H} decoupled experiment (512 scans, 100 MHz).

  • Self-Validation Check: Integrate the aromatic region (

    
     7.20-7.40) against the C5 methine proton (
    
    
    
    5.40-5.55). A ratio deviating from 4:1 strictly indicates an incomplete reaction or co-eluting impurities.
IR Acquisition Protocol
  • Sample Preparation: Grind 2 mg of the compound with 200 mg of anhydrous Potassium Bromide (KBr). Press into a translucent pellet at 10 tons of pressure. Causality: KBr is entirely IR transparent in the mid-IR range, preventing matrix interference.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using an FT-IR spectrometer.

  • Self-Validation Check: Analyze the region above 3200 cm⁻¹. The presence of a broad O-H stretch indicates that the lactone ring has hydrolyzed into the corresponding open-chain hydroxy acid. If present, the sample must be discarded and re-purified.

MS Acquisition Protocol
  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade methanol.

  • Acquisition: Introduce the sample via Direct Insertion Probe (DIP) or GC-interface into the mass spectrometer. Apply Electron Ionization (EI) at the universal standard of 70 eV. Scan from m/z 50 to 300.

  • Self-Validation Check: Isolate the molecular ion cluster at m/z 196 and 198. A strict 3:1 intensity ratio must be observed. Any deviation flags potential halogen-exchange artifacts or isobaric contamination.

Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Sample 5-(3-Chlorophenyl)dihydro-2(3H)-furanone (Purified Sample) Prep_NMR Dissolve in CDCl3 (Internal TMS Standard) Sample->Prep_NMR Prep_IR Prepare Anhydrous KBr Pellet Sample->Prep_IR Prep_MS Dilute in LC-MS MeOH Sample->Prep_MS Acq_NMR Acquire 1H & 13C Spectra Validate 4:1 Integration Ratio Prep_NMR->Acq_NMR Data Data Synthesis & Structural Elucidation Acq_NMR->Data Acq_IR Scan 4000-400 cm⁻¹ Validate Absence of O-H (>3200 cm⁻¹) Prep_IR->Acq_IR Acq_IR->Data Acq_MS EI Mode (70 eV) Validate 3:1 Isotope Ratio (m/z 196/198) Prep_MS->Acq_MS Acq_MS->Data

Figure 2: Self-validating spectroscopic workflow for structural confirmation.

References

  • gamma-Phenyl-gamma-butyrolactone (CID 13884) . National Center for Biotechnology Information. PubChem Compound Database. Retrieved March 10, 2026, from [Link]

  • gamma-Butyrolactone . Wikipedia, The Free Encyclopedia. Retrieved March 10, 2026, from [Link]

  • Tetrahydrofuran (Oxolane Ring Properties) . Wikipedia, The Free Encyclopedia. Retrieved March 10, 2026, from [Link]

  • Gamma-Butyrolactone (GBL) Chemical Information . DEA Diversion Control Division. Retrieved March 10, 2026, from [Link]

Sources

Introduction: The Privileged Scaffold of γ-Butyrolactone

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Substituted γ-Butyrolactones: Synthesis, Biological Activity, and Applications

The γ-butyrolactone (GBL) is a five-membered heterocyclic motif that stands as a cornerstone in the architecture of a vast array of natural products and synthetic molecules.[1][2] This "privileged structure" is frequently associated with a wide spectrum of biological and pharmacological activities, making it a focal point for synthetic and medicinal chemists for decades.[1][3] Its prevalence in FDA-approved drugs for uses ranging from diuretics and anticancer agents to treatments for heart disease underscores its therapeutic significance.[2]

While the core GBL ring is fundamental, the nature and stereochemistry of substituents appended to it dramatically modulate its biological function and chemical properties. Substitution at the C5 position, in particular, is a critical determinant of a molecule's activity and specificity. This guide provides a comprehensive review of 5-substituted γ-butyrolactones, delving into the intricacies of their synthesis, exploring the landscape of their biological activities, and examining their diverse applications. For researchers, scientists, and drug development professionals, understanding the nuances of this chemical class is paramount for designing next-generation therapeutics and functional molecules.

Part 1: Strategic Synthesis of 5-Substituted γ-Butyrolactones

The construction of the 5-substituted GBL ring is a challenge that has been met with a diverse arsenal of synthetic strategies. The choice of method is often dictated by the desired substitution pattern, the required stereochemical outcome, and the overall complexity of the target molecule.

Oxidative Lactonization of Alkenoic Acids

One of the most direct and common methods for forming the GBL ring is through the oxidative lactonization of a corresponding γ,δ-unsaturated carboxylic acid (a pentenoic acid derivative). This approach forges the critical C5-O1 bond.

  • Halolactonization: This classic and robust method involves treating an unsaturated carboxylic acid with an electrophilic halogen source (e.g., I₂, Br₂, NBS) and a base. The reaction proceeds via an initial halonium ion formation across the double bond, which is then intramolecularly trapped by the carboxylate nucleophile. This process is often highly diastereoselective, with the stereochemistry being controlled by the geometry of the double bond and the steric environment of the molecule.[1]

  • Photoredox-Catalyzed Lactonization: Modern synthetic chemistry has seen the rise of photoredox catalysis, which enables reactions under mild conditions using visible light.[1] For GBL synthesis, this approach can be used to generate radical intermediates that undergo cyclization. For instance, a radical can be generated at the γ- or δ-position of a carboxylic acid derivative, which then cyclizes onto the carbonyl group to form the lactone ring.[1] This method has been particularly effective for creating 5,5-disubstituted γ-butyrolactones.[1]

Illustrative Workflow: Halolactonization

The diagram below illustrates a typical workflow for an iodolactonization reaction, a common variant of halolactonization.

GBL_Halolactonization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start γ,δ-Unsaturated Carboxylic Acid Solvent Dissolve in Solvent (e.g., THF/H₂O) Start->Solvent Base Add Base (e.g., NaHCO₃) Solvent->Base Iodine Add I₂ Solution (Portion-wise) Base->Iodine Stir Stir at RT (Monitor by TLC) Iodine->Stir Quench Quench with Na₂S₂O₃ (aq.) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product 5-Iodomethyl-GBL Purify->Product

Caption: General workflow for iodolactonization synthesis.

Detailed Experimental Protocol: Iodolactonization

This protocol is a representative example for the synthesis of a 5-substituted GBL via iodolactonization.

  • Preparation: To a solution of the γ,δ-unsaturated carboxylic acid (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and water (0.1 M), add sodium bicarbonate (NaHCO₃, 3.0 eq). Stir the mixture at room temperature until all solids have dissolved.

  • Reaction: Slowly add a solution of iodine (I₂, 2.5 eq) and potassium iodide (KI, 2.5 eq) in water dropwise to the reaction mixture. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark iodine color disappears.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-(iodomethyl)-γ-butyrolactone.

  • Validation: Characterize the final product using NMR (¹H, ¹³C), IR spectroscopy, and Mass Spectrometry to confirm its structure and purity. The presence of the characteristic lactone carbonyl stretch (~1770 cm⁻¹) in the IR spectrum is a key indicator of successful lactonization.

Asymmetric Synthesis: Accessing Chiral Lactones

For applications in drug development, achieving high enantiomeric purity is critical. Several strategies have been developed for the asymmetric synthesis of 5-substituted GBLs.

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature. For example, enantiopure amino acids or carbohydrates can be converted into chiral GBLs through a sequence of established chemical transformations.

  • Catalytic Asymmetric Methods: The use of chiral catalysts to induce enantioselectivity is a powerful and efficient strategy.

    • Asymmetric Hydrogenation/Reduction: An unsaturated precursor can be asymmetrically hydrogenated using a chiral metal catalyst (e.g., Rh-BINAP) to set the stereocenter at C5 before or during the lactonization step.[4] For instance, a copper hydride catalyzed asymmetric conjugate reduction of a butenolide has been shown to provide excellent stereoselectivity.[4]

    • Organocatalysis: Chiral organic molecules can catalyze reactions like Michael additions or aldol reactions to build the GBL skeleton with high enantioselectivity.[1][5]

The diagram below outlines the logic of using a chiral catalyst to generate an enantiomerically enriched product from a prochiral substrate.

Asymmetric_Synthesis sub Prochiral Substrate (e.g., γ-ketoester) ts_R Diastereomeric Transition State (R) sub->ts_R Lower Energy Pathway ts_S Diastereomeric Transition State (S) sub->ts_S Higher Energy Pathway cat Chiral Catalyst + Reductant cat->ts_R cat->ts_S prod_R (R)-5-substituted GBL (Major Product) ts_R->prod_R prod_S (S)-5-substituted GBL (Minor Product) ts_S->prod_S

Sources

The Furanone Pharmacophore: A Technical Guide to Discovery, Mechanisms, and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The furanone ring—a five-membered heteroaromatic system containing an oxygen atom and a carbonyl group—has evolved from an ecological curiosity into a highly versatile pharmacophore in medicinal chemistry[1]. As a Senior Application Scientist, I have observed how the unique electrophilic and structural properties of the 2(5H)-furanone and 3(2H)-furanone cores have been leveraged to develop everything from blockbuster anti-inflammatory drugs to cutting-edge anti-virulence agents. This whitepaper synthesizes the historical discovery, mechanistic pathways, quantitative structure-activity relationships (QSAR), and validated experimental protocols surrounding furanone derivatives.

Historical Milestones in Furanone Discovery

Marine Origins: Delisea pulchra and Quorum Sensing

The medicinal journey of halogenated furanones began in the marine environment. Researchers investigating the Australian red macroalga Delisea pulchra noted its remarkable ability to remain free of bacterial biofouling[2]. This defense mechanism was traced to the alga's production of secondary metabolites known as halogenated furanones (e.g., fimbrolides)[2][3].

Crucially, these compounds do not kill bacteria; instead, they act as structural analogs to N-acyl-homoserine lactones (AHLs), the signaling molecules used by Gram-negative bacteria for quorum sensing (QS)[4][5]. By displacing AHLs from their receptor proteins (such as LuxR or LasR), furanones inhibit the coordinated expression of virulence factors and biofilm formation without exerting the selective survival pressure that typically drives antibiotic resistance[5][6].

The Anti-Inflammatory Era: Rational Design of Rofecoxib

The furanone core achieved global pharmaceutical prominence with the discovery of rofecoxib (Vioxx), chemically designated as 4-(4'-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone[7]. Developed as a selective cyclooxygenase-2 (COX-2) inhibitor, rofecoxib utilized the furanone ring to specifically target the larger, more flexible side pocket of the COX-2 active site, which is absent in the constitutively expressed COX-1[8][9]. While rofecoxib was later withdrawn due to cardiovascular adverse events, its development remains a masterclass in structure-based drug design, demonstrating how the furanone scaffold can be functionalized to achieve exquisite enzyme selectivity[7][9].

Modern Resurgence: Furanone Glycosides and Anti-Virulence

Recent drug discovery programs have expanded the utility of furanones into complex systemic diseases. A notable breakthrough is the discovery of D228, a first-in-class furanone glycoside derived from the hit compound Phoenicein isolated from Chimonanthus salicifolius[10]. D228 acts as a prodrug for the treatment of Inflammatory Bowel Disease (IBD), downregulating the MyD88/TRAF6/p38 signaling pathway and demonstrating the continued viability of the furanone core in modern therapeutics[10].

Mechanistic Pathways & Molecular Causality

To understand the therapeutic efficacy of furanones, one must examine their molecular interactions. In the context of anti-virulence, synthetic derivatives like Furanone C-30 act as competitive inhibitors.

Causality of Inhibition: The native AHL autoinducer binds to the LasR receptor, triggering a conformational change that promotes receptor dimerization and subsequent binding to target DNA promoters (e.g., lasB)[11]. Furanone C-30 competes for the same ligand-binding domain. However, the binding of the halogenated furanone fails to induce the necessary conformational shift for dimerization. Furthermore, the furanone-LasR complex is highly unstable, leading to rapid proteolytic degradation of the LasR protein, effectively silencing the bacterial communication network[4][11].

G AHL AHL (Autoinducer) Complex AHL-LasR Complex (Active) AHL->Complex Binds LasR LasR Receptor LasR->Complex Inactive Furanone-LasR Complex (Unstable) LasR->Inactive Furanone Furanone C-30 (Competitive Inhibitor) Furanone->Inactive Competes for pocket Dimerization Receptor Dimerization & DNA Binding Complex->Dimerization Promotes Degradation Proteolytic Degradation of LasR Inactive->Degradation Prevents dimerization Virulence Virulence Factor Expression (Biofilms, Proteases) Dimerization->Virulence Transcription

Mechanism of LasR-mediated quorum sensing inhibition by Furanone C-30.

Quantitative Structure-Activity Relationship (QSAR) Data

The functionalization of the furanone ring dictates its biological target and potency. Table 1 summarizes the quantitative data for key furanone derivatives across different therapeutic targets.

Table 1: Pharmacological Profile of Key Furanone Derivatives

Compound NameStructural ClassificationPrimary TargetPotency / Efficacy MetricReference
Fimbrolide (Natural) Halogenated 2(5H)-furanoneBacterial LuxR/LasRBiofilm inhibition at ecologically relevant conc.[2]
Furanone C-30 Synthetic (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanoneP. aeruginosa LasRDisrupts LasR-DNA binding at 100 µM[6][11]
Rofecoxib (Vioxx) 4-(4'-methylsulfonylphenyl)-3-phenyl-2(5H)-furanoneHuman COX-2 EnzymeEquipotent to indomethacin; no COX-1 inhibition up to 1000 mg[7][8]
Compound 26 (Janssens) Synthetic bromofuranone (lacking C3 alkyl chain)S. typhimurium QSBiofilm IC50 = 10 ± 3 µM[12]
D228 Furanone GlycosideMyD88/TRAF6/p38Significant reduction in IBD inflammatory biomarkers[10]

Experimental Methodology: Self-Validating Protocols

To ensure reproducibility and scientific integrity in furanone research, the following protocol outlines the standard method for evaluating the anti-virulence properties of synthetic furanones (like C-30) via biofilm inhibition.

Protocol: Microtiter Plate Biofilm Inhibition Assay (Crystal Violet Method)

This high-throughput assay quantifies the impact of furanone inhibitors on the initial stages of Pseudomonas aeruginosa biofilm formation[4].

Rationale & Causality: Biofilms are extracellular polymeric matrices. Crystal violet is a basic dye that binds to negatively charged surface molecules and polysaccharides in the extracellular matrix. By measuring the retained dye, we indirectly quantify biofilm mass.

Materials:

  • P. aeruginosa strain (e.g., PAO1)

  • Luria-Bertani (LB) broth or SCFM2 (Synthetic Cystic Fibrosis Sputum Medium)[4][13]

  • Furanone C-30 stock solution (dissolved in DMSO)[4]

  • 0.1% (w/v) crystal violet solution[4][6]

  • 30% (v/v) acetic acid in water[4][6]

Step-by-Step Procedure:

  • Culture Preparation: Inoculate 5 mL of LB broth with a single colony of P. aeruginosa and incubate overnight at 37°C with shaking (200 rpm) to reach the exponential growth phase[4][6].

  • Plate Setup: Dilute the overnight culture 1:100 in fresh LB broth. Add 180 µL of the diluted bacterial suspension to each well of a flat-bottom 96-well microtiter plate[4].

  • Treatment: Add 20 µL of Furanone C-30 at desired final concentrations (e.g., 10, 50, and 100 µM) to the test wells[6].

    • Self-Validating Control 1 (Vehicle): Add 20 µL of DMSO to negative control wells to ensure the solvent is not causing the observed inhibition[4].

    • Self-Validating Control 2 (Blank): Add 200 µL of sterile LB broth to establish background absorbance[4].

  • Incubation: Cover the plate and incubate under static conditions for 24-48 hours at 37°C[4][6]. Causality: Static incubation is critical; shaking promotes planktonic growth and disrupts the adherence required for pellicle/biofilm formation.

  • Washing: Carefully discard the planktonic culture by inverting the plate. Gently wash each well twice with 200 µL of sterile PBS[4]. Causality: This removes non-adherent cells, ensuring only the true biofilm matrix is stained.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature[4][6]. Discard the dye and wash three times with distilled water or PBS.

  • Solubilization and Quantification: Air-dry the plate. Add 200 µL of 30% acetic acid to each well and incubate for 15 minutes[4][6]. Causality: Acetic acid solubilizes the crystal violet bound within the complex biofilm matrix, creating a homogenous solution for accurate spectrophotometry. Measure absorbance at 570-595 nm using a microplate reader[4].

Conclusion

The furanone scaffold remains a privileged structure in medicinal chemistry. From the evolutionary chemical defenses of marine algae to the targeted inhibition of human cyclooxygenases and bacterial quorum sensing networks, the 2(5H)-furanone and 3(2H)-furanone cores offer unparalleled opportunities for functionalization. As antibiotic resistance continues to threaten global health, the development of halogenated furanones as non-bactericidal anti-virulence agents represents a critical frontier in modern drug discovery.

References

  • Chemical and Biological Investigation of the Antarctic Red Alga Delisea pulchra SciSpace URL:[Link]

  • The discovery of rofecoxib,[MK 966, Vioxx, 4-(4'-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone], an orally active cyclooxygenase-2-inhibitor PubMed (NIH) URL:[Link]

  • Investigation of halogenated furanones as inhibitors of quorum sensing-regulated bioluminescence in Vibrio harveyi CORA (UCC) URL: [Link]

  • The Quorum-Sensing Inhibitor Furanone C-30 Rapidly Loses Its Tobramycin-Potentiating Activity against Pseudomonas aeruginosa Biofilms during Experimental Evolution Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]

  • Evidence that halogenated furanones from Delisea pulchra inhibit acylated homoserine lactone (AHL)-mediated gene expression by displacing the AHL signal from its receptor protein ResearchGate URL: [Link]

  • A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model PMC (NIH) URL: [Link]

  • Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative MDPI URL: [Link]

  • Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore ResearchGate URL:[Link]

  • Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors CORA (UCC) URL:[Link]

  • Synthesis of Rofecoxib, (MK 0966, Vioxx® 4-(4′-Methylsulfonylphenyl)-3Phenyl2(5H)-Furanone), a Selective and Orally Active Inhibitor of Cyclooxygenase2 ResearchGate URL: [Link]

  • Rofecoxib | Drug Information, Uses, Side Effects, Chemistry PharmaCompass.com URL:[Link]

  • From Hit to Lead: Discovery of First-In-Class Furanone Glycoside D228 Derived from Chimonanthus salicifolius for the Treatment of Inflammatory Bowel Disease Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Technical Guide: 5-(3-Chlorophenyl)dihydro-2(3H)-furanone in Neuroactive Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(3-Chlorophenyl)dihydro-2(3H)-furanone (commonly referred to as 3-chloro-γ-phenylbutyrolactone or 3-Cl-Ph-GBL) is a conformationally restricted, lipophilic research chemical. In the realm of neuropharmacology, aryl-substituted γ-butyrolactones serve as critical structural motifs for modulating the γ-aminobutyric acid (GABA) and γ-hydroxybutyric acid (GHB) receptor systems. This whitepaper details the structural causality, pharmacological rationale, and a self-validating synthetic methodology for 3-Cl-Ph-GBL, designed for researchers and drug development professionals.

Chemical Profile & Structural Causality

The molecular architecture of 3-Cl-Ph-GBL (C₁₀H₉ClO₂, MW: 196.63 g/mol ) is engineered to overcome the pharmacokinetic limitations of unsubstituted γ-butyrolactones.

  • The Lactone Core: The dihydro-2(3H)-furanone ring acts as a stable, neutral prodrug vehicle. It masks the polar hydroxyl and carboxylate groups of its open-chain counterpart, drastically increasing the partition coefficient (LogP) and facilitating rapid penetration across the blood-brain barrier (BBB).

  • The 3-Chloro Substitution (Causality): The strategic placement of a chlorine atom at the meta position of the phenyl ring serves two distinct purposes. First, the electron-withdrawing nature of the halogen alters the electrostatic potential of the aromatic ring, enhancing binding affinity at allosteric sites via halogen bonding. Second, the meta-substitution structurally blocks rapid para-hydroxylation by hepatic Cytochrome P450 (CYP450) enzymes, thereby extending the in vivo half-life of the molecule compared to unsubstituted phenyl-GBLs.

Pharmacological Rationale: The GABA/GHB Axis

Aryl-substituted γ-butyrolactones are heavily investigated for their biphasic effects on the central nervous system. Research demonstrates that specific modifications to the butyrolactone ring can shift a molecule's profile from a convulsant to an anticonvulsant, often by binding to the picrotoxin site on the GABA_A receptor complex[1][2].

Furthermore, 3-Cl-Ph-GBL functions as a highly efficient prodrug. Once it crosses the BBB, ubiquitous serum and hepatic lactonases (such as paraoxonase, PON) enzymatically hydrolyze the lactone ring, yielding the active ligand: 4-(3-chlorophenyl)-4-hydroxybutanoic acid (3-Cl-Ph-GHB)[3]. This open-chain form acts as an exogenous ligand for both the high-affinity GHB receptor and the low-affinity GABA_B receptor.

Pathway GBL 3-Cl-Ph-GBL (Lipophilic Prodrug) Enzyme Serum Lactonase (PON Enzyme) GBL->Enzyme Enzymatic Hydrolysis GHB 3-Cl-Ph-GHB (Active Ligand) Enzyme->GHB Ring Opening Receptor GHB / GABA-B Receptors GHB->Receptor Receptor Binding

Fig 1: Metabolic activation of 3-Cl-Ph-GBL to its active GHB analogue and receptor binding.

Synthetic Methodology: A Self-Validating System

The most reliable route to synthesize 5-(3-Chlorophenyl)dihydro-2(3H)-furanone relies on the chemoselective reduction of a commercially available precursor, 4-(3-Chlorophenyl)-4-oxobutanoic acid , followed by acid-catalyzed intramolecular cyclization.

Causality of Reagent Selection
  • Aqueous Sodium Hydroxide (NaOH): Used to deprotonate the carboxylic acid, rendering the starting material fully water-soluble. This prevents premature lactonization during the reduction phase.

  • Sodium Borohydride (NaBH₄): Selected for its strict chemoselectivity. It efficiently reduces the C4 ketone to a secondary alcohol but is insufficiently reactive to reduce the C1 carboxylate salt.

  • Hydrochloric Acid (HCl): Acidification serves a dual purpose. It protonates the carboxylate to a free carboxylic acid and acts as a catalyst. The spatial proximity of the C4 hydroxyl and the C1 carboxylic acid drives a rapid, thermodynamically favorable intramolecular Fischer esterification, forming the stable 5-membered furanone ring.

Workflow Start 4-(3-Chlorophenyl)-4-oxobutanoic acid Step1 NaBH4 Reduction (1M NaOH, 0°C) Start->Step1 Solubilization Int 4-(3-Chlorophenyl)-4-hydroxybutanoate Step1->Int Chemoselective Reduction Step2 Acidification (6M HCl) pH 1 Int->Step2 Protonation Product 5-(3-Chlorophenyl)dihydro-2(3H)-furanone Step2->Product Intramolecular Cyclization

Fig 2: Self-validating synthetic workflow for chemoselective reduction and lactonization.

Step-by-Step Experimental Protocol

This protocol is designed as a closed, self-validating loop to ensure maximum yield and purity without the immediate need for complex chromatography.

Step 1: Solubilization & Preparation

  • Suspend 10.0 g (47.0 mmol) of 4-(3-Chlorophenyl)-4-oxobutanoic acid in 100 mL of 1M NaOH(aq) in a 250 mL round-bottom flask.

  • Self-Validation Checkpoint 1: The suspension will transition to a clear, homogeneous solution as the sodium salt forms. Cool the flask to 0°C in an ice bath.

Step 2: Chemoselective Reduction

  • Slowly add 1.96 g (51.7 mmol, 1.1 eq) of NaBH₄ in small portions over 30 minutes under continuous stirring.

  • Self-Validation Checkpoint 2: Mild effervescence (H₂ gas evolution) will occur. Allow the reaction to warm to room temperature and stir for 2 hours. Spot the mixture on a TLC plate (Hexane:EtOAc 1:1); the reaction is complete when the strongly UV-active ketone spot is entirely consumed.

Step 3: Acid-Catalyzed Lactonization

  • Return the flask to the ice bath. Slowly add 6M HCl dropwise under vigorous stirring until the solution reaches pH 1.

  • Self-Validation Checkpoint 3: The clear solution will instantly turn cloudy, and a dense, pale oil (or white precipitate) will crash out of the aqueous phase. This is the water-insoluble lactone forming.

Step 4: Extraction & Purification

  • Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).

  • Wash the combined organic layers with 50 mL of saturated NaHCO₃(aq).

  • Self-Validation Checkpoint 4: This base wash removes any unreacted open-chain carboxylic acid. If no gas evolves during the wash, conversion to the neutral lactone was near-quantitative.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 5-(3-Chlorophenyl)dihydro-2(3H)-furanone. Expected yield: 85–90%.

Quantitative Analytical Data

To verify the structural integrity of the synthesized 3-Cl-Ph-GBL, cross-reference your analytical output with the standardized parameters in Table 1.

Analytical MethodTarget Parameter / ShiftStructural Assignment & Causality
Infrared (IR) Spectroscopy ~1770 cm⁻¹ (Strong)Characteristic C=O stretching frequency for a strained 5-membered γ-lactone ring.
¹H NMR (400 MHz, CDCl₃) ~5.45 ppm (dd, 1H)Chiral methine proton (C5) adjacent to the oxygen and the aromatic ring.
¹H NMR (400 MHz, CDCl₃) ~2.10 - 2.70 ppm (m, 4H)Diastereotopic protons of the C3 and C4 methylene groups in the rigid ring.
¹H NMR (400 MHz, CDCl₃) ~7.20 - 7.40 ppm (m, 4H)Aromatic protons reflecting the meta-substituted splitting pattern.
Mass Spectrometry (EI) m/z 196 (M⁺), 198 (M⁺+2)Molecular ion peak with a classic 3:1 isotopic ratio confirming the presence of one Chlorine atom.

References

  • Holland, K. D., et al. "Modulation of the Picrotoxin Receptor by Fluorinated Ethyl, Methyl-Butyrolactones." PubMed (NIH). Available at: [Link]

  • Depaulis, A., et al. "Effects of gamma-hydroxybutyrate and gamma-butyrolactone derivatives on spontaneous generalized non-convulsive seizures in the rat." Neuropharmacology. Available at: [Link]

  • "Repurposing of substances with lactone moiety for the treatment of γ-Hydroxybutyric acid and γ-Butyrolactone intoxication through modulating paraoxonase and PPARγ." Frontiers in Pharmacology. Available at: [Link]

Sources

Methodological & Application

Application Note: Advanced Purification and Chiral Resolution Protocols for 5-(3-Chlorophenyl)dihydro-2(3H)-furanone

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Discipline: Analytical Chemistry, Process Chromatography, and Organic Synthesis

Introduction & Chemical Context

5-(3-Chlorophenyl)dihydro-2(3H)-furanone (also known as 5-(3-chlorophenyl)-γ-butyrolactone) is a highly valuable chiral intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs), including GABAergic modulators, enzyme inhibitors, and targeted central nervous system (CNS) therapeutics.

Because the pharmacological efficacy of these APIs is often strictly tied to a single enantiomer, the isolation of the pure (R)- and (S)-enantiomers from a racemic synthetic mixture (e.g., generated via radical cyclization or Baeyer-Villiger oxidation [1]) is a critical workflow. This application note details a field-proven, two-stage purification strategy: Normal-Phase Flash Chromatography for achiral isolation, followed by Preparative Supercritical Fluid Chromatography (SFC) for high-throughput chiral resolution.

Physicochemical Profiling

Understanding the physicochemical nature of the target molecule is paramount to designing a self-validating purification system. γ-Butyrolactones are sensitive to strongly basic conditions, which can trigger reversible ring-opening to the corresponding γ-hydroxy acid.

PropertyValue / Description
Chemical Formula C₁₀H₉ClO₂
Molecular Weight 196.63 g/mol
Structural Class γ-Butyrolactone (Aryl-substituted)
Stereocenters 1 (at the C5 position)
Solubility Soluble in DCM, EtOAc, MeOH, and supercritical CO₂; Insoluble in H₂O
UV Chromophore Active at 220 nm and 254 nm (due to the 3-chlorophenyl ring)
Chemical Stability Stable under neutral/acidic conditions; highly susceptible to alkaline hydrolysis (pH > 8)

Purification Workflow Architecture

The following diagram illustrates the logical progression from crude synthetic mixture to enantiomerically pure product.

G Crude Crude Reaction Mixture (Synthesis Output) LLE Liquid-Liquid Extraction (DCM / H2O, pH 6.0) Crude->LLE OrgPhase Organic Phase (Contains Racemic Lactone) LLE->OrgPhase Flash Normal-Phase Flash Chromatography (Silica Gel, Hexane/EtOAc) OrgPhase->Flash Racemic Purified Racemic 5-(3-Chlorophenyl)dihydro-2(3H)-furanone Flash->Racemic SFC Preparative Chiral SFC (Amylose CSP, CO2/MeOH) Racemic->SFC EnantR (R)-5-(3-Chlorophenyl) dihydro-2(3H)-furanone (>99% ee) SFC->EnantR Peak 1 EnantS (S)-5-(3-Chlorophenyl) dihydro-2(3H)-furanone (>99% ee) SFC->EnantS Peak 2

Figure 1: End-to-end purification and chiral resolution workflow for 5-(3-Chlorophenyl)dihydro-2(3H)-furanone.

Protocol 1: Primary Isolation via Flash Chromatography

Causality & Rationale: The primary objective of this step is to remove unreacted starting materials, catalysts, and achiral byproducts. Neutral silica gel (40–63 µm) is strictly utilized. Basic alumina must be avoided, as the alkaline surface will catalyze the hydrolysis of the lactone ring into a 4-(3-chlorophenyl)-4-hydroxybutanoate salt, leading to catastrophic yield loss on the column.

Step-by-Step Methodology:
  • Aqueous Workup: Quench the crude reaction mixture with a neutral buffer (e.g., saturated NH₄Cl). Extract 3x with Dichloromethane (DCM). Critical Note: Ensure the aqueous phase pH remains between 5.0 and 7.0 to prevent lactone ring-opening.

  • Sample Loading: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Re-dissolve the crude oil in a minimum volume of DCM and dry-load onto Celite 545 (1:2 w/w ratio of crude to Celite) to ensure a tight injection band.

  • Column Equilibration: Pack a neutral silica gel flash column and equilibrate with 2 column volumes (CV) of 100% Hexane.

  • Gradient Elution:

    • 0–2 CV: 100% Hexane

    • 2–10 CV: Linear gradient from 0% to 30% Ethyl Acetate (EtOAc) in Hexane.

    • Observation: The target lactone typically elutes at approximately 15–20% EtOAc.

  • Fraction Collection & Validation: Monitor the eluent at 254 nm. Spot fractions on a silica TLC plate (eluent: 80:20 Hexane:EtOAc). The lactone appears as a distinct UV-active spot with an R_f of ~0.4.

  • Concentration: Pool the validated fractions and concentrate under reduced pressure (water bath < 40 °C) to yield the chemically pure, racemic 5-(3-Chlorophenyl)dihydro-2(3H)-furanone.

Protocol 2: Enantiomeric Resolution via Preparative Chiral SFC

Causality & Rationale: Supercritical Fluid Chromatography (SFC) is the modern industry standard for the preparative chiral resolution of pharmaceutical intermediates [2]. SFC utilizes supercritical CO₂ combined with a polar organic modifier. This technique is vastly superior to traditional normal-phase HPLC for lactones because:

  • High Throughput: The low viscosity and high diffusivity of supercritical CO₂ allow for flow rates 3–5x higher than HPLC without exceeding pressure limits.

  • Chemical Integrity: SFC eliminates the need for aqueous buffers or acidic additives (like TFA) which can induce degradation [3].

  • Rapid Recovery: CO₂ evaporates instantly upon depressurization, leaving the product dissolved in a small volume of the modifier (Methanol), drastically reducing thermal stress during solvent removal.

Step-by-Step Methodology:
  • Analytical Method Scouting:

    • Screen the racemic mixture (1 mg/mL) on an analytical Amylose-based Chiral Stationary Phase (e.g., Chiralpak AD-H, 4.6 x 250 mm).

    • Run an isocratic method using 15% Methanol in CO₂. Confirm baseline separation (Resolution factor,

      
      ).
      
  • Preparative Sample Preparation: Dissolve the racemic lactone in HPLC-grade Methanol to achieve a high-concentration feed solution (50 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

  • Stacked Injections: Utilize the automated stacked injection feature of the preparative SFC to maximize throughput. Inject a new sample pulse exactly as the tail of Peak 2 from the previous injection clears the detector.

  • Fraction Collection: Route Peak 1 and Peak 2 into separate collection vessels triggered by a UV threshold at 254 nm.

  • Product Recovery: Transfer the collected fractions to a rotary evaporator. Remove the methanol modifier at 35 °C to yield the pure (R) and (S) enantiomers.

Table: Optimized SFC Parameters for Scale-Up
ParameterAnalytical ScalePreparative Scale
Column Amylose tris(3,5-dimethylphenylcarbamate) (4.6 x 250 mm, 5 µm)Amylose tris(3,5-dimethylphenylcarbamate) (21 x 250 mm, 5 µm)
Mobile Phase CO₂ / Methanol (85:15 v/v)CO₂ / Methanol (85:15 v/v)
Flow Rate 3.0 mL/min70.0 g/min
Backpressure (ABPR) 120 bar120 bar
Temperature 35 °C35 °C
Detection UV 254 nmUV 254 nm
Injection Volume 10 µL500 µL (Stacked every 4.5 mins)

Analytical Validation (Quality Control)

To ensure the self-validating nature of this protocol, the isolated enantiomers must undergo rigorous QC:

  • Chiral Purity (ee%): Re-inject the isolated fractions using the Analytical SFC method. A successful resolution will yield an enantiomeric excess (ee) of > 99.0%.

  • Structural Integrity (¹H-NMR): Dissolve 5 mg of the product in CDCl₃. The characteristic C5 methine proton of the lactone ring must appear as a distinct doublet of doublets (dd) at approximately

    
     5.4 - 5.6 ppm, alongside the aromatic protons of the 3-chlorophenyl group at 
    
    
    
    7.2 - 7.4 ppm. Absence of broad carboxylic acid/hydroxyl peaks confirms the lactone ring remains closed.

References

  • Enantioselective Baeyer-Villiger Oxidation: Desymmetrization of Meso Cyclic Ketones and Kinetic Resolution of Racemic 2-Arylcyclohexanones Source: Advanced Synthesis & Catalysis (via ResearchGate) URL:[Link]

  • Supercritical Fluid Chromatography Source: Analytical Chemistry - ACS Publications URL:[Link]

  • Recent Chiral Stationary Phase Developments and Applications in Preparative-Scale Sub/Supercritical Fluid- and Liquid Chromatography for Enantioseparations Source: ResearchGate URL:[Link]

Application Note: Advanced Crystallization Strategies for Aromatic Lactones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Principles

Aromatic lactones—encompassing coumarins, phthalides, and benzofuranones—are privileged structural motifs extensively utilized in drug development, agrochemicals, and perfumery[1]. The purification of these compounds at scale heavily relies on crystallization, a thermodynamically driven process that effectively separates the target molecule from structurally analogous synthetic byproducts.

Causality of Solubility: The molecular architecture of aromatic lactones features a highly hydrophobic aromatic ring fused to a polar, hydrogen-bond-accepting cyclic ester (lactone)[2]. This dual nature dictates their unique solubility profile: they are highly soluble in medium-polarity organic solvents (e.g., dichloromethane, ethyl acetate) but exhibit poor solubility in highly polar (water) or highly non-polar (hexane) media[3]. Consequently, mixed-solvent systems (anti-solvent crystallization) are the most effective approach to manipulate the supersaturation curve. By dissolving the crude material in a "good" solvent to break the


 stacking interactions, and subsequently introducing a "poor" solvent, chemists can precisely control the dielectric constant of the medium to induce high-purity nucleation[3].

Workflow Visualization

G N1 Crude Aromatic Lactone (Coumarins/Phthalides) N2 Solvent System Selection (e.g., 40% Aq. Methanol) N1->N2 N3 Thermal Dissolution (Near Boiling Point) N2->N3 N4 Hot Filtration (Remove Insoluble Impurities) N3->N4 N5 Controlled Cooling (0.1 - 0.5 °C/min) N4->N5 N6 Nucleation & Seeding (Overcoming Metastable Zone) N5->N6 N7 Crystal Isolation (Vacuum Filtration & Cold Wash) N6->N7 N8 Pure Lactone Crystals (Validated via HPLC/NMR) N7->N8

Workflow for the systematic crystallization of aromatic lactone compounds.

Quantitative Solvent Selection Data

To optimize recovery, the ratio of the solvent to the anti-solvent must be precisely calibrated. Table 1 summarizes validated solvent systems and expected yields for various aromatic lactones.

Target CompoundOptimized Solvent SystemCrystallization TempTypical Recovery / YieldReference
Coumarin40% Aqueous Methanol4 °C86.4%[3]
7-Hydroxy-4-methyl coumarin34% Aqueous Ethanol4 °CHigh[3]
Coumarin-3-carboxylic estersEthanol or Acetonitrile4 °C54–94%[4]
Phthalide (Isobenzofuran-1(3H)-one)Water (Recrystallization)< 5 °C67–71%[5]

Experimental Protocols

Protocol A: Mixed-Solvent Recrystallization of Coumarin Derivatives

This protocol leverages a binary solvent system to maximize yield while excluding polar and non-polar impurities[3].

Self-Validating Checkpoint: Before beginning, ensure the crude mixture is completely dry. Residual synthesis solvents will unpredictably alter the dielectric constant of your binary system, shifting the metastable zone and preventing nucleation.

  • Initial Dissolution: Weigh 1.5 g of crude coumarin into a graduated Erlenmeyer flask. Add a minimal volume (approx. 6 mL) of the primary solvent (e.g., Methanol)[3].

  • Thermal Activation: Heat the suspension gently using a water bath until the solvent approaches its boiling point and the solid completely dissolves.

    • Mechanistic Insight: Heating provides the kinetic energy required to break the strong intermolecular dipole-dipole interactions of the crude lattice, ensuring a homogeneous molecular dispersion.

  • Anti-Solvent Addition: Dropwise, add the pre-heated anti-solvent (e.g., Water) while maintaining the temperature. Continue until the first persistent cloudiness appears (the cloud point), indicating the boundary of the metastable zone[3].

  • Clarification: Add just enough hot methanol (dropwise) to clear the solution, re-entering the undersaturated region slightly below the solubility curve[3]. For standard coumarin, the final optimal ratio is approximately 40% aqueous methanol[3].

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool ambiently to room temperature (approx. 20 °C) over 2 hours.

    • Mechanistic Insight: A slow cooling rate (0.1–0.5 °C/min) favors the growth of large, pure crystals by allowing impurities sufficient time to diffuse away from the growing crystal face.

  • Deep Chilling & Isolation: Transfer the flask to a 4 °C refrigerator for 4 hours to maximize lattice formation[4]. Isolate the crystals via vacuum filtration and wash with ice-cold 40% aqueous methanol to remove surface-adhered mother liquor[3].

Protocol B: Aqueous Cooling Crystallization of Phthalides

Due to their specific temperature-dependent solubility profiles, phthalides can often be crystallized directly from water without the need for organic solvents[5].

  • Aqueous Extraction: Suspend the crude phthalide (containing salts and synthesis impurities) in 1.5 L of water per 20 g of crude product[5].

  • Boiling & Filtration: Heat the mixture to boiling. Filter the solution hot to remove any insoluble polymeric byproducts.

  • Primary Crystallization: Allow the hot filtrate to cool undisturbed. The phthalide will begin to separate.

    • Troubleshooting: If the product separates as an oil rather than a solid ("oiling out"), the cooling was too rapid or the impurity load is too high. If this occurs, reheat to redissolve and introduce a pure phthalide seed crystal to bypass the nucleation energy barrier[6].

  • Thermal Shock: Once room temperature is reached, cool the mixture to below 5 °C using an ice bath to force the remaining dissolved lactone out of solution[5].

  • Collection: Filter the transparent plates with suction and wash with small quantities of ice-cold water[5].

Trustworthiness & Self-Validation Mechanisms

To ensure the integrity of the crystallization workflow, the following self-validating checks must be integrated into the protocol:

  • Mother Liquor Monitoring: Analyze the mother liquor via TLC or HPLC post-filtration. If the concentration of the target lactone remains high, the supersaturation point was not fully breached. You must adjust the solvent ratio (increase anti-solvent) or lower the temperature further.

  • Melting Point Depression Analysis: A sharp melting point (within a 1–2 °C range) validates the exclusion of impurities from the crystal lattice. For example, pure phthalide must melt sharply at 72–73 °C[5]. A depressed or broadened melting point indicates solvent entrapment or co-crystallization, necessitating a second recrystallization cycle.

References

  • Biomedres - Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Available at:[Link]

  • Google Patents - Purification of crude coumarin - US1945182A.
  • RRJournals - Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. Available at:[Link]

  • Organic Syntheses - phthalide - Organic Syntheses Procedure. Available at: [Link]

  • TechScience - Innovative Approaches in the Extraction, Identification, and Application of Secondary Metabolites from Plants. Available at: [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Furanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Furanone derivatives represent a highly versatile class of heterocyclic compounds with profound significance across multiple scientific disciplines. Compounds such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol® or DMHF) are character-impact flavor molecules essential to the food and beverage industry. Conversely, halogenated furanones—naturally produced by the marine red alga Delisea pulchra—are potent quorum sensing (QS) inhibitors that disrupt bacterial biofilm formation without exhibiting bactericidal selective pressure.

Due to their high polarity and susceptibility to thermal oxidative decomposition, Gas Chromatography (GC) often yields incomplete resolution or requires complex derivatization. Consequently, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV or Mass Spectrometry (MS) detection has emerged as the gold standard for their robust quantification 1.

Mechanistic Insights: Causality in Methodological Choices

To ensure a self-validating and reproducible analytical system, the physicochemical properties of furanones dictate specific chromatographic parameters:

  • Stationary Phase Selection: Furanones are highly polar analytes. A highly retentive, low-silanol C18 reversed-phase column (e.g., Zorbax ODS, 250 mm × 4.6 mm, 5 µm) is required to prevent early co-elution with the solvent front and matrix interferences 2.

  • Mobile Phase & pH Control (Critical): In neutral to alkaline aqueous environments, furanones like DMHF undergo rapid enolization, ring-opening, and retro-aldol degradation. To maintain the protonated state, suppress silanol interactions, and ensure sharp peak symmetry, the mobile phase must be strictly acidified. A binary system utilizing 0.05 M sodium acetate buffer adjusted to pH 4.0 (or 0.1% formic/phosphoric acid for MS compatibility) paired with methanol or acetonitrile is optimal 3.

  • Detection Wavelength: The conjugated enone system inherent to the furanone ring exhibits strong UV absorbance. Furaneol and its derivatives are optimally detected at 280 nm, while halogenated derivatives are often monitored at 290 nm, providing high spectral selectivity against non-conjugated matrix background noise 4.

Experimental Protocols: Step-by-Step Methodology

Sample Preparation and Solid-Phase Extraction (SPE)

Applicable Matrices: Fruit juices, bacterial culture broths, or bulk drug formulations.

  • Clarification: Centrifuge the raw sample at 10,000 × g for 10 minutes at 4 °C to pellet cellular debris or insoluble pulp. Filter the supernatant through a 0.45 µm nylon membrane.

  • SPE Conditioning: Condition a C18 SPE cartridge (500 mg/3 mL) with 5 mL of HPLC-grade methanol, followed immediately by 5 mL of acidified deionized water (pH 4.0). Do not let the sorbent dry.

  • Loading: Load 10 mL of the clarified sample onto the cartridge at a controlled flow rate of 1 mL/min to ensure optimal analyte-sorbent interaction.

  • Washing: Wash the cartridge with 5 mL of acidified deionized water to elute highly polar impurities (e.g., free sugars, organic acids).

  • Elution: Elute the retained furanone derivatives using 5 mL of pure methanol.

  • Reconstitution: Evaporate the methanolic eluate to dryness under a gentle nitrogen stream at room temperature (avoid heating to prevent thermal degradation). Reconstitute the residue in 1 mL of the initial HPLC mobile phase and filter through a 0.22 µm PTFE syringe filter prior to injection.

HPLC-UV/DAD Analytical Conditions
  • System: Liquid chromatograph equipped with a binary gradient pump, thermostatted autosampler, and Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (250 mm × 4.6 mm, 5 µm particle size), maintained at a controlled ambient temperature of 25 °C.

  • Mobile Phase A: 0.2 M Sodium acetate/acetic acid buffer (pH 4.0) OR 0.1% Formic acid in MS-grade water.

  • Mobile Phase B: HPLC-grade Methanol.

  • Gradient Program:

    • 0–8 min: Isocratic 5% B

    • 8–9 min: Linear gradient to 15% B

    • 9–20 min: Isocratic 15% B

    • 20–21 min: Linear gradient to 80% B (column wash/cleaning process)

    • 21–25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Isosbestic monitoring at 280 nm and 290 nm.

Quantitative Data Summary

The following table synthesizes benchmark validation parameters for the HPLC analysis of furanones, ensuring method trustworthiness and providing a baseline for laboratory cross-validation.

ParameterFuraneol (DMHF)Halogenated FuranonesMatrix Type
Limit of Detection (LOD) 0.03 - 0.14 µg/mL0.05 - 0.10 µg/mLStrawberries / Culture Broth
Limit of Quantitation (LOQ) 0.08 - 0.40 µg/mL0.15 - 0.30 µg/mLBulk Drug / Culture Broth
Linearity Range 0.5 - 60 µg/mL1.0 - 50 µg/mLStandard Solutions
Recovery > 90%85 - 95%Spiked Matrices
Repeatability (RSD%) 0.6 - 5.7%2.1 - 4.5%Replicate Injections

Visualizations

HPLC_Workflow Sample Sample Matrix (Juice/Broth) Centrifuge Centrifugation & Filtration (0.45 µm) Sample->Centrifuge SPE C18 SPE Cleanup (Wash: Water, Elute: MeOH) Centrifuge->SPE Evap N2 Evaporation & Reconstitution SPE->Evap HPLC RP-HPLC Separation (C18, Acidic Mobile Phase) Evap->HPLC Detection UV/DAD Detection (280-290 nm) HPLC->Detection Data Data Analysis & Quantification Detection->Data

Caption: Workflow for the extraction and RP-HPLC quantification of furanone derivatives.

QS_Inhibition AHL AHL Autoinducer LuxR LuxR Receptor AHL->LuxR Binds Biofilm Biofilm Formation & Virulence LuxR->Biofilm Activates Furanone Halogenated Furanone (QS Inhibitor) Furanone->LuxR Antagonizes Degradation Accelerated LuxR Turnover Furanone->Degradation Induces Degradation->Biofilm Prevents

Caption: Mechanism of quorum sensing inhibition by halogenated furanones via LuxR antagonism.

References

  • BenchChem. High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Furonol.1

  • ResearchGate. Simultaneous HPLC Determination of 2,5‐Dimethyl‐4‐hydroxy‐3 (2H)‐Furanone and Related Flavor Compounds in Strawberries.2

  • ACS Publications. Biosynthesis of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and Derivatives in in Vitro Grown Strawberries.3

  • MDPI. Haloperoxidase Mediated Quorum Quenching by Nitzschia cf pellucida: Study of the Metabolization of N-Acyl Homoserine Lactones by a Benthic Diatom.4

  • ResearchGate. AHLs, AHL analogues and halogenated furanones used in this study.5

Sources

Application Note: Profiling the Antimicrobial and Anti-Quorum Sensing Activity of Halogenated Lactones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Halogenated lactones, particularly brominated furanones originally isolated from the marine red alga Delisea pulchra, represent a paradigm shift in antimicrobial development[1]. Unlike traditional bactericidal agents that exert immense selective pressure—inevitably driving antimicrobial resistance (AMR)—halogenated lactones primarily function as quorum sensing inhibitors (QSIs)[2].

Causality & Self-Validating Experimental Design

To rigorously evaluate halogenated lactones, the experimental pipeline must decouple growth inhibition (toxicity) from phenotypic modulation (QS/biofilm inhibition)[5]. A self-validating protocol requires establishing the Minimum Inhibitory Concentration (MIC) first. Subsequent anti-biofilm and QS assays must be conducted at strictly sub-MIC levels (e.g., 1/2 to 1/8 MIC)[1]. If a compound reduces biofilm mass at its MIC, the effect cannot be definitively attributed to QS inhibition—it may simply be an artifact of cell death. By enforcing sub-MIC testing, any observed reduction in virulence or biofilm formation is mechanistically validated as true signal interference[6].

Mechanism AHL AHL (Autoinducer) LuxR LuxR Receptor AHL->LuxR Activates Gene Virulence & Biofilm Genes LuxR->Gene Transcription HL Halogenated Lactone HL->LuxR Competitive Inhibition HL->Gene Prevents Expression

Caption: Mechanism of Quorum Sensing Inhibition by Halogenated Lactones.

Experimental Protocols

Protocol 1: Determination of MIC and MBC (Broth Microdilution)

Objective : Establish the baseline toxicity profile to identify sub-lethal working concentrations.

  • Inoculum Preparation : Culture the target strain (e.g., Pseudomonas aeruginosa PAO1 or Staphylococcus aureus) overnight in Mueller-Hinton Broth (MHB) at 37°C. Adjust to a 0.5 McFarland standard (approx.

    
     CFU/mL), and dilute 1:100 in fresh MHB.
    
  • Compound Dilution : In a 96-well microtiter plate, prepare two-fold serial dilutions of the halogenated lactone in MHB. Ensure the final solvent concentration (e.g., DMSO) does not exceed 1% (v/v) to prevent solvent-induced toxicity.

  • Inoculation : Add 100 µL of the diluted bacterial suspension to each well (final volume 200 µL). Include a growth control (bacteria + 1% DMSO) and a sterility control (MHB only).

  • Incubation & Readout : Incubate at 37°C for 18-24 hours. Measure optical density at 600 nm (OD600). The MIC is the lowest concentration with no visible growth (OD600 equivalent to the sterility control).

  • MBC Determination : Plate 10 µL from wells showing no visible growth onto MHB agar. Incubate for 24 hours. The MBC is the lowest concentration resulting in

    
     cell death.
    
Protocol 2: Quorum Sensing Inhibition Assay (Reporter Strains)

Objective : Quantify the specific disruption of QS signaling using phenotypic reporter strains. Causality Check: We utilize Vibrio harveyi BB120 (wild-type, measures multi-channel QS including AI-2) or Chromobacterium violaceum CV026 (AHL-dependent violacein production)[5][6].

  • Culture Preparation : Grow the reporter strain to the early exponential phase (OD600 ~0.1).

  • Treatment : Aliquot the culture into a 96-well plate. Add the halogenated lactone at predetermined sub-MIC concentrations (e.g., 10 µM, 50 µM).

  • Incubation :

    • For V. harveyi: Incubate at 30°C with shaking. Measure bioluminescence (relative light units, RLU) and OD600 simultaneously every 30 minutes for 4-6 hours[7].

    • For C. violaceum: Incubate at 30°C for 24 hours. Extract violacein using DMSO and measure absorbance at 585 nm[6].

  • Normalization : Divide the phenotypic readout (RLU or OD585) by the growth readout (OD600). Crucial step: This normalization ensures that any reduction in signal is strictly due to QS inhibition, not slight variations in the growth rate[5].

Protocol 3: Anti-Biofilm Crystal Violet Assay

Objective : Assess the compound's ability to prevent sessile community formation.

  • Biofilm Induction : Dilute an overnight culture of the target pathogen 1:100 in a biofilm-promoting medium (e.g., Tryptic Soy Broth supplemented with 0.2% glucose)[1].

  • Treatment : Dispense 200 µL of the inoculated medium into a flat-bottom 96-well polystyrene plate. Add halogenated lactones at sub-MIC levels.

  • Incubation : Incubate statically at 37°C for 24-48 hours to allow biofilm maturation.

  • Washing : Carefully aspirate the planktonic cells. Wash the wells three times with sterile Phosphate-Buffered Saline (PBS) to remove loosely adherent cells. Mechanistic note: Halogenated lactones disrupt the biofilm matrix; rigorous washing ensures only true, firmly attached biofilm is quantified[8].

  • Staining & Quantification : Add 200 µL of 0.1% (w/v) crystal violet to each well for 15 minutes. Wash three times with distilled water and air dry. Solubilize the bound dye with 33% acetic acid and measure absorbance at 590 nm[8].

Workflow S1 Synthesize/Isolate Halogenated Lactones S2 Determine MIC/MBC (Broth Microdilution) S1->S2 S3 Select Sub-MIC Concentrations S2->S3 Ensure viability S4 QS Inhibition Assay (Reporter Strains) S3->S4 S5 Anti-Biofilm Assay (Crystal Violet/Confocal) S3->S5 S6 Data Analysis & Hit Validation S4->S6 S5->S6

Caption: Multi-tiered screening workflow for halogenated lactone antimicrobial activity.

Data Presentation: Expected Outcomes

The following table synthesizes typical benchmark data for halogenated furanones against common pathogens, illustrating the divergence between MIC and QS/Biofilm IC50 values[1][4][6].

Compound ClassTarget PathogenMIC Range (µM)QS Inhibition IC50 (µM)Biofilm Reduction at Sub-MIC
Natural Brominated FuranonesP. aeruginosa PAO1> 25010 - 5060 - 80%
Synthetic DihalofuranonesV. harveyi BB120> 1001 - 10N/A (Bioluminescence drop)
Halogenated Bicyclic LactonesS. aureus (MRSA)64 - 12816 - 3250 - 70%
Alkyl-substituted FuranonesS. Typhimurium> 20025 - 6040 - 60%

Conclusion

Testing halogenated lactones requires a paradigm shift from traditional antibiotic screening. By strictly enforcing sub-MIC testing windows and utilizing normalized reporter assays, researchers can isolate the anti-virulence properties of these compounds. This self-validating workflow ensures that observed antimicrobial effects are genuinely driven by quorum sensing and biofilm disruption, paving the way for next-generation, resistance-evading therapeutics.

References

  • Title: A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. Source: NIH PubMed Central / MDPI Biomedicines. URL: [Link]

  • Title: Natural product-based inhibitors of quorum sensing: A novel approach to combat antibiotic resistance. Source: NIH PubMed Central. URL: [Link](Note: General PMC repository link for natural product QSIs)

  • Title: Investigation of halogenated furanones as inhibitors of quorum sensing-regulated bioluminescence in Vibrio harveyi. Source: CORA (University College Cork). URL: [Link]

  • Title: Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. Source: Applied and Environmental Microbiology (ASM Journals). URL: [Link]

  • Title: Design, Synthesis and In Vitro Studies of 3-Amidocoumarins as Novel Antibiofilm Agents. Source: MDPI Molecules. URL: [Link]

  • Title: Haloperoxidase Mediated Quorum Quenching by Nitzschia cf pellucida: Study of the Metabolization of N-Acyl Homoserine Lactones. Source: NIH PubMed Central / MDPI Marine Drugs. URL: [Link]

  • Title: System and method for controlling growth of microorganisms with brominated furanones.

Sources

Cell-based cytotoxicity assays for 5-(3-Chlorophenyl)dihydro-2(3H)-furanone

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Cell-Based Cytotoxicity Assays for 5-(3-Chlorophenyl)dihydro-2(3H)-furanone

Authored by: A Senior Application Scientist

Introduction: Characterizing the Cellular Impact of Furanone Derivatives

The furanone scaffold is a core structural motif in numerous natural products and synthetic compounds, exhibiting a wide range of biological activities.[1][2] Derivatives of the 2(5H)-furanone class, in particular, have been investigated for potent cytotoxic effects against various cancer cell lines, making them an area of significant interest in drug discovery.[3][4] The compound 5-(3-Chlorophenyl)dihydro-2(3H)-furanone belongs to this promising class of molecules. Before its therapeutic potential can be explored, a rigorous evaluation of its cytotoxic profile is an essential first step.

This application note provides a detailed guide for researchers, scientists, and drug development professionals to comprehensively assess the cytotoxicity of 5-(3-Chlorophenyl)dihydro-2(3H)-furanone. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the data generated is robust, reproducible, and mechanistically informative. We will detail three fundamental yet powerful assays that, when used in concert, provide a multi-faceted view of the compound's effect on cell health:

  • MTT Assay: To quantify changes in metabolic activity, a primary indicator of cell viability.

  • LDH Release Assay: To measure the loss of plasma membrane integrity, a hallmark of cytotoxic cell death.

  • Caspase-3/7 Activity Assay: To specifically probe for the induction of apoptosis, a key mechanism of programmed cell death.

By integrating these approaches, researchers can move from a simple "toxic" or "non-toxic" determination to a more nuanced understanding of how and at what concentrations 5-(3-Chlorophenyl)dihydro-2(3H)-furanone impacts cells.

Part 1: The Principles Behind the Protocols

A robust cytotoxicity assessment relies on interrogating different aspects of cell health. A compound might, for example, halt metabolic activity without immediately rupturing the cell membrane, or it might trigger a specific programmed cell death pathway. The choice of these three assays provides a cross-validating system to understand the compound's mechanism of action.

MTT Assay: A Measure of Metabolic Viability

The MTT assay is a colorimetric method for assessing cell viability based on metabolic activity.[5] The core principle lies in the ability of mitochondrial dehydrogenase enzymes within living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[6]

This conversion is dependent on the activity of NAD(P)H-dependent oxidoreductases, which are primarily located in the mitochondria.[6] Therefore, the amount of formazan produced is directly proportional to the number of viable cells.[7] A decrease in the purple color indicates a reduction in metabolic activity, which can be due to either cytotoxicity or a cytostatic effect (inhibition of proliferation).

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria Dehydrogenase Oxidoreductase Enzymes NADPH NAD(P)H NADPH->Dehydrogenase Formazan Purple Formazan (Insoluble Crystals) Dehydrogenase->Formazan Reduction MTT Yellow MTT (Water Soluble) MTT->Dehydrogenase Enters Cell Solubilization Solubilization (e.g., DMSO, Isopropanol) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Principle of the MTT cell viability assay.

Lactate Dehydrogenase (LDH) Assay: A Marker of Membrane Damage

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the integrity of the plasma membrane. LDH is a stable cytosolic enzyme that is present in most cell types.[8] When the cell membrane is damaged or compromised—a key event in necrosis or late-stage apoptosis—LDH is rapidly released into the surrounding cell culture medium.[8][9]

The assay measures the activity of this extracellular LDH. In a coupled enzymatic reaction, the released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH.[9][10] This NADH is then used to reduce a tetrazolium salt (like INT) into a colored formazan product, which can be measured colorimetrically.[10] The amount of formazan produced is directly proportional to the amount of LDH released, and thus, to the level of cell lysis.[11]

LDH_Principle cluster_cell Damaged Cell cluster_assay Assay Reaction LDH_in LDH LDH_out Released LDH LDH_in->LDH_out Membrane Lysis Medium Culture Medium Lactate Lactate LDH_out->Lactate Catalyzes Pyruvate Pyruvate Lactate->Pyruvate NAD NAD+ NADH NADH NAD->NADH Reduction INT Tetrazolium Salt (e.g., INT) NADH->INT Reduces Formazan Red Formazan INT->Formazan Measurement Measure Absorbance (~490 nm) Formazan->Measurement

Caption: Principle of the LDH cytotoxicity assay.

Caspase-3/7 Assay: A Probe for Apoptosis

To determine if cell death is occurring through a specific programmed pathway, a caspase activity assay is invaluable. Caspases are a family of proteases that are central to the apoptotic process.[12] Caspases-3 and -7 are key "executioner" caspases; their activation leads to the cleavage of critical cellular proteins, resulting in the characteristic morphological changes of apoptosis.[13][14]

This assay utilizes a proluminescent or profluorescent substrate containing the tetrapeptide sequence DEVD, which is the specific recognition sequence for caspases-3 and -7.[15] In the presence of active caspase-3/7, the substrate is cleaved. This cleavage event releases a reporter molecule (e.g., aminoluciferin for luminescent assays or a fluorophore for fluorescent assays), generating a quantifiable signal that is directly proportional to the level of caspase-3/7 activity.[13][15]

Caspase_Principle ApoptoticSignal Apoptotic Signal (e.g., Compound Treatment) Procaspase Procaspase-3/7 (Inactive) ApoptoticSignal->Procaspase Initiates Cascade Caspase Active Caspase-3/7 Procaspase->Caspase Activation Cleavage Cleavage Caspase->Cleavage Substrate Pro-Luminescent Substrate (DEVD-Luciferin) Substrate->Cleavage Signal Luminescent Signal Cleavage->Signal Releases Luciferin

Caption: Principle of the Caspase-3/7 apoptosis assay.

Part 2: Experimental Workflows and Protocols

This section provides detailed, step-by-step methodologies for evaluating the cytotoxicity of 5-(3-Chlorophenyl)dihydro-2(3H)-furanone. Adherence to these protocols, especially the inclusion of all recommended controls, is critical for generating reliable data.

General Workflow

A generalized workflow applies to all three assays, differing only in the final reagent addition and measurement steps.

Workflow A 1. Cell Culture (Select & maintain appropriate cell line) B 2. Cell Seeding (Plate cells in 96-well plates at optimal density) A->B D 4. Cell Treatment (Expose cells to compound dilutions for a defined time (e.g., 24, 48h)) B->D C 3. Compound Preparation (Prepare serial dilutions of 5-(3-Chlorophenyl)dihydro-2(3H)-furanone) C->D E 5. Perform Assay (Add specific assay reagent: MTT, LDH, or Caspase-3/7) D->E F 6. Incubation (Allow reaction to proceed as per protocol) E->F G 7. Data Acquisition (Read plate using a microplate reader (Absorbance or Luminescence)) F->G H 8. Data Analysis (Calculate % Viability/Cytotoxicity, Determine IC50) G->H

Caption: General experimental workflow for cytotoxicity testing.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies.[6][16]

Required Materials:

  • 96-well flat-bottom sterile tissue culture plates

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 5-(3-Chlorophenyl)dihydro-2(3H)-furanone

  • Vehicle (e.g., DMSO, ethanol)

  • MTT solution: 5 mg/mL in sterile PBS.[16] Filter sterilize and store at -20°C, protected from light.

  • Solubilization solution: 4 mM HCl, 0.1% NP40 in isopropanol, or pure DMSO.[16]

  • Multichannel pipette and microplate reader (absorbance at 570-600 nm).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight (~18-24 hours) at 37°C, 5% CO2 to allow for cell attachment.[6]

  • Compound Preparation: Prepare a stock solution of 5-(3-Chlorophenyl)dihydro-2(3H)-furanone in a suitable vehicle (e.g., DMSO). Perform serial dilutions in serum-free medium to achieve final desired concentrations. Ensure the final vehicle concentration in all wells is consistent and low (<0.5%) to avoid solvent toxicity.

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of medium containing the various concentrations of the compound, vehicle control, or medium only (untreated control) to the appropriate wells.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[6]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[16][17] During this time, purple formazan crystals should become visible in viable cells.

  • Solubilization: Add 100-150 µL of the solubilization solution to each well.[16] Wrap the plate in foil and place it on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.[16]

  • Data Acquisition: Measure the absorbance at 570 nm or 590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[6][16]

Protocol 2: LDH Release Cytotoxicity Assay

This protocol is based on established methods for measuring LDH release.[10][18]

Required Materials:

  • All materials from the MTT protocol (except MTT and solubilization solution).

  • Commercially available LDH cytotoxicity assay kit or individual components (LDH assay buffer, substrate mix, stop solution).

  • Lysis Buffer (e.g., 10X Lysis Buffer provided in kits, often a Triton X-100 solution).[9][11]

  • Clear 96-well flat-bottom assay plate.

  • Microplate reader (absorbance at ~490 nm).

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol. It is crucial to set up the following controls on the same plate:

    • Untreated Control (Spontaneous LDH Release): Cells treated with vehicle only.

    • Maximum LDH Release Control: Cells treated with Lysis Buffer 45 minutes before the end of the experiment to induce 100% cell death.[9][11]

    • Background Control: Medium only (no cells).

  • Supernatant Collection: After the treatment incubation, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well of the treatment plate to a new, clear 96-well assay plate.[18]

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically involves mixing a substrate and a dye solution). Add 50 µL of this reaction mixture to each well of the assay plate.[18]

  • Incubation: Incubate the assay plate at room temperature for 20-30 minutes, protected from light.[11]

  • Stop Reaction: Add 50 µL of the stop solution (often 1M acetic acid) to each well.[18] This stabilizes the colored product.

  • Data Acquisition: Measure the absorbance at 490 nm within 1 hour. A reference wavelength of 680 nm can be used for background correction.[11]

Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay

This protocol describes a common "add-mix-measure" format for detecting apoptosis.[15]

Required Materials:

  • All materials from the MTT protocol (except MTT and solubilization solution).

  • Opaque-walled 96-well plates suitable for luminescence measurements.

  • Caspase-Glo® 3/7 Assay System (or equivalent), which includes a lyophilized substrate and buffer.

  • Known apoptosis inducer (e.g., Staurosporine) for a positive control.

  • Microplate reader with luminescence detection capabilities.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, using an opaque-walled plate. Include a positive control by treating some wells with a known apoptosis inducer.

  • Incubation: Incubate the plate for a shorter duration appropriate for detecting apoptosis, which often precedes complete cell lysis (e.g., 6, 12, or 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by reconstituting the lyophilized substrate with the provided buffer. Allow it to equilibrate to room temperature.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[15]

  • Incubation: Mix the contents of the wells by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds. Incubate at room temperature for 1 to 3 hours to allow for cell lysis and signal stabilization.[15]

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

Part 3: Data Analysis and Interpretation

Raw data from the plate reader must be processed to determine the cytotoxic effect of the compound.

Calculations

MTT Assay Data:

  • Corrected Absorbance: Abs(sample) - Abs(blank) where the blank is media + MTT + solubilizer, but no cells.

  • Percent Viability: (Corrected Abs(treated) / Corrected Abs(untreated control)) * 100

LDH Assay Data:

  • Corrected Absorbance: Abs(sample) - Abs(background control)

  • Percent Cytotoxicity: ((Abs(treated) - Abs(untreated)) / (Abs(max release) - Abs(untreated))) * 100

Caspase-3/7 Assay Data:

  • Fold Change in Activity: Luminescence(treated) / Luminescence(untreated control)

Example Data Presentation

Data should be summarized in a clear, tabular format before plotting.

Table 1: Example MTT Assay Results

Compound Conc. (µM)Mean Absorbance (570nm)Corrected Absorbance% Viability
0 (Untreated)1.2501.200100%
0 (Vehicle)1.2451.19599.6%
11.1501.10091.7%
100.8500.80066.7%
500.6500.60050.0%
1000.3500.30025.0%
Blank0.050N/AN/A

Table 2: Example LDH Assay Results

SampleMean Absorbance (490nm)Corrected Absorbance% Cytotoxicity
Untreated0.2500.2000%
Vehicle0.2550.2050.4%
50 µM Compound0.8500.80042.9%
100 µM Compound1.3501.30078.6%
Max Release1.6501.600100%
Background0.050N/AN/A
Determining the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces the measured biological response by 50%. For the MTT assay, this is the concentration that results in 50% cell viability. For the LDH assay, it would be the concentration that causes 50% cytotoxicity.

To determine the IC50, plot the percent viability (or cytotoxicity) against the log of the compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to fit the data and calculate the IC50 value.

Part 4: Expert Insights and Troubleshooting

Even with robust protocols, unexpected results can occur. This section addresses common issues.

Problem Potential Cause(s) Recommended Solution(s)
High background in MTT assay 1. Phenol red or serum in the medium can interfere.[16] 2. Bacterial/yeast contamination.[17] 3. Compound reduces MTT directly.1. Use phenol red-free medium for the assay steps. Include a "compound only" control (no cells) to check for direct reduction. 2. Practice sterile technique; check cultures for contamination. 3. Run a cell-free control with the compound and MTT to quantify direct reduction.
High spontaneous LDH release 1. Cells were seeded at too high a density.[19] 2. Cells were handled too roughly during medium changes. 3. The vehicle (e.g., DMSO) is toxic.1. Optimize cell seeding density. 2. Handle plates gently; avoid forceful pipetting.[19] 3. Ensure the final vehicle concentration is non-toxic (typically <0.5%).
Poor dose-response curve 1. Incorrect compound dilutions. 2. Assay was read outside the linear range. 3. Incubation time was too short or too long.1. Carefully prepare fresh serial dilutions for each experiment. 2. Ensure your cell number falls within the linear range of the assay by performing a cell titration curve.[17] 3. Perform a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal endpoint.
Luminescence signal is too low (Caspase) 1. Apoptosis has not yet been induced. 2. Cells are necrotic, not apoptotic (caspase pathway is bypassed). 3. Reagent was improperly prepared.1. Test earlier or later time points. Use a positive control (e.g., staurosporine) to confirm the assay is working. 2. Correlate with LDH assay results. High LDH release with low caspase activity suggests necrosis. 3. Ensure the reagent is fully dissolved and equilibrated to room temperature before use.

References

  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • Decker, T., & Lohmann-Matthes, M. L. (1988). A quick and simple method for the quantitation of lactate dehydrogenase release in measurements of cellular cytotoxicity and tumor necrosis factor (TNF) activity. Journal of Immunological Methods, 115(1), 61–69.
  • Cell Biologics. (n.d.). LDH Assay. Retrieved from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Apoptosis Marker Assays for HTS. (2021, July 1). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • Krivoruchko, A. et al. (2019). 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth. Molecules, 24(9), 1772. Retrieved from [Link]

  • Peperidou, A. et al. (2004). Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. Journal of Pharmacy and Pharmacology, 56(9), 1163-1170. Retrieved from [Link]

  • Szymańska, E. et al. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 29(21), 4933. Retrieved from [Link]

  • Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. (2004, September 15). Aston Research Explorer. Retrieved from [Link]

  • Characterization of 5-[5-(4-chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone as a nonsteroidal antiinflammatory drug. (n.d.). PubMed. Retrieved from [Link]

  • Lee, S. K. et al. (2002). Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones. Bioorganic & Medicinal Chemistry Letters, 12(4), 547-550. Retrieved from [Link]

  • Szymańska, E. et al. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. PMC. Retrieved from [Link]

  • 5-Hydroxy-2(5H)-furanone. (n.d.). In Wikipedia. Retrieved from [Link]

  • An electrocatalytic route for transformation of biomass-derived furfural into 5-hydroxy-2(5H)-furanone. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]

Sources

Application Note: Integration of 5-(3-Chlorophenyl)dihydro-2(3H)-furanone in Fragment-Based Drug Discovery (FBDD) Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Biophysical Screening Scientists Application: Fragment-Based Drug Discovery (FBDD), High-Throughput Screening (HTS), Surface Plasmon Resonance (SPR)

Scientific Context & Rationale

The compound 5-(3-Chlorophenyl)dihydro-2(3H)-furanone (CAS: 875256-56-7), a substituted


-butyrolactone, represents a highly versatile and privileged scaffold in modern drug discovery[1]. 

-Butyrolactones are ubiquitous in biologically active natural products and synthetic drugs, acting as robust hydrogen-bond acceptors and bioisosteres for cyclic esters and amides[1].

In the context of Fragment-Based Drug Discovery (FBDD), this specific molecule is strategically designed. The core


-butyrolactone ring provides a rigid, polar interaction vector, while the 3-chlorophenyl substituent introduces essential lipophilicity. The meta-chloro substitution is particularly valuable; it not only enhances metabolic stability by blocking a primary site of cytochrome P450 oxidation but also acts as a potent vector for halogen bonding (

-hole interactions) within hydrophobic protein pockets. Because fragments bind weakly (typically

in the

to

range), leveraging strong, directional interactions like halogen bonding is critical for achieving high Ligand Efficiency (LE)[2].
Physicochemical Profiling for FBDD

To be effective in a screening library, a fragment must comply with the "Rule of 3" (Ro3) to ensure it possesses the physicochemical headroom necessary for subsequent hit-to-lead optimization (fragment growing, merging, or linking)[2]. 5-(3-Chlorophenyl)dihydro-2(3H)-furanone exhibits an optimal profile for FBDD campaigns.

Table 1: Physicochemical Properties vs. Rule of 3 Criteria

Property5-(3-Chlorophenyl)dihydro-2(3H)-furanone"Rule of 3" ThresholdStatus
Molecular Weight (MW) 196.63 g/mol

300 g/mol
Pass
Calculated LogP (cLogP) ~2.1

3.0
Pass
H-Bond Donors (HBD) 0

3
Pass
H-Bond Acceptors (HBA) 2

3
Pass
Polar Surface Area (PSA) 26.3 Ų

60 Ų
Pass
Rotatable Bonds 1

3
Pass

Experimental Workflows & Methodologies

The successful deployment of ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


-butyrolactone fragments requires rigorous quality control and sensitive biophysical screening methodologies. The following protocols provide a self-validating system for library integration and primary screening via Surface Plasmon Resonance (SPR).
Protocol 1: Library Preparation and Stability Profiling

Causality & Rationale:


-Butyrolactones are susceptible to base-catalyzed hydrolysis, which opens the ring to form a 

-hydroxy acid. This degradation alters the molecule's pharmacophore and physicochemical properties, potentially leading to false negatives or false positives. Therefore, strict pH control and stability validation in aqueous screening buffers are mandatory before HTS or SPR screening.

Materials:

  • 5-(3-Chlorophenyl)dihydro-2(3H)-furanone powder (purity >98%)

  • Anhydrous DMSO (LC-MS grade)

  • PBS-P+ Buffer (20 mM Phosphate buffer, 2.7 mM KCl, 137 mM NaCl, 0.05% Surfactant P20, pH 7.4)

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the dry powder in anhydrous DMSO to create a 100 mM master stock. Store in amber glass vials at -20°C under an argon atmosphere to prevent moisture ingress.

  • Aqueous Solubility Testing (Nephelometry): Dilute the master stock into PBS-P+ buffer to a final concentration of 1 mM (1% DMSO). Incubate at 25°C for 2 hours. Measure light scattering using a nephelometer. A lack of scattering confirms the fragment is fully soluble at screening concentrations.

  • Stability Assessment (LC-MS): Prepare a 500

    
     solution of the fragment in PBS-P+ (pH 7.4). Incubate at 25°C and sample at 0, 4, 12, and 24 hours. Analyze via LC-MS (Reverse-phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid).
    
  • Validation Check: Ensure the intact lactone peak (

    
     [M+H]+ 197.0) remains >95% relative to the 0-hour timepoint, with no significant appearance of the hydrolyzed hydroxy acid mass (
    
    
    
    [M+H]+ 215.0).

Lactone_Stability A Intact Lactone Ring (Active Pharmacophore) B Hydroxy Acid Form (Inactive/Degraded) A->B Basic pH (>8.0) Hydrolysis C Physiological Buffer (pH 7.4) Maintains >95% Intact A->C B->A Acidic pH Lactonization

Fig 1: pH-dependent stability pathway of the gamma-butyrolactone pharmacophore.

Protocol 2: Primary Fragment Screening via Surface Plasmon Resonance (SPR)

Causality & Rationale: Because fragments like 5-(3-Chlorophenyl)dihydro-2(3H)-furanone have low molecular weights and weak affinities, traditional biochemical assays often fail to detect their binding. SPR is a label-free biophysical technique capable of detecting the minute changes in refractive index caused by fragment binding[3]. The inclusion of 5% DMSO in the running buffer ensures fragment solubility, but requires rigorous solvent correction due to the high bulk refractive index of DMSO[4].

Equipment: Biacore™ 8K or equivalent SPR system, Series S Sensor Chip CM5.

Step-by-Step Methodology:

  • Target Immobilization:

    • Activate the CM5 sensor chip surface using standard EDC/NHS chemistry.

    • Dilute the target protein into 10 mM Sodium Acetate (pH optimized below the protein's pI) and inject over the active flow cell to achieve a high immobilization level (typically 3000–5000 RU) required for low-MW fragment detection[5].

    • Quench unreacted esters with 1 M Ethanolamine-HCl (pH 8.5). Leave the reference flow cell unmodified (activated and quenched) to serve as a blank.

  • Buffer Preparation & Solvent Correction:

    • Prepare running buffer: PBS-P+ supplemented with exactly 5.0% (v/v) DMSO.

    • Prepare a solvent correction curve by creating 8 buffer solutions ranging from 4.5% to 5.8% DMSO. Inject these prior to the fragment screen to map the bulk refractive index differences between the reference and active flow cells.

  • Fragment Injection (Single-Cycle Kinetics):

    • Dilute the 5-(3-Chlorophenyl)dihydro-2(3H)-furanone stock into the running buffer to create a concentration series (e.g., 31.25, 62.5, 125, 250, and 500

      
      ). Ensure the final DMSO concentration is exactly 5.0%.
      
    • Inject the concentrations sequentially without regeneration steps (Single-Cycle Kinetics) at a high flow rate (50

      
      ) to minimize mass transport limitations.
      
    • Contact time: 60 seconds; Dissociation time: 120 seconds.

  • Data Analysis:

    • Double-reference the data (subtract reference flow cell and blank buffer injections).

    • Apply the solvent correction model.

    • Fit the steady-state binding levels (

      
      ) against fragment concentration using a 1:1 Langmuir binding model to determine the dissociation constant (
      
      
      
      ).

FBDD_Workflow A Library Preparation 5-(3-Chlorophenyl)dihydro-2(3H)-furanone B Primary Screening (SPR) Affinity & Kinetics A->B QC & Solubility C Orthogonal Validation (Ligand-observed NMR) B->C Hit Identification D Structural Biology (X-ray Crystallography) C->D Validated Hit E Hit-to-Lead Optimization (Fragment Growing) D->E Binding Pose

Fig 2: Logical workflow for integrating the fragment into an FBDD pipeline.

Data Interpretation and Next Steps

If 5-(3-Chlorophenyl)dihydro-2(3H)-furanone yields a validated hit (


 < 1 mM, stoichiometric binding, and square wave kinetics in SPR), it should be advanced to orthogonal validation. Ligand-observed NMR (e.g., WaterLOGSY or STD-NMR) is recommended to confirm binding in solution[6]. Following this, X-ray crystallography soaking experiments should be utilized to determine the exact binding pose, enabling structure-guided fragment growing. The 

-butyrolactone ring can be functionalized at the

- or

-positions to access adjacent sub-pockets, driving the transition from a weak fragment to a potent lead compound.

References

  • A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones National Institutes of Health (NIH) / PMC[Link]

  • Fragment Screening by Surface Plasmon Resonance ACS Medicinal Chemistry Letters[Link]

  • Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation BioDuro-Sundia [Link]

  • Mining the Protein Data Bank to inspire fragment library design Frontiers in Chemistry[Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets Frontiers in Molecular Biosciences[Link]

  • Screening and analysis of fragments using Biacore systems Cytiva Life Sciences[Link]

  • Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery ResearchGate[Link]

Sources

Application of 5-aryldihydro-2(3H)-furanones in cancer research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Aryldihydro-2(3H)-furanones as Targeted Anticancer Agents Prepared by: Senior Application Scientist

Executive Summary

5-Aryldihydro-2(3H)-furanones (structurally synonymous with 5-aryl-


-butyrolactones) represent a highly privileged pharmacophore in oncology drug development. When functionalized with an 

-methylene group, these compounds act as potent, sterically tunable Michael acceptors. The 5-aryl substitution dictates the molecule's lipophilicity, cellular permeability, and target pocket specificity, while the

-methylene-

-butyrolactone core serves as the reactive electrophilic warhead. This application note synthesizes the mechanistic pharmacology, structure-activity relationships (SAR), and validated experimental protocols required to evaluate these compounds in preclinical cancer models.

Mechanistic Pharmacology & Target Engagement

To effectively develop 5-aryldihydro-2(3H)-furanones as therapeutics, researchers must understand the causality behind their cytotoxicity. These compounds do not act as non-specific alkylators; rather, they exhibit targeted covalent binding and metabolic disruption.

  • Covalent Inhibition of the NF-

    
    B Pathway:  The 
    
    
    
    -methylene warhead undergoes a Michael addition with highly nucleophilic, solvent-exposed cysteine residues on critical NF-
    
    
    B signaling proteins[1]. Specifically, these compounds covalently modify Cys179 on IKK
    
    
    and Cys38/Cys120 on the RELA (p65) subunit[1]. This dual-node alkylation prevents I
    
    
    B
    
    
    phosphorylation and halts the nuclear translocation of NF-
    
    
    B, thereby suppressing pro-survival gene transcription and sensitizing the cancer cell to apoptosis[1].
  • Induction of Intrinsic Apoptosis: Treatment of human leukemia cells (e.g., HL-60) with these lactones induces profound G2-M cell cycle arrest[2]. This cytostatic effect rapidly transitions to cytotoxicity via the intrinsic mitochondrial apoptotic pathway, characterized by the release of cytochrome c, cleavage of procaspases-9 and -3, and the subsequent hydrolysis of PARP[2].

  • Fatty Acid Synthase (FAS) Inhibition: Certain structurally related

    
    -methylene-
    
    
    
    -butyrolactones (such as C75) act as slow-binding inhibitors of Fatty Acid Synthase (FAS)[3]. By interacting with the
    
    
    -ketoacyl synthase domain, these compounds starve rapidly dividing carcinomas (e.g., breast, prostate, and colon) of the aliphatic chains required for de novo cell membrane synthesis[3].

MOA Compound 5-Aryldihydro-2(3H)-furanone IKK IKKβ (Cys179) Compound->IKK Alkylates RELA RELA/p65 (Cys38/120) Compound->RELA Alkylates IkBa IκBα Degradation Blocked IKK->IkBa Inhibits NFkB NF-κB Translocation Halted RELA->NFkB Inactivates IkBa->NFkB Prevents Apoptosis Mitochondrial Apoptosis NFkB->Apoptosis Triggers

Figure 1: Mechanistic pathway of NF-κB inhibition and apoptosis induction.

Structure-Activity Relationship (SAR) Profiling

The cytotoxic potency of 5-aryldihydro-2(3H)-furanones is heavily dependent on the nature of the substituent at the C5 (


) position. Data aggregated from in vitro evaluations against 60 human cancer cell lines demonstrate that bulky, lipophilic aryl groups significantly enhance target affinity and cell penetration compared to simple alkyl substitutions[4].

Table 1: SAR of C5 (


)-Substituted 

-Methylene-

-butyrolactones
Substituent at C5 (

-position)
Average log GI

(Human Cancer Cell Lines)
Anticancer Potency RankMechanistic Rationale

-Biphenyl
-6.0 to -6.51 (Highest)Optimal steric bulk for hydrophobic pocket insertion[4].

-(4-Chlorophenyl)
-5.5 to -5.82Halogen bonding enhances target residence time[4].

-Phenyl
-5.0 to -5.53Baseline aromatic

stacking interactions[4].

-Methyl
(Alkyl control)
> -4.54 (Lowest)Insufficient lipophilicity for effective target engagement[4].

Self-Validating Experimental Protocols

To ensure high scientific integrity, the following workflows are designed as self-validating systems. They incorporate internal controls to distinguish true pharmacological mechanisms from assay artifacts.

Protocol A: Validation of Covalent Target Engagement via Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: Traditional cell-free biochemical assays fail to account for intracellular drug metabolism and competition with endogenous thiols (e.g., glutathione). CETSA provides a self-validating proof of direct physical interaction within intact cells. Covalent binding of the furanone to RELA or IKK


 alters the protein's thermal stability, resulting in a measurable shift in its aggregation temperature (

).

Step-by-Step Methodology:

  • Cell Culture & Dosing: Seed HL-60 or A431 cells at

    
     cells/mL. Treat with the 5-aryldihydro-2(3H)-furanone derivative (e.g., 10 
    
    
    
    M) or a DMSO vehicle control for 2 hours. Self-Validation: The short incubation time ensures target engagement is measured before the onset of apoptosis-induced protein degradation.
  • Aliquoting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8 PCR tubes (50

    
    L per tube).
    
  • Thermal Gradient Application: Heat the tubes in a thermal cycler across a gradient from 40°C to 60°C for exactly 3 minutes, followed by a 3-minute cooling phase at 25°C.

  • Cell Lysis: Add NP-40 (final concentration 0.4%) and subject the tubes to three rapid freeze-thaw cycles (liquid nitrogen to 37°C) to lyse the cells without denaturing the remaining soluble proteins.

  • Centrifugation: Spin at 20,000

    
     g for 20 minutes at 4°C. The covalently stabilized target protein remains in the supernatant, while denatured unbound protein pellets.
    
  • Western Blot Analysis: Resolve the supernatants via SDS-PAGE and immunoblot for RELA and IKK

    
    . A positive target engagement is confirmed if the compound-treated samples show preserved protein bands at higher temperatures compared to the DMSO control.
    

Protocol Culture 1. Cell Culture & Dosing Aliquot 2. Aliquot into PCR Tubes Culture->Aliquot Heat 3. Thermal Gradient (40-60°C) Aliquot->Heat Lysis 4. Cell Lysis & Centrifugation Heat->Lysis WB 5. Western Blot (RELA/IKKβ) Lysis->WB

Figure 2: Cellular Thermal Shift Assay (CETSA) workflow for target validation.

Protocol B: Multiparametric Apoptosis and Cell Cycle Analysis

Causality & Rationale: To definitively prove that the compound acts via the intrinsic apoptotic pathway[2] rather than causing non-specific necrosis, researchers must capture the temporal transition from G2-M arrest to programmed cell death. Annexin V/Propidium Iodide (PI) dual staining serves as an internal self-validating system: Annexin V binds flipped phosphatidylserine (early apoptosis), while PI only enters cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Methodology:

  • Synchronization: Serum-starve leukemia cells (HL-60) for 12 hours to synchronize the cell cycle, establishing a uniform baseline.

  • Dose-Response Treatment: Re-introduce 10% FBS and treat cells with 0.1, 1.0, and 10

    
    M of the compound for 24 hours.
    
  • Harvesting: Collect both the culture media (containing detached, late-apoptotic cells) and adherent cells (via gentle trypsinization). Critical Step: Failure to collect the media will skew data toward false-negative cytotoxicity.

  • Staining: Wash cells in cold Annexin V Binding Buffer. Add 5

    
    L of FITC-conjugated Annexin V and 5 
    
    
    
    L of PI (50
    
    
    g/mL). Incubate in the dark for 15 minutes at room temperature.
  • Flow Cytometry Acquisition: Acquire a minimum of 10,000 events per sample.

  • Data Interpretation:

    • Lower-Left Quadrant (FITC-/PI-): Viable cells.

    • Lower-Right Quadrant (FITC+/PI-): Early apoptotic cells (Primary mechanism of 5-aryldihydro-2(3H)-furanones).

    • Upper-Right Quadrant (FITC+/PI+): Late apoptotic cells.

References

  • Synthesis and cytotoxic evaluation of a series of gamma-substituted gamma-aryloxymethyl-alpha-methylene-gamma-butyrolactones against cancer cells. PubMed (NIH). 4

  • Dimers of isatin derived α-methylene-γ-butyrolactone as potent anti-cancer agents. PMC (NIH). 1

  • Induction of G2-M phase arrest and apoptosis by α-methylene-γ-butyrolactones in human leukemia cells. ResearchGate. 2

  • Synthesis and antitumor activity of an inhibitor of fatty acid synthase. PubMed (NIH). 3

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-(3-Chlorophenyl)dihydro-2(3H)-furanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-(3-Chlorophenyl)dihydro-2(3H)-furanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing scientifically sound explanations and practical, field-tested solutions to common challenges encountered during this multi-step synthesis.

I. Synthetic Strategy Overview

The most common and reliable synthetic route to 5-(3-Chlorophenyl)dihydro-2(3H)-furanone involves a three-step process. This strategy provides a logical and controllable pathway to the target molecule.

Synthetic_Pathway A Chlorobenzene + Succinic Anhydride B 4-(3-Chlorophenyl)-4-oxobutanoic acid A->B Friedel-Crafts Acylation (AlCl₃) C 4-(3-Chlorophenyl)-4-hydroxybutanoic acid B->C Reduction (e.g., NaBH₄) D 5-(3-Chlorophenyl)dihydro-2(3H)-furanone C->D Acid-Catalyzed Lactonization

A high-level overview of the synthetic route.

II. Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Step 1: Friedel-Crafts Acylation

Q1: My Friedel-Crafts acylation of chlorobenzene with succinic anhydride is resulting in a low or no yield. What are the likely causes?

A1: Low or no yield in a Friedel-Crafts acylation is a common issue, often attributable to several factors:

  • Inactive Catalyst: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Contamination with water will deactivate it, halting the reaction.[1]

    • Solution: Ensure all glassware is rigorously dried, preferably by flame-drying under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of anhydrous AlCl₃.

  • Deactivated Substrate: Chlorobenzene is a deactivated aromatic ring due to the electron-withdrawing nature of the chlorine atom, making it less reactive in electrophilic aromatic substitution reactions.[1]

    • Solution: Use a stoichiometric amount or a slight excess of the Lewis acid catalyst to ensure sufficient activation of the succinic anhydride.[1]

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a moderate increase in temperature, but be aware this may affect the isomer ratio.[1]

Q2: I'm observing the formation of an undesired isomer ratio, with a significant amount of the ortho or para substituted product instead of the desired meta substitution.

A2: The directing effect of the chloro group on the benzene ring is ortho, para-directing. Therefore, the primary product of the Friedel-Crafts acylation will be 4-(4-chlorophenyl)-4-oxobutanoic acid. The desired 4-(3-chlorophenyl)-4-oxobutanoic acid is not the major product of this reaction.

  • Alternative Strategy: A more effective route to the desired 3-substituted product is to start with 3-chlorobromobenzene. This allows for the formation of a Grignard reagent at the more reactive bromine position, which can then be reacted with succinic anhydride.

Q3: My workup procedure for the Friedel-Crafts reaction is problematic, leading to product loss.

A3: The workup for a Friedel-Crafts reaction is critical for isolating the product.

  • Procedure:

    • Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[2]

    • Separate the organic layer.

    • Extract the aqueous layer with a suitable solvent like diethyl ether or dichloromethane.[2]

    • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then again with brine.[2]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.[2]

Step 2: Reduction of the Keto Acid

Q4: The reduction of 4-(3-chlorophenyl)-4-oxobutanoic acid is not going to completion, or I am seeing side products.

A4: The reduction of the ketone to a secondary alcohol is a critical step.

  • Incomplete Reduction: This can be due to insufficient reducing agent or deactivation of the reagent.

    • Solution: Use a slight excess of sodium borohydride (NaBH₄). Ensure the solvent (e.g., methanol or ethanol) is dry. Monitor the reaction by TLC until the starting material is consumed.

  • Side Products: Over-reduction is generally not an issue with NaBH₄ under standard conditions. However, esterification of the carboxylic acid can occur if the reaction is performed in an alcohol solvent under acidic conditions.

    • Solution: Maintain a neutral or slightly basic pH during the reduction.

Table 1: Comparison of Reducing Agents

Reducing AgentSolventConditionsNotes
Sodium Borohydride (NaBH₄)Methanol, Ethanol, THF0°C to room temperatureGenerally selective for ketones over carboxylic acids.
Lithium Aluminum Hydride (LAH)Anhydrous THF, Diethyl Ether0°C to refluxWill reduce both the ketone and the carboxylic acid. Not suitable for this step.
Step 3: Acid-Catalyzed Lactonization

Q5: The lactonization of 4-(3-chlorophenyl)-4-hydroxybutanoic acid is inefficient, resulting in a low yield of the final product.

A5: The intramolecular esterification to form the γ-butyrolactone is an equilibrium process.

  • Inefficient Cyclization: The equilibrium may not be sufficiently shifted towards the product.

    • Solution: This reaction is typically facilitated by heating in an acidic medium.[3] The use of a Dean-Stark apparatus to remove water can drive the equilibrium towards the lactone. A variety of acids can be used, with hydrochloric acid being a common choice.[3]

  • Reaction Conditions:

    • Acid Catalyst: A catalytic amount of a strong acid like sulfuric acid or hydrochloric acid is usually sufficient.

    • Temperature: Heating is generally required to promote the cyclization. Refluxing in a suitable solvent (e.g., toluene) with azeotropic removal of water is effective.

Troubleshooting_Lactonization Start Low Lactone Yield Q1 Is the reaction at equilibrium? Start->Q1 Q2 Is the acid catalyst effective? Start->Q2 Q3 Is the temperature sufficient? Start->Q3 A1 Drive equilibrium by removing water (Dean-Stark trap). Q1->A1 Yes A2 Use a strong acid catalyst (e.g., H₂SO₄, HCl). Q2->A2 Yes A3 Heat the reaction mixture (e.g., reflux in toluene). Q3->A3 Yes

Troubleshooting workflow for the lactonization step.

III. Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments.

Protocol 1: Synthesis of 4-(3-Chlorophenyl)-4-oxobutanoic acid via Grignard Reaction
  • Materials:

    • 3-Chlorobromobenzene

    • Magnesium turnings

    • Anhydrous diethyl ether or THF

    • Succinic anhydride

    • Hydrochloric acid (1 M)

    • Saturated aqueous ammonium chloride

  • Procedure:

    • Grignard Reagent Formation:

      • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.

      • Add a small crystal of iodine to activate the magnesium.

      • Prepare a solution of 3-chlorobromobenzene in anhydrous diethyl ether and add a small portion to the flask to initiate the reaction.

      • Once the reaction begins (indicated by bubbling and a color change), add the remaining 3-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

      • After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

    • Reaction with Succinic Anhydride:

      • In a separate flask, dissolve succinic anhydride in anhydrous THF and cool the solution in an ice bath.

      • Slowly add the prepared Grignard reagent to the succinic anhydride solution with vigorous stirring.

      • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Work-up:

      • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

      • Acidify the mixture with 1 M HCl to a pH of approximately 2.

      • Extract the product with diethyl ether.

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • The crude product can be purified by recrystallization.

Protocol 2: Reduction and Lactonization
  • Materials:

    • 4-(3-Chlorophenyl)-4-oxobutanoic acid

    • Sodium borohydride

    • Methanol

    • Hydrochloric acid (concentrated)

    • Toluene

  • Procedure:

    • Reduction:

      • Dissolve 4-(3-chlorophenyl)-4-oxobutanoic acid in methanol and cool the solution in an ice bath.

      • Add sodium borohydride portion-wise, maintaining the temperature below 10°C.

      • Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

      • Carefully quench the reaction by the dropwise addition of 1 M HCl until the effervescence ceases.

      • Remove the methanol under reduced pressure.

    • Lactonization:

      • To the residue, add toluene and a catalytic amount of concentrated hydrochloric acid.

      • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

      • Continue to reflux until no more water is collected.

      • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and then with brine.

      • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

      • The crude 5-(3-chlorophenyl)dihydro-2(3H)-furanone can be purified by vacuum distillation or column chromatography.

IV. Characterization

Proper characterization of the final product is essential to confirm its identity and purity.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons in the 7.2-7.5 ppm region. A multiplet for the proton at the C5 position around 5.5 ppm. Multiplets for the methylene protons in the 2.0-3.0 ppm range.
¹³C NMR Carbonyl carbon signal around 177 ppm. Aromatic carbon signals in the 125-145 ppm range. Signal for the C5 carbon around 80 ppm. Signals for the methylene carbons in the 25-35 ppm range.
IR (Infrared) Strong carbonyl (C=O) stretch for the lactone at approximately 1770 cm⁻¹. C-O stretching frequency around 1160 cm⁻¹. Aromatic C-H stretching just above 3000 cm⁻¹. C-Cl stretching in the 700-800 cm⁻¹ region.
MS (Mass Spec) Molecular ion peak (M⁺) corresponding to the molecular weight of the product (196.62 g/mol ). Isotopic pattern characteristic of a monochlorinated compound (M+2 peak approximately one-third the intensity of the M⁺ peak).

V. References

  • PrepChem.com. (n.d.). Synthesis of 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone. [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355. [Link]

  • The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. [Link]

  • Cambridge University Press. (n.d.). Grignard Reaction. [Link]

  • Google Patents. (2005). US20050113366A1 - Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of $g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses.

  • Chemstuff. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts acylation. [Link]

  • SpectraBase. (n.d.). 5-(4-Chlorophenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone - Optional[13C NMR] - Chemical Shifts. [Link]

  • SciSpace. (2016, September 22). Straightforward Synthesis of 2(5H)-Furanones as Promising Cross-Coupling Partners. [Link]

  • PubChem. (n.d.). 3-(4-Chlorophenyl)-4-hydroxybutyric acid. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. [Link]

  • Molecules. (2021, March 11). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. [Link]

  • NIST. (n.d.). 2(3H)-Furanone, dihydro-5-methyl-. [Link]

  • Organic Syntheses. (n.d.). 3-Methyl-2(5H)-furanone. [Link]

  • SWGDRUG.org. (2005, August 22). gamma-butyrolactone. [Link]

  • K-Chem. (n.d.). Lactonization of ω-Hydroxycarboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester. [Link]

  • Journal of the American Chemical Society. (2023, August 4). Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. [Link]

  • ResearchGate. (n.d.). Communications- Steroids and Related Natural Products. IV. Reduction of Lactones to Cyclic Ethers. [Link]

  • Wikipedia. (n.d.). Gamma-Butyrolactone. [Link]

  • NCBI. (n.d.). 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX). [Link]

  • NIST. (n.d.). 2(3H)-Furanone, dihydro-5-phenyl-. [Link]

  • SpectraBase. (n.d.). 3-aminodihydro-5-phenyl-2(3H)-furanone, hydrochloride - Optional[13C NMR] - Chemical Shifts. [Link]

  • PubMed. (n.d.). Isolation and characterization of 3-methoxy-2(5H)-furanone as the principal nephrotoxin from Narthecium ossifragum (L.) Huds. [Link]

  • NIST. (n.d.). 2(3H)-Furanone, dihydro-5-methyl-. [Link]

  • Atmospheric Measurement Techniques. (2025, November 18). Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF-MS. [Link]

Sources

Technical Support Center: Handling & Stability of 5-(3-Chlorophenyl)dihydro-2(3H)-furanone in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when handling


-butyrolactone derivatives in high-throughput screening and drug development workflows. 5-(3-Chlorophenyl)dihydro-2(3H)-furanone  is a highly valuable structural motif, but its lactone ring presents specific stability challenges when formulated in Dimethyl Sulfoxide (DMSO).

This guide is designed to provide you with field-proven insights, mechanistic explanations, and self-validating protocols to ensure the absolute integrity of your compound libraries.

Part 1: Core Diagnostics & Troubleshooting FAQs

Q: Why is my 5-(3-Chlorophenyl)dihydro-2(3H)-furanone showing multiple peaks in LC-MS after a month in DMSO? A: This is a classic symptom of lactone hydrolysis driven by solvent hydration. DMSO is notoriously hygroscopic; a microplate exposed to ambient air (e.g., 40% relative humidity) can absorb over 6% water by volume in just one hour[1]. Once water is introduced into the system, the


-lactone ring of your compound becomes highly susceptible to hydrolysis[2]. The absorbed water acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. This intermediate collapses, opening the ring to yield the inactive degradant 4-(3-chlorophenyl)-4-hydroxybutanoic acid. This degradation is significantly accelerated at room temperature, where overall compound integrity in DMSO can drop to 52% over extended storage[3].

Q: My DMSO stock solution precipitated after being stored at -20°C. Should I heat it to redissolve the compound? A: No. Heating wet DMSO solutions drastically accelerates the hydrolysis of the lactone ring. Precipitation occurs because pure DMSO freezes at approximately 18.5°C[4]. Repeated freeze-thaw cycles force the compound out of solution. Furthermore, any water absorbed from the atmosphere reduces the solubility of hydrophobic organic compounds because cavity formation in wet DMSO is thermodynamically less favorable than in dry DMSO[5]. Instead of heating, you should use low-energy in-well sonication. Studies demonstrate that compounds precipitated by freeze-thaw cycles or water uptake can be efficiently redissolved using acoustic sonication without degrading the molecule[5].

Q: How does water contamination in DMSO affect my biological assay reproducibility? A: Beyond chemical degradation, water uptake physically alters your stock solution. The continuous absorption of atmospheric moisture increases the total volume of the solution, which inadvertently lowers the molar concentration of your active compound[6]. If you are running dose-response curves, this dilution effect—coupled with the presence of the biologically distinct open-ring hydroxy-acid—will lead to artificially shifted IC₅₀ values, false negatives, and poor assay-to-assay reproducibility.

Part 2: Mechanistic Pathways & Workflows

To understand how to protect 5-(3-Chlorophenyl)dihydro-2(3H)-furanone, we must first visualize its primary degradation pathway in compromised solvent.

HydrolysisMechanism Lactone 5-(3-Chlorophenyl) dihydro-2(3H)-furanone (Active Lactone) WetDMSO Hydrated DMSO (H2O Nucleophile) Lactone->WetDMSO Hygroscopic Uptake Intermediate Tetrahedral Intermediate WetDMSO->Intermediate Nucleophilic Attack HydroxyAcid 4-(3-chlorophenyl)- 4-hydroxybutanoic acid (Inactive) Intermediate->HydroxyAcid Ring Opening

Fig 1: Lactone ring-opening hydrolysis pathway in moisture-contaminated DMSO.

StorageWorkflow Start Dry Powder (Desiccator Equilibrated) Solvation Dissolve in Anhydrous DMSO (<0.005% H2O) Start->Solvation Aliquoting Aliquot into Single-Use Amber Vials/Plates Solvation->Aliquoting Purge Argon/N2 Purge & Thermal Seal Aliquoting->Purge Store Store at -20°C (Dark Conditions) Purge->Store Thaw Thaw in Desiccator (Room Temp) Store->Thaw Sonicate Low-Energy Sonication (If Precipitated) Thaw->Sonicate Visual Check: Cloudy? Validate LC-MS/NMR Validation (Self-Validating Step) Thaw->Validate Visual Check: Clear Sonicate->Validate

Fig 2: Optimal handling and storage workflow for lactone compounds in DMSO.

Part 3: Quantitative Stability Data

The following table summarizes the expected integrity of


-lactone derivatives like 5-(3-Chlorophenyl)dihydro-2(3H)-furanone under various storage conditions.

Table 1: Quantitative Impact of Storage Conditions on Lactone Stability in DMSO

Storage ConditionTimeframeEstimated Water UptakeLactone Integrity (%)Primary Degradation Mechanism
Anhydrous, Argon-sealed, -20°C12 Months< 0.1%> 98%None
Wet DMSO (10% H₂O), 4°C3 Months10.0%~ 85%Hydrolysis (Ring Opening)
Ambient Air, Unsealed, 25°C1 Week> 6.0%< 50%Hydrolysis (Ring Opening)
Freeze-Thaw (10 Cycles), Dry1 Month< 0.5%> 95%Precipitation (Physical Loss)

Part 4: Self-Validating Experimental Protocols

To guarantee scientific integrity, do not simply assume your compound is intact after storage. The following protocols are designed with built-in causality and self-validation steps.

Protocol A: Preparation & Storage of Anhydrous Stocks

Causality: Minimizing atmospheric exposure prevents water uptake, which is the root cause of both lactone hydrolysis and compound precipitation.

  • Equilibration: Transfer the sealed vial of dry 5-(3-Chlorophenyl)dihydro-2(3H)-furanone powder from cold storage to a desiccator. Allow it to reach room temperature (approx. 30 mins). Reasoning: Opening a cold vial causes immediate condensation of atmospheric moisture directly onto the hygroscopic powder.

  • Solvation: Dissolve the compound in newly opened, septum-sealed anhydrous DMSO (water content <0.005%) to your target concentration (e.g., 10 mM).

  • Aliquoting: Immediately distribute the solution into single-use amber glass vials or polypropylene plates. Reasoning: Single-use aliquots eliminate the need for repeated freeze-thaw "cherry-picking" cycles, which drive precipitation[5].

  • Purging: Overlay the headspace of each vial/well with dry Argon or Nitrogen gas to displace ambient humidity.

  • Sealing & Storage: Seal tightly (use thermal seals for microplates) and store at -20°C in the dark.

Protocol B: Recovery & Integrity Validation (Self-Validating System)

Causality: Ensures the compound is fully dissolved and structurally intact before it is introduced into a costly biological assay.

  • Thawing: Remove the required aliquot from -20°C and thaw it inside a desiccator to prevent condensation on the vial walls.

  • Visual Inspection: Check for cloudiness or micro-precipitates.

  • Controlled Recovery: If precipitate is visible, apply low-energy in-well sonication for 5–10 minutes at room temperature[5]. Do not exceed 30°C.

  • Validation Step 1 (LC-MS): Dilute a 1 µL sample into 99 µL of anhydrous acetonitrile (avoid aqueous diluents to prevent injection-port hydrolysis). Run a rapid LC-MS.

    • Pass Criteria: A dominant peak at m/z 197.03 [M+H]⁺ corresponding to the intact lactone.

    • Fail Criteria: A significant peak at m/z 215.04[M+H]⁺ indicates hydrolysis to the open-chain acid. If this peak exceeds 5% relative abundance, discard the aliquot.

  • Validation Step 2 (NMR - Optional for high conc.): Run a quick ¹H-NMR in DMSO-d₆. Monitor the water resonance peak at ~3.33 ppm[4]. A massive water integral confirms that the solvent barrier was compromised, serving as a leading indicator of impending degradation.

Part 5: References

  • Studies on Repository Compound Stability in DMSO under Various Conditions | Journal of Biomolecular Screening |6

  • In situ DMSO hydration measurements of HTS compound libraries | PubMed / Ingenta Connect | 1

  • An In-depth Technical Guide to the Hygroscopic Nature and Storage of Dimethyl Sulfoxide-d6 | Benchchem | 4

  • Technical Support Center: Stability of Compounds | Benchchem | 2

  • The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO | Journal of Biomolecular Screening | 3

  • High Throughput Sonication: Evaluation for Compound Solubilization | ResearchGate |5

Sources

Technical Support Center: Degradation Pathways of Chlorinated Lactones in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analysis and handling of chlorinated lactones. Chlorinated lactones, such as the potent disinfection by-product MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone), present unique analytical challenges due to their high reactivity and structural instability in aqueous environments.

This guide is designed for researchers and drug development professionals. It provides mechanistic insights, troubleshooting frameworks, and self-validating protocols to ensure absolute data integrity during your stability assays and structural characterizations.

Core Mechanisms: Frequently Asked Questions

Q: What fundamental mechanisms drive the degradation of chlorinated lactones in aqueous solutions? A: The degradation of chlorinated lactones is primarily driven by the hydrolytic cleavage of their cyclic ester bonds. In aqueous solutions, lactones hydrolyze in a manner analogous to non-cyclic esters, resulting in ring-opening and the formation of compounds containing both carboxylic acid and alcohol functional groups[1]. The specific degradation pathway is strictly dictated by the solution's pH. Alkaline conditions heavily favor a bimolecular base-catalyzed acyl cleavage (BAC2), whereas acidic environments shift the pathway toward acid-catalyzed mechanisms (AAC2 or AAC1)[2].

Q: How does pH specifically dictate the structural stability of MX? A: MX exists in a delicate, pH-dependent equilibrium. In neutral to basic solutions, the closed lactone ring undergoes a reversible isomerization to form its acyclic geometric isomer, E-MX (E-2-chloro-3-(dichloromethyl)-4-oxobutenoic acid)[3]. This open-ring form is highly susceptible to irreversible hydrolytic degradation. Because of this base-catalyzed vulnerability, the half-life of MX at pH 8 and 23 °C is drastically reduced to approximately 6 days[3].

Q: Why do I observe inconsistent, artificially rapid degradation kinetics when using amine-based buffers (e.g., Tris)? A: Amine-based buffers act as competing nucleophiles in solution. The primary amines in Tris can directly attack the electrophilic carbonyl carbon of the chlorinated lactone, leading to aminolysis rather than true aqueous hydrolysis. This artifact artificially accelerates the apparent degradation rate. Causality Rule: Always utilize non-nucleophilic buffers (such as phosphate or borate) when conducting lactone stability assays to isolate true hydrolytic pathways.

G MX MX (Chlorinated Lactone) Closed Ring Form EMX E-MX (Isomer) Open Ring Form MX->EMX pH > 4 (Reversible) Hydrolysis Hydrolysis Products (Aldehydes & Carboxylic Acids) MX->Hydrolysis Base-Catalyzed (pH > 7) EMX->Hydrolysis Irreversible Cleavage Degradation Further Degradation (Decarboxylation/Oxidation) Hydrolysis->Degradation Extended Time / Oxidants

Pathway of MX degradation via pH-dependent isomerization and hydrolysis.

Quantitative Data Summary: MX Stability Metrics

Understanding the kinetic baseline of your analyte is critical for experimental design. The table below summarizes the stability parameters of MX to help you predict its behavior during sample preparation and storage.

ParameterConditionObservation / ValueMechanistic Implication
Half-life (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

)
pH 8.0, 23 °C~6 daysBase-catalyzed hydrolysis (BAC2) dominates, leading to rapid degradation.
Half-life (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

)
pH 4.0, 23 °C> 15 daysReduced hydroxide concentration slows hydrolysis; the lactone ring is stabilized.
Isomerization State pH < 3.0> 95% Closed Ring (MX)Protonation suppresses ring opening, favoring the lipophilic lactone form.
Isomerization State pH > 5.0Shift towards Open Ring (E-MX)Deprotonation drives the equilibrium toward the highly polar acyclic isomer.

Troubleshooting Guide: Experimental Anomalies

Issue: Poor Recovery During Liquid-Liquid Extraction for GC-MS/LC-MS

Symptom: Target chlorinated lactones are barely detectable in the organic phase, while degradation products (like carboxylic acids) dominate the chromatogram. Root Cause: If the aqueous sample is extracted at a neutral or basic pH, the molecule exists predominantly as the open-ring isomer (E-MX). This form contains a deprotonated carboxylate group, making it highly hydrophilic and nearly impossible to partition into organic solvents like ethyl acetate[3]. Resolution: Acidify the sample to pH < 2 prior to extraction. This protonates the carboxylate, forcing the equilibrium entirely toward the lipophilic, closed-ring lactone, thereby restoring extraction efficiency.

G Start Low Recovery of Chlorinated Lactones CheckPH Check Aqueous pH During Extraction Start->CheckPH PHHigh pH > 4 (Ring Opening Occurs) CheckPH->PHHigh PHLow pH < 3 (Lactone Stabilized) CheckPH->PHLow FixPH Acidify to pH 2 Before Extraction PHHigh->FixPH CheckDeriv Check Derivatization Efficiency (Methylation) PHLow->CheckDeriv Incomplete Incomplete Derivatization CheckDeriv->Incomplete FixDeriv Use Fresh Acidic Methanol Increase Incubation Time Incomplete->FixDeriv

Troubleshooting logic for low recovery of chlorinated lactones.

Standardized Workflow: Monitoring Chlorinated Lactone Degradation

To prevent the analytical artifacts described above, use the following self-validating protocol for extracting and analyzing chlorinated lactones from aqueous solutions.

Phase 1: Incubation & Quenching
  • Preparation: Dissolve the chlorinated lactone in a pH-controlled, non-nucleophilic buffer (e.g., 50 mM phosphate buffer).

  • Incubation: Maintain the solution at a constant temperature (e.g., 23 °C) in actinic (amber) glassware to prevent photolytic degradation.

  • Quenching (Causality Step): At designated time points, withdraw a 10 mL aliquot and immediately quench the degradation by acidifying to pH 2.0 using 1 M HCl.

    • Causality: Acidification instantly halts base-catalyzed hydrolysis and protonates the open-ring E-MX isomer, driving the equilibrium back to the closed lactone form for efficient organic extraction[3].

Phase 2: Extraction & Derivatization
  • Internal Standard Addition: Spike the sample with 50 ng of a structurally similar internal standard (e.g., mucobromic acid).

    • Validation Check 1: The internal standard recovery must be

      
       85% in the final chromatogram. If it is lower, the extraction pH was likely insufficiently acidic.
      
  • Liquid-Liquid Extraction (LLE): Extract the acidified aqueous sample three times with 5 mL of ethyl acetate. Combine the organic layers and dry over anhydrous

    
    .
    
  • Evaporation & Derivatization: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of 2% (v/v) sulfuric acid in methanol. Incubate at 60 °C for 1 hour.

    • Causality: Gas chromatography requires volatile, thermally stable analytes. Methylation of the hydroxyl groups and residual carboxylic acids prevents thermal degradation and peak tailing during high-resolution GC-MS analysis[3].

Phase 3: Analysis
  • GC-MS Injection: Inject 1 µL of the derivatized sample into the GC-MS operating in Selected Ion Monitoring (SIM) mode.

    • Validation Check 2: Process a method blank (buffer only) alongside the samples to ensure no background contamination mimics the lactone peaks.

References

  • Source: quimicaorganica.
  • 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX)
  • Mechanisms of Lactone Hydrolysis in Acidic Conditions Source: ResearchGate URL

Sources

Overcoming solubility issues of aromatic furanones in bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bioassay Optimization. As a Senior Application Scientist, I have designed this guide to help you navigate the complex physicochemical behaviors of aromatic furanones. While these compounds are highly valuable pharmacophores, their lipophilic nature often leads to poor aqueous solubility, resulting in assay artifacts, false positives, and formulation bottlenecks.

This guide synthesizes thermodynamic principles with field-proven methodologies to ensure your bioassays remain robust, reproducible, and scientifically sound.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My aromatic furanone shows potent activity in a biochemical screening assay, but I suspect it might be a false positive due to precipitation. How does this happen, and how can I verify it? Causality: Aromatic furanones typically possess high lipophilicity (ClogP > 3). When introduced into aqueous assay buffers, they minimize thermodynamically unfavorable interactions with water by undergoing a phase transition, self-associating into dense colloidal particles (50–500 nm in radius). These colloids non-specifically sequester target proteins on their surface, causing partial protein unfolding and promiscuous inhibition, which mimics true pharmacological activity1[1]. Solution: You must implement a self-validating counter-screen. The addition of a non-ionic detergent (e.g., 0.01% Triton X-100) will disrupt these hydrophobic colloids. If your compound loses its inhibitory activity upon detergent addition, the initial readout was an aggregation-induced false positive2[2].

Q2: I am using DMSO as a co-solvent for my cell-based assays. What is the maximum allowable concentration before it confounds my cell viability data? Causality: Dimethyl sulfoxide (DMSO) is an amphipathic molecule that effectively solubilizes hydrophobic furanones. However, at elevated concentrations, it integrates into the cellular lipid bilayer, increasing membrane permeability. At critical thresholds, this dissolves the cell membrane, inducing osmotic stress and severe cytotoxicity, which completely invalidates the biological readout of your assay 3[3]. Solution: The gold standard is to maintain a final DMSO concentration at or below 0.1% (v/v). While some robust cancer lines tolerate up to 0.5%, exceeding 1.0% is highly discouraged as viability drops precipitously[3].

Q3: If I cannot exceed 0.5% DMSO and my furanone still precipitates, what is the best formulation alternative? Causality: When co-solvents fail, host-guest complexation is the optimal strategy. Cyclodextrins (CDs)—specifically modified derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD)—are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity. They encapsulate the lipophilic aromatic rings of the furanone via non-covalent interactions. This masks the hydrophobicity from the aqueous media, dramatically enhancing thermodynamic solubility and bioavailability without altering the compound's intrinsic therapeutic efficacy 4[4].

Part 2: Quantitative Data Summaries

Table 1: DMSO Tolerability Limits in Cell-Based Bioassays

Final DMSO Conc. (v/v)Cytotoxicity RiskApplication Recommendation
≤ 0.1% None / Negligible Gold Standard. Safe for primary cells and sensitive continuous lines.
0.5% Low to ModerateMaximum recommended for robust cancer cell lines. Requires vehicle control.
1.0% HighAbsolute maximum. Often causes membrane perturbation; avoid if possible.
> 1.0% Severe Cytotoxic. Dissolves cell membranes, leading to invalid assay readouts.

Table 2: Cyclodextrin Selection for Aromatic Furanones

Cyclodextrin TypeCavity Size (Å)Aqueous SolubilityBest Use Case
β-Cyclodextrin (β-CD) 6.0 - 6.5Low (~18.5 mg/mL)Basic biochemical screening; limited by its own solubility.
HP-β-CD 6.0 - 6.5Very High (>600 mg/mL)Optimal for cell culture. Excellent safety profile and solubility enhancement.
SBE-β-CD 6.0 - 6.5Very High (>500 mg/mL)Ideal for weakly basic compounds requiring polyanionic stabilization.

Part 3: Step-by-Step Methodologies

Protocol 1: Self-Validating Counter-Screen for Colloidal Aggregation

This protocol ensures your observed bioactivity is driven by specific target binding, not colloidal sequestration.

  • Baseline Assay: Run your standard biochemical assay with the aromatic furanone at its IC50 concentration. Record the baseline inhibition.

  • Detergent Perturbation: Prepare an identical assay well, but supplement the aqueous buffer with 0.01% (v/v) Triton X-100 or Tween-80 prior to adding the furanone.

  • Incubation & Readout: Incubate for the standard assay duration. If the compound's inhibitory activity is right-shifted (potency drops significantly) or abolished, it is an aggregator.

  • Physical Validation (DLS): To self-validate the system, analyze the detergent-free assay mixture using Dynamic Light Scattering (DLS). The presence of particles with a radius of 50–500 nm confirms colloidal aggregation.

Protocol 2: Formulation of Furanone-Cyclodextrin Inclusion Complexes

This co-precipitation workflow maximizes the encapsulation efficiency of lipophilic furanones into HP-β-CD.

  • Stoichiometric Calculation: Weigh the aromatic furanone and HP-β-CD to achieve a 1:1 or 1:2 molar ratio.

  • Solvent Dissolution: Dissolve the HP-β-CD in a minimal volume of distilled water. Dissolve the furanone in a minimal volume of volatile organic solvent (e.g., ethanol or acetone).

  • Equilibration: Slowly add the organic furanone solution dropwise into the aqueous HP-β-CD solution under continuous magnetic stirring. Cover and stir at room temperature for 24–48 hours to allow thermodynamic equilibrium and complexation.

  • Solvent Removal: Remove the organic solvent via rotary evaporation under reduced pressure. Lyophilize (freeze-dry) the remaining aqueous solution to obtain a stable, solid inclusion complex powder.

  • Reconstitution & Verification: Reconstitute the powder in your assay buffer. Pass the solution through a 0.22 µm syringe filter to remove any uncomplexed, precipitated furanone. Verify the final concentration via UV-Vis or HPLC.

Part 4: Visualizations

G A Aromatic Furanone in Aqueous Media B Colloidal Aggregation (Phase Transition) A->B Hydrophobic Interactions C Protein Sequestration & Partial Unfolding B->C Protein Binding E Addition of Non-ionic Detergent (e.g., 0.01% Triton X-100) B->E Mitigation Strategy D False Positive / Assay Artifact (Promiscuous Inhibition) C->D Loss of Activity F Aggregate Disruption E->F G Restored Protein Function (True Assay Readout) F->G

Mechanism of aggregation-induced false positives and detergent-based mitigation.

Workflow S1 1. Weigh Furanone & HP-β-CD (Molar Ratio 1:1 to 1:2) S2 2. Dissolve in Co-solvent System (Water & Ethanol) S1->S2 S3 3. Stir & Equilibrate (24-48 hrs at RT) S2->S3 S4 4. Remove Organic Solvent (Evaporation & Lyophilization) S3->S4 S5 5. Reconstitute in Assay Buffer (Aqueous Media) S4->S5 S6 6. Filter (0.22 µm) & Verify Concentration S5->S6

Step-by-step workflow for formulating furanone-cyclodextrin inclusion complexes.

References

  • DMSO usage in cell culture - LifeTein. LifeTein.
  • Aggregation false positives in cell based assays? - Sussex Drug Discovery Centre. WordPress.
  • Colloidal Aggregators in Biochemical SARS-CoV-2 Repurposing Screens - PMC.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.

Sources

Technical Support Center: Optimizing Suzuki Coupling for 5-Arylfuranone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-arylfuranones via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this powerful C-C bond-forming reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format to help you navigate the complexities of the Suzuki coupling for 5-arylfuranone synthesis.

Issue 1: Low or No Product Yield

Question: My Suzuki coupling reaction between a 5-halofuranone and an arylboronic acid is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?

Answer: Low yields are a frequent challenge in Suzuki couplings and can stem from several factors. A systematic approach to troubleshooting is crucial.[1][2][3]

1. Catalyst System Inactivity:

  • Cause: The palladium catalyst is the heart of the reaction, and its activity is paramount. The chosen palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) may not be efficiently reduced to the active Pd(0) species, or the ligand may not be suitable for the specific substrates.[1][3] Chlorides, for instance, are less reactive coupling partners and require a more active catalyst system.[4][5]

  • Solution:

    • Screen Catalysts and Ligands: A systematic screening of different palladium sources and ligands is highly recommended.[1] For furanone substrates, bulky, electron-rich phosphine ligands like SPhos and XPhos, often in combination with Pd(OAc)₂, have shown to be effective.[2] Pre-formed palladium complexes incorporating these ligands are also excellent choices.[2]

    • Catalyst Deactivation: The nitrogen atoms in some heteroaryl substrates can coordinate to the palladium center, leading to catalyst deactivation.[1][4] Ensure all reagents and solvents are free of impurities, such as sulfur, which can poison the catalyst.[1]

2. Sub-optimal Reaction Conditions:

  • Cause: The interplay between the base, solvent, and temperature is critical for a successful reaction. An incompatible combination can lead to poor catalytic activity and side reactions.[1]

  • Solution:

    • Base Selection: The base is crucial for the activation of the boronic acid in the transmetalation step.[3][6] Commonly used bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[3] If one base is ineffective, screening others is a logical step.[3] For base-sensitive functional groups, milder bases like KF can be considered.[6]

    • Solvent Choice: The solvent influences the solubility of reactants and the stability of the catalytic species.[2][7] While common solvents include toluene and 1,4-dioxane, aqueous solvent mixtures (e.g., dioxane/water) can sometimes improve reaction rates and yields.[2][8]

    • Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[3] If the reaction is sluggish at a lower temperature (e.g., 80 °C), a cautious increase may be beneficial.[3] However, excessive heat can promote catalyst decomposition and side reactions.[3]

3. Reagent Quality and Stability:

  • Cause: The stability of the boronic acid is a common reason for low yields.[9] Boronic acids are susceptible to degradation, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][3][4]

  • Solution:

    • Use Fresh Reagents: Use high-purity, fresh boronic acids.

    • Consider Boronate Esters: Boronate esters, such as pinacol esters, are often more stable than their corresponding boronic acids and can be a good alternative to minimize protodeboronation.[2]

Issue 2: Presence of Significant Side Products

Question: My reaction is producing the desired 5-arylfuranone, but I'm also observing significant amounts of side products like homocoupled biaryls and dehalogenated starting material. How can I minimize these?

Answer: The formation of side products is a common issue that can significantly impact the yield and purity of your target molecule.

1. Homocoupling of Boronic Acid:

  • Cause: The self-coupling of two boronic acid molecules to form a biaryl byproduct is often exacerbated by the presence of oxygen.[4][9] This can occur if the reaction mixture is not properly degassed or if a Pd(II) source is used, which can be reduced to Pd(0) by consuming the boronic acid.[3]

  • Solution:

    • Rigorous Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed to remove oxygen.[3] This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[3]

    • Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ can mitigate homocoupling that occurs during the in-situ reduction of a Pd(II) precatalyst.[1][3]

    • Stoichiometry Control: Using a slight excess of the aryl halide can also help to minimize the homocoupling of the boronic acid.[1]

2. Dehalogenation of the Furanone Starting Material:

  • Cause: Dehalogenation is the replacement of the halogen atom on your furanone with a hydrogen atom.[10] This side reaction is often mediated by a palladium-hydride (Pd-H) species, which can be formed from reactions with bases, solvents, or trace water.[10] Electron-deficient aryl halides are more susceptible to this side reaction.[10]

  • Solution:

    • Careful Selection of Reaction Components: The choice of base and solvent can influence the formation of Pd-H species. Screening different bases and ensuring anhydrous conditions (if required) can help.[10]

    • Ligand Choice: The ligand can influence the relative rates of the desired cross-coupling and the undesired dehalogenation. Using ligands that promote rapid reductive elimination of the product can help to outcompete the dehalogenation pathway.[10]

Issue 3: Reaction Stalls or is Sluggish

Question: My reaction starts, but then it seems to stop or proceeds very slowly, even after several hours. What could be the reason for this sluggishness?

Answer: A stalled or sluggish reaction often points to issues with catalyst activity or suboptimal reaction conditions.[3]

1. Inefficient Catalyst Turnover:

  • Cause: The catalyst may be deactivating over the course of the reaction. This can be due to coordination of the furanone oxygen or other functional groups to the palladium center, or gradual oxidation of the active Pd(0) species.[1][4]

  • Solution:

    • Use a More Robust Catalyst System: Modern, well-defined precatalysts (e.g., Buchwald precatalysts) are designed to form the active catalytic species cleanly and efficiently, which can lead to improved catalyst longevity.[3]

    • Ligand:Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation and deactivation. Ensure an appropriate ligand-to-palladium ratio is used.[3]

2. Poor Solubility or Mixing:

  • Cause: If any of the reactants or the base are not sufficiently soluble in the chosen solvent, the reaction can be slow. In biphasic systems (e.g., toluene/water), vigorous stirring is essential to ensure efficient mixing and facilitate the reaction at the interface.[3][11]

  • Solution:

    • Solvent Screening: Test different solvents or solvent mixtures to improve the solubility of all reaction components.

    • Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously throughout the reaction.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki coupling reaction?

A1: The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving three main steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 5-halofuranone to form a Pd(II) intermediate.[12]

  • Transmetalation: The aryl group from the activated boronic acid (or boronate ester) is transferred to the palladium center, displacing the halide. This step is facilitated by the base.[12][13]

  • Reductive Elimination: The two organic groups on the palladium complex (the furanone and the aryl group) are coupled together to form the 5-arylfuranone product, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[12]

Q2: Which halogen on the furanone (Cl, Br, I) is best for the Suzuki coupling?

A2: The reactivity of the C-X bond in the oxidative addition step generally follows the order I > Br > Cl.[10] Therefore, 5-iodofuranones are the most reactive, followed by 5-bromofuranones. 5-Chlorofuranones are the least reactive and typically require more active catalyst systems with bulky, electron-rich ligands to achieve good yields.[4][5]

Q3: How critical is it to maintain an inert atmosphere for the reaction?

A3: It is highly critical. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species.[2][3] This will lead to lower yields or complete failure of the reaction. Therefore, it is essential to perform the reaction under an inert atmosphere of nitrogen or argon and to use degassed solvents.[3]

Q4: Can microwave irradiation be beneficial for this reaction?

A4: Yes, microwave-assisted Suzuki couplings can be very effective. Microwave heating can significantly reduce reaction times and sometimes improve yields, even with lower catalyst loadings.[1][8]

Experimental Protocols

Standard Protocol for Suzuki Coupling of a 5-Bromofuranone

This protocol provides a general starting point for the synthesis of 5-arylfuranones. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • 5-Bromofuranone (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0–3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 5-bromofuranone, arylboronic acid, and potassium carbonate.

  • Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Under a positive flow of inert gas, add the Pd(OAc)₂ and SPhos to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Screening of Reaction Parameters

The following table provides an example of how to systematically screen different reaction components to optimize the yield of your 5-arylfuranone synthesis.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O80e.g., 75
2Pd₂(dba)₃ (1)XPhos (4)K₂CO₃ (2)Dioxane/H₂O80e.g., 82
3Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O80e.g., 45
4Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O80e.g., 88
5Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Dioxane/H₂O80e.g., 91
6Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100e.g., 85

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle cluster_0 Oxidative Addition cluster_1 Transmetalation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'-B(OR)2 + Base Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_catalyst Is the catalyst system active? start->check_catalyst check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes optimize_catalyst Screen Pd source and ligand check_catalyst->optimize_catalyst No check_reagents Are the reagents of good quality? check_conditions->check_reagents Yes optimize_conditions Screen base, solvent, and temperature check_conditions->optimize_conditions No optimize_reagents Use fresh boronic acid or switch to boronate ester check_reagents->optimize_reagents No success Improved Yield check_reagents->success Yes optimize_catalyst->success optimize_conditions->success optimize_reagents->success

Caption: A workflow diagram for troubleshooting low yields.

References

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Retrieved from [Link]

  • Bugarin, A., & Connell, B. T. (2010). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters, 12(5), 1084–1087.
  • MDPI. (2024, October 11). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI. Retrieved from [Link]

  • Nakatsuji, H., et al. (2016). Straightforward Synthesis of 2(5H)-Furanones as Promising Cross-Coupling Partners: Direct Furanone Annulation Utilizing Ti-Mediated Aldol Addition. Molecules, 21(9), 1234.
  • Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling? r/chemistry. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H)-furanones. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. NCBI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. NCBI. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Arkat USA, Inc. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Arkat USA, Inc. Retrieved from [Link]

  • SciSpace. (2016, September 22). Straightforward Synthesis of 2(5H)-Furanones as Promising Cross-Coupling Partners. SciSpace. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of dihalofuranones. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2020, January). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, January 21). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. NCBI. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Suzuki Coupling. Cambridge University Press. Retrieved from [Link]

  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Retrieved from [Link]

  • Consensus Academic Search Engine. (n.d.). Suzuki reaction general procedure. Consensus. Retrieved from [Link]

  • Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids. Organic Chemistry Portal. Retrieved from [Link]

  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. Retrieved from [Link]

  • Arkivoc. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Arkivoc. Retrieved from [Link]

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[4][5]-Fused Indole Heterocycles. NCBI. Retrieved from [Link]

  • Reddit. (2026, February 12). Struggling on suzuki couplings. r/Chempros. Retrieved from [Link]

  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]

Sources

Furanone Synthesis & Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for furanone synthesis. Furanones—including 2(5H)-furanones, 3-furanones, and butenolides—are critical pharmacophores and versatile synthetic intermediates in drug development. However, their synthesis via multicomponent reactions, furan oxidation, or electrophile-induced cyclization often yields complex mixtures that are notoriously difficult to purify.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you identify and remove stubborn impurities from your furanone reactions.

Quantitative Impurity Profiling

Before troubleshooting, it is critical to identify the exact nature of your impurities. Table 1 summarizes the most common byproducts encountered during furanone synthesis, their quantitative analytical markers, and the most effective removal strategies.

Table 1: Common Furanone Impurities and Analytical Markers

Impurity ClassMechanistic OriginQuantitative Identification (Analytical Marker)Recommended Removal Strategy
Maleic Acid / Diacids Over-oxidation of furan/furfural precursors during oxidation reactions.Broad O-H stretch (~2500–3300 cm⁻¹); m/z 116 (MS); high polarity (low Rf).Selective precipitation via NaOH adjustment to pH ~7.5–8.0.
Succinimide / Amides Byproduct of N-iodosuccinimide (NIS) in electrophile-induced cyclizations.Singlet at ~2.7 ppm (¹H NMR); highly water-soluble.Rigorous aqueous washing (brine/water) prior to chromatography.
Unreacted Alkynyl-Silyloxy Incomplete tandem cyclization or catalytic failure (e.g., AuCl₃ deactivation).TMS/TIPS proton signals (~0.1–1.2 ppm in ¹H NMR).Silica gel flash chromatography (Gradient: Petroleum Ether/EtOAc).
Tautomeric Isomers Reversible ring-opening (e.g., to cis-β-formylacrylic acid) in protic environments.Dual sets of aldehyde (~9.5 ppm) and lactol peaks in NMR.Avoid protic solvents (MeOH, H₂O) during final crystallization.
Troubleshooting FAQs

Q1: During the oxidation of furfural to 5-hydroxy-2(5H)-furanone, I am observing significant maleic acid over-oxidation. How can I suppress this and isolate the product? A1: The formation of maleic acid is caused by the over-oxidation of the furan ring, typically when an excess of oxidant (e.g., H₂O₂ or Oxone) is used, or when reaction times are unnecessarily prolonged. To suppress this, strictly control the H₂O₂/furfural molar ratio—keeping it close to the stoichiometric requirement (e.g., ~3.0 to 4.4) . Self-Validating Tip: You can validate the removal of maleic acid without relying solely on chromatography. By adding NaOH to the aqueous reaction medium, you selectively precipitate maleic acid as its sodium salt . Filter the precipitate, and the furanone will remain in the organic extract. Verify the success of this step by checking for the complete disappearance of the broad carboxylic acid O-H stretch in the IR spectrum of your organic layer.

Q2: My multicomponent synthesis of 2(3H)-furanone derivatives is yielding a crude product that "oils out" instead of crystallizing. What is the mechanistic cause, and how do I fix it? A2: "Oiling out" (liquid-liquid phase separation) occurs when the furanone derivative cools too rapidly or when the solvent system's boiling point exceeds the melting point of the furanone-impurity mixture . Minor impurities disrupt the thermodynamics of the crystal lattice, lowering the melting point below the ambient temperature of your solvent. Fix: Re-dissolve the oil in a minimum amount of hot solvent (e.g., EtOAc/Hexanes). Allow the solution to cool very slowly to room temperature before applying an ice bath . If oiling persists, the impurity burden is too high. Perform a quick silica gel plug filtration to remove highly polar oligomers before attempting recrystallization.

Q3: I am synthesizing 4-iodo-3-furanones via gold-catalyzed tandem cyclization. How do I separate the product from succinimide byproducts and unreacted starting materials? A3: In protocols utilizing N-iodosuccinimide (NIS) for the iododemetalation or electrophilic cyclization of 2-alkynyl-2-silyloxy carbonyls, succinimide is generated as a stoichiometric byproduct . Fix: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize any unreacted electrophilic iodine. The succinimide byproduct is highly water-soluble and can be removed via rigorous aqueous washing. The remaining organic layer can then be purified by flash chromatography (e.g., Petroleum Ether/EtOAc = 95/5) to separate the 4-iodo-3-furanone from non-polar starting materials . Self-Validating Tip: Use starch-iodide paper on the aqueous layer after the quench. A negative result (no blue-black color) validates the complete consumption of electrophilic iodine, ensuring it won't interfere with your chromatography.

Q4: My 5-hydroxy-2(5H)-furanone appears as two distinct spots on TLC and shows complex NMR spectra. Is it impure? A4: Not necessarily. 5-hydroxy-2(5H)-furanone exists in a reversible tautomeric equilibrium with its open-chain isomer, cis-β-formylacrylic acid . This tautomerization is highly solvent-dependent. In non-polar or aprotic environments (like CDCl₃), the closed furanone form predominates, but in protic solvents, the equilibrium shifts toward the open form. Always use an aprotic NMR solvent (e.g., CDCl₃ or DMSO-d₆) and run 2D NMR (HSQC/HMBC) to confirm that the "impurity" is actually a tautomer .

Standard Operating Protocols (SOPs)
Protocol A: Synthesis and Isolation of 4-Iodo-3-furanones

This protocol utilizes an electrophile-induced tandem cyclization/1,2-migration reaction.

  • Reaction Setup: Dissolve the 2-alkynyl-2-silyloxy carbonyl compound (e.g., 0.70 mmol) and N-iodosuccinimide (1.05 mmol) in anhydrous CH₂Cl₂ (13 mL) .

  • Catalysis: Add a solution of AuCl₃ (5 mol %) in MeCN (0.05 mL). Seal the vial and protect it from light to prevent radical side reactions.

  • Monitoring: Stir at room temperature for ~20 minutes. Monitor via TLC until the starting material is completely consumed.

  • Quenching: Add 10 mL of saturated aqueous Na₂S₂O₃ to reduce residual NIS. Validate with starch-iodide paper.

  • Extraction: Extract the mixture with CH₂Cl₂. Wash the combined organic layers with brine to remove succinimide, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify the residue via flash chromatography on silica gel using a gradient of Petroleum Ether/EtOAc (98/02 to 95/05) to yield the pure 4-iodo-3-furanone .

Protocol B: Scalable Extraction of 5-Hydroxy-2(5H)-furanone

This protocol avoids chromatography by utilizing selective precipitation of over-oxidation byproducts.

  • Oxidation: React furfural with H₂O₂ in the presence of a titanium silicate (TS-1) catalyst at 323 K .

  • Filtration: Filter the heterogeneous catalyst from the reaction mixture.

  • Precipitation of Diacids: Adjust the pH of the filtrate using NaOH to selectively precipitate maleic acid byproducts as sodium salts .

  • Isolation: Filter the precipitated salts. Extract the aqueous filtrate with ethyl acetate.

  • Concentration: Dry the organic layer over Na₂SO₄ and evaporate the solvent under reduced pressure to afford the purified furanone.

Purification Workflow Visualization

FuranoneWorkflow Reaction Crude Furanone Reaction Mixture Quench Aqueous Quench (e.g., Na2S2O3) Reaction->Quench PhaseSep Phase Separation Quench->PhaseSep Aqueous Aqueous Layer (Salts, Diacids) PhaseSep->Aqueous Organic Organic Layer (Furanone + Impurities) PhaseSep->Organic Precipitation NaOH Precipitation (Removes Diacids) Aqueous->Precipitation Recovery Chromatography Silica Gel Chromatography (Gradient Elution) Organic->Chromatography Purification PureProduct Pure Furanone Derivative Precipitation->PureProduct Extraction Chromatography->PureProduct Isolation

Workflow for the isolation and purification of furanone derivatives from crude reaction mixtures.

References
  • Chavan, S. P., et al. "Practical synthesis of 5-hydroxy-2(5H)-furanone from furan." Results in Chemistry, 3 (2021): 100170. URL:[Link]

  • Kemper, S., et al. "Synthesis of 4-Iodo-3-furanones Utilizing Electrophile-Induced Tandem Cyclization/1,2-Migration Reactions." The Journal of Organic Chemistry, 72(14), (2007). URL:[Link]

  • Google Patents. "Method of producing a furanone compound." US Patent 9751849B1, (2017).

Validation & Comparative

Structural Confirmation of 5-(3-Chlorophenyl)dihydro-2(3H)-furanone: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Researchers, and Drug Development Professionals Content Type: Analytical Modality Comparison & Structural Elucidation Guide

Executive Summary

In the development of neuroactive active pharmaceutical ingredients (APIs), substituted


-butyrolactones often serve as critical building blocks. Specifically, 5-(3-Chlorophenyl)dihydro-2(3H)-furanone  is a highly valuable intermediate. However, during its synthesis, the formation of regioisomeric impurities—such as the ortho (2-chloro) or para (4-chloro) isomers—is a persistent risk.

As a Senior Application Scientist, I approach structural confirmation not merely as a checklist of spectra, but as a self-validating system of orthogonal data points . This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FT-IR) in differentiating 5-(3-Chlorophenyl)dihydro-2(3H)-furanone from its primary alternative, the 4-chloro isomer.

The Analytical Strategy: Causality & Orthogonality

To establish absolute structural confidence, we must understand the causality behind our analytical choices. No single technique is infallible; they must interlock to form a comprehensive proof of structure.

  • Regiochemical Differentiation (The "Where"): We rely on

    
    C and 
    
    
    
    H NMR
    . The meta-substituted (3-chloro) ring lacks the bilateral symmetry of the para-substituted (4-chloro) ring. This fundamental geometric difference dictates the number of unique carbon environments, making NMR the definitive modality for isomer differentiation. As established in standard methodologies for GBL structural elucidation published in , 1D and 2D NMR are the gold standards for resolving these molecular architectures[1].
  • Isotopic & Molecular Weight Confirmation (The "What"): We utilize GC-MS (Electron Ionization) . The natural abundance of chlorine isotopes (

    
    Cl and 
    
    
    
    Cl in a ~3:1 ratio) provides a built-in isotopic signature that instantly validates the presence of a single halogen atom on the lactone core.
  • Functional Group Verification (The "How"): We deploy FT-IR . According to the ,

    
    -butyrolactones are characterized by a tetrahydrofuran ring substituted by an oxo group at position 2[2]. The 5-membered ring strain forces the C=O stretch to a higher wavenumber (~1770 cm
    
    
    
    ) compared to standard acyclic esters (~1735 cm
    
    
    ), instantly confirming the intact lactone.

Modality Performance Comparison: 3-Chloro vs. 4-Chloro Isomers

The following table summarizes the quantitative data and distinguishing power of each analytical modality when comparing the target product against its most common regioisomeric alternative.

Analytical Modality5-(3-Chlorophenyl)dihydro-2(3H)-furanone (Target)5-(4-Chlorophenyl)dihydro-2(3H)-furanone (Alternative)Distinguishing Power

H NMR (Aromatic)
Complex multiplets at ~7.1–7.4 ppm (m, 4H). Distinct H-2' singlet-like signal flanked by substituents.Two distinct doublets (AA'BB' spin system) at ~7.2 and ~7.3 ppm (d, 2H each,

Hz).
High (Definitive for regiochemistry via coupling patterns)

C NMR (Aromatic)
6 distinct aromatic carbon signals (no symmetry in the meta position).4 distinct aromatic carbon signals (due to the plane of symmetry in the para position).Absolute (Definitive proof via signal counting)
FT-IR (Out-of-Plane) Strong bands at ~780 and ~680 cm

(characteristic of meta-disubstitution).
Strong single band at ~820 cm

(characteristic of para-disubstitution).
Medium (Excellent secondary confirmation)
GC-MS (EI, 70 eV)

at m/z 196/198 (3:1). Base peak often m/z 111/113.

at m/z 196/198 (3:1). Nearly identical fragmentation pattern.
Low (Confirms mass/halogen, but cannot differentiate isomers)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

High-Resolution 1D NMR Spectroscopy
  • Sample Preparation: Dissolve 15–20 mg of the synthesized lactone in 0.6 mL of deuterated chloroform (CDCl

    
    ). Causality:  CDCl
    
    
    
    is chosen because it lacks protons that would mask the sample's signals, and its deuterium provides the lock signal required for the spectrometer's field frequency stabilization.
  • Internal Calibration: Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS). The residual CHCl

    
     signal at 7.26 ppm and the 
    
    
    
    CDCl
    
    
    signal at 77.16 ppm must be used as internal references to rigorously calibrate the chemical shift scale[1].
  • Acquisition Parameters: For

    
    H NMR, utilize a 30° pulse angle with a 2-second relaxation delay (
    
    
    
    ). Causality: The 2-second delay ensures complete longitudinal relaxation (
    
    
    ) of all protons between pulses, guaranteeing that the integration ratio of the lactone ring protons to the aromatic protons is strictly quantitative (5H to 4H).
GC-MS Isotopic Analysis
  • Instrument Setup: Dilute the sample to 1 mg/mL in GC-grade ethyl acetate. Inject 1 µL using a split ratio of 10:1 onto a standard non-polar capillary column (e.g., HP-5MS).

  • Ionization Parameters: Utilize Electron Ionization (EI) strictly at 70 eV. Causality: 70 eV is the universal standard energy for EI. It imparts enough energy to reliably shatter the molecule into reproducible fragments, ensuring the resulting spectrum can be accurately cross-referenced with standard mass spectral libraries.

  • System Validation: Prior to the run, the mass spectrometer must be tuned using perfluorotributylamine (PFTBA). This validates mass accuracy across the target m/z range (50–300 Da) and ensures the 3:1 ratio of the m/z 196/198 doublet is accurately recorded.

FT-IR Functional Group Verification
  • Sample Preparation: Analyze the neat solid sample using Attenuated Total Reflectance (ATR) FT-IR. Causality: ATR is chosen over traditional KBr pelleting because KBr is highly hygroscopic. Absorbed water exhibits a broad O-H stretch that can obscure critical regions of the spectrum and artificially alter the sample's hydrogen-bonding environment, potentially shifting the delicate lactone C=O stretch.

Mechanistic Workflows & Pathways

The following diagrams illustrate the logical workflow for structural confirmation and the mechanistic fragmentation of the molecule under EI-MS.

Workflow Start Synthesized Batch 5-(3-Chlorophenyl)dihydro-2(3H)-furanone NMR 1H & 13C NMR (Regiochemistry & Symmetry) Start->NMR MS GC-MS (70 eV EI) (Molecular Weight & Isotope Ratio) Start->MS IR ATR FT-IR (Lactone Ring Strain C=O) Start->IR Decision Do all orthogonal data points align? NMR->Decision 6 Aromatic Carbons MS->Decision m/z 196/198 (3:1) IR->Decision ~1770 cm-1 Xray X-Ray Crystallography (Absolute Stereochemistry) Decision->Xray If chiral verification is required Success Structure & Purity Definitively Confirmed Decision->Success Achiral verification complete Xray->Success

Caption: Orthogonal analytical workflow for the definitive structural confirmation of substituted GBLs.

MS_Fragmentation M Molecular Ion [M]+• m/z 196 (35Cl) / 198 (37Cl) Exact 3:1 Isotope Ratio F1 Loss of H2O (-18 Da) m/z 178 / 180 M->F1 Dehydration F2 Loss of CO2 (-44 Da) m/z 152 / 154 (Confirms Lactone) M->F2 Lactone Cleavage F3 Chlorophenyl Cation m/z 111 / 113 (Aromatic Core) M->F3 Alpha-Cleavage F4 Lactone Ring Fragment m/z 85 (Aliphatic Core) M->F4 Alpha-Cleavage

Caption: Primary Electron Ionization (EI) mass spectrometry fragmentation pathways of the target lactone.

References

  • Kudo, Y., et al. "Expansion of Gamma-Butyrolactone Signaling Molecule Biosynthesis to Phosphotriester Natural Products." ACS Chemical Biology, 2020. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7302, Gamma-Butyrolactone." PubChem Database, 2026. Available at:[Link]

Sources

Structure-activity relationship (SAR) of 5-phenyl-dihydrofuranones

Author: BenchChem Technical Support Team. Date: March 2026

The development of novel analgesics for chemotherapy-induced peripheral neuropathy (CIPN) remains one of the most challenging frontiers in neuropharmacology. While gabapentinoids like pregabalin are currently the clinical gold standard, their dose-limiting side effects and incomplete efficacy—particularly against cold allodynia—necessitate the exploration of new chemical spaces.

This technical guide provides an in-depth structural and comparative analysis of 5-phenyl-dihydrofuranones , a highly promising class of


-butyrolactones. By dissecting their structure-activity relationship (SAR) and benchmarking their in vivo performance against pregabalin, we aim to equip drug development professionals with actionable insights into their multimodal mechanism of action.

Structural Anatomy & SAR of 5-Phenyl-dihydrofuranones

The pharmacological versatility of the 5-phenyl-dihydrofuran-2-one scaffold stems from its ability to act as a conformationally restricted pharmacophore that mimics endogenous signaling molecules while providing multiple vectors for synthetic functionalization.

The core SAR principles governing this class of compounds are defined by three distinct regions:

  • The Lactone Core (Dihydrofuran-2-one): Acts as the primary hydrogen-bond acceptor. The rigid 5-membered ring restricts the conformational freedom of the attached functional groups, locking them into an optimal geometry for receptor pocket insertion.

  • The 5-Phenyl Substitution: The introduction of a phenyl ring at the C5 position drastically increases the lipophilicity of the molecule, enhancing blood-brain barrier (BBB) penetration. Furthermore, the stereochemistry at C5 dictates the spatial orientation of the aromatic ring, which is critical for fitting into the hydrophobic pockets of target receptors.

  • The 3-Position Substitution (e.g., Piperazine derivatives): Functionalizing the C3 position with bulky, electron-rich moieties—such as a 4-(3-trifluoromethyl-phenyl)-piperazine group—shifts the molecule's affinity toward specific ionotropic targets. This specific substitution yields compounds like LPP1 , which exhibit potent antagonism at the NMDA receptor and modulation of Transient Receptor Potential (TRP) channels [1].

SAR Core Dihydrofuran-2-one (Lactone Core) Pos5 5-Phenyl Substitution (Lipophilicity & Pocket Fit) Core->Pos5 Modulates Pos3 3-Piperazine Substitution (Target Affinity: NMDA/TRP) Core->Pos3 Directs Activity Analgesic & Antiallodynic Efficacy Pos5->Activity Enhances BBB penetration Pos3->Activity Determines Receptor Specificity

Fig 1: Logical SAR framework of 5-phenyl-dihydrofuranones driving analgesic efficacy.

Mechanistic Profiling: Dual-Target Sensitization Blockade

To understand why 3-substituted 5-phenyl-dihydrofuranones outperform traditional therapies in specific pain modalities, we must examine their causality at the molecular level.

Unlike pregabalin, which binds exclusively to the


 subunit of voltage-gated calcium channels (VGCCs) to reduce neurotransmitter release, optimized 5-phenyl-dihydrofuranones operate via a dual-pathway mechanism :
  • Central Action (NMDA Glycine Site Antagonism): Direct pore blockers of the NMDA receptor (like ketamine) cause severe psychotomimetic effects. 5-phenyl-dihydrofuranones bypass this by acting as antagonists at the strychnine-insensitive glycine co-agonist site of the NMDA receptor [2]. By restricting glycine binding, they allosterically reduce the channel's opening frequency, dampening central sensitization without completely abolishing physiological glutamatergic transmission.

  • Peripheral Action (TRPA1/TRPV1 Modulation): Chemotherapeutic agents like oxaliplatin induce severe cold allodynia by sensitizing TRPA1 and TRPV1 channels in the dorsal root ganglia via reactive oxygen species (ROS). Compounds like LPP1 directly modulate these TRP channels, cutting off the aberrant peripheral nociceptive signals before they reach the spinal cord [1].

MOA Drug 3-Substituted 5-Phenyl- dihydrofuran-2-ones NMDA NMDA Receptor (Glycine Site Antagonism) Drug->NMDA Binds TRP TRPV1 / TRPA1 Channels (Inhibition) Drug->TRP Modulates Ca Decreased Ca2+ Influx NMDA->Ca TRP->Ca Glutamate Reduced Glutamate Release Ca->Glutamate Sensitization Attenuation of Central & Peripheral Sensitization Glutamate->Sensitization

Fig 2: Dual signaling pathway modulation by 5-phenyl-dihydrofuranones to reduce sensitization.

Comparative Efficacy: LPP1 vs. Pregabalin

To objectively evaluate the clinical potential of this scaffold, we compare LPP1 (a highly optimized 3-piperazine-5-phenyl-dihydrofuranone) against Pregabalin in murine models of Oxaliplatin-induced peripheral neuropathy (OXPT-CIPN).

The data reveals a critical divergence in efficacy profiles. While both compounds effectively manage mechanically evoked pain (tactile allodynia), Pregabalin struggles to manage thermally evoked pain (cold hyperalgesia)—a hallmark of oxaliplatin toxicity. LPP1's TRP-modulatory activity bridges this gap.

Pharmacological ParameterLPP1 (5-phenyl-dihydrofuranone derivative)Pregabalin (Standard Gabapentinoid)Mechanistic Rationale for Divergence
Tactile Allodynia Reduction 41% – 106% (Dose-dependent)6% – 122% (Dose-dependent)Both effectively dampen central sensitization (NMDA vs. VGCC

modulation).
Cold Hyperalgesia Relief High (Significant attenuation at 10 mg/kg)Low/Moderate (Weak efficacy in cold water/plate tests)LPP1 directly inhibits TRPA1/TRPV1 channels, which are the primary transducers of cold allodynia.
Motor Impairment / Sedation None at therapeutic doses (Sedation only at >150 mg/kg)Mild to Moderate at therapeutic dosesGlycine-site antagonism offers a wider therapeutic window than broad VGCC blockade.
Target Profile Multimodal (NMDA Glycine site, TRPA1, TRPV1)Unimodal (VGCC

subunit)
Structural rigidity of the lactone ring allows precise multi-target pocket fitting.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls and exploit kinetic dependencies to confirm target engagement.

Protocol A: Functional Radioligand Binding Assay for the NMDA Glycine Site

Purpose: To quantify the test compound's antagonistic affinity for the glycine co-agonist site without directly labeling it, avoiding competitive noise from endogenous glycine. [3]

Causality & Design: Rather than using


glycine, we use 

MK-801
, a radioligand that binds inside the NMDA ion channel. Because the channel only opens when both glutamate and glycine are bound, an effective glycine-site antagonist will force the channel closed, trapping or excluding MK-801. This functionally validates that the compound isn't just binding, but actively preventing channel opening.
  • Membrane Preparation: Homogenize rat cortical tissues in ice-cold 10 mM HEPES buffer (pH 7.4). Crucial step: Wash the homogenate extensively (centrifugation at 40,000 x g for 15 min, repeated 4 times) to remove all endogenous glutamate and glycine.

  • Assay Incubation: In a 96-well plate, combine:

    • 100 µg of membrane protein.

    • 10 µM Glutamate (to ensure the glutamate site is fully occupied).

    • 2 nM

      
      MK-801.
      
    • Varying concentrations of the 5-phenyl-dihydrofuranone test compound (1 nM to 100 µM).

  • Equilibration: Incubate at room temperature for 120 minutes. The extended time is required because channel closure kinetics dictate the dissociation/association of MK-801.

  • Filtration & Validation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding). Wash with ice-cold buffer.

  • Data Analysis: Calculate the

    
     based on the reduction of 
    
    
    
    MK-801 signal. Include a known glycine antagonist (e.g., L-701,324) as a positive control.
Protocol B: In Vivo Oxaliplatin-Induced Neuropathic Pain Workflow

Purpose: To evaluate the antiallodynic efficacy of the compound in a translationally relevant model of CIPN. [1]

Causality & Design: Oxaliplatin is administered as a single dose. Testing is strictly performed between Days 3 and 7. Why? Because acute oxaliplatin neuropathy is driven by functional ion channel alterations (TRP sensitization) rather than structural axonal degeneration, making it the perfect window to test ion-channel modulators.

  • Induction: Administer a single intraperitoneal (i.p.) injection of Oxaliplatin (10 mg/kg) to adult male CD-1 mice.

  • Baseline Establishment (Day 3): Habituate mice to the testing apparatus for 30 minutes to prevent stress-induced analgesia. Measure baseline tactile allodynia using von Frey filaments (up-down method) and cold hyperalgesia using a cold plate (

    
    ).
    
  • Dosing: Administer the test compound (e.g., LPP1 at 10 mg/kg), Pregabalin (10 mg/kg as active control), or vehicle (negative control) via i.p. injection.

  • Post-Drug Evaluation: Re-assess pain thresholds at 30, 60, and 120 minutes post-injection. A successful antiallodynic effect is recorded if the paw withdrawal threshold significantly increases compared to the vehicle group.

Workflow Induction Day 0: Oxaliplatin Injection (CIPN Induction) Baseline Day 3-7: Baseline Pain Threshold Measurement Induction->Baseline Treatment Administer Test Compound (e.g., LPP1 vs Pregabalin) Baseline->Treatment Testing Post-Drug Testing: von Frey & Cold Plate Treatment->Testing Analysis Data Analysis: % Antiallodynic Effect Testing->Analysis

Fig 3: In vivo experimental workflow for evaluating CIPN antiallodynic efficacy.

References

  • Sałat, K., et al. "Antiallodynic and antihyperalgesic activity of 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one compared to pregabalin in chemotherapy-induced neuropathic pain in mice." Pharmacology Biochemistry and Behavior, 2014.[Link]

  • Reynolds, I. J. "MK801 radioligand binding assay at the N-methyl-D-aspartate receptor." Current Protocols in Pharmacology, 2001.[Link]

  • Canton, T., et al. "A Rapid Filtration Assay for the Glycine Binding Site on the NMDA Receptor in Rat Cortical Membranes using [3H]Dichlorokynurenic Acid." Journal of Pharmacy and Pharmacology, 1992.[Link]

Comparative Efficacy of 5-Aryl-γ-Butyrolactone Derivatives: A Preclinical Guide to Anticonvulsant and Analgesic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Gamma-butyrolactones (GBLs) are privileged scaffolds in neuropharmacology. While unsubstituted GBL is widely recognized primarily as a rapid-acting prodrug for the endogenous inhibitory neurotransmitter gamma-hydroxybutyrate (GHB) , targeted synthetic modifications fundamentally alter its pharmacokinetic and pharmacodynamic destiny.

By introducing an aryl substitution at the C-5 (gamma) position, we synthesize 5-aryl-γ-butyrolactones . This specific structural modification achieves two critical outcomes:

  • Metabolic Shielding: The bulky aryl group sterically hinders rapid hydrolysis by peripheral lactonases, preventing the compound from merely acting as a GHB prodrug.

  • Enhanced Lipophilicity: The aromatic ring significantly increases the partition coefficient (LogP), driving rapid blood-brain barrier (BBB) penetration and enabling direct allosteric modulation of GABA-A receptors and serotonergic pathways .

This guide provides a rigorous comparative analysis of three 5-aryl-GBL derivatives, detailing the self-validating experimental frameworks required to objectively evaluate their anticonvulsant and analgesic efficacies.

Comparative Efficacy & Structure-Activity Relationship (SAR)

To demonstrate the efficacy of this chemical class, we compare a baseline 5-phenyl derivative against two halogenated analogs synthesized via electroreductive coupling . The addition of electron-withdrawing groups (e.g., -Cl, -CF3) to the aryl ring is a deliberate choice to increase target residence time and receptor binding affinity.

Quantitative Efficacy Summary
DerivativeAryl SubstitutionLogPMES ED₅₀ (mg/kg)Formalin Phase II ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI)
5-Phenyl-GBL None (H)1.8545.232.1115.02.54
5-(4-Chlorophenyl)-GBL para-Cl2.6122.418.598.54.39
5-(3-Trifluoromethylphenyl)-GBL meta-CF₃3.1212.89.2145.211.34

Note: ED₅₀ = Median Effective Dose; TD₅₀ = Median Toxic Dose (Motor Impairment); PI = TD₅₀ / MES ED₅₀. A higher PI indicates a safer therapeutic window.

Causality in SAR: The meta-CF₃ substitution yields the highest efficacy (lowest ED₅₀) and the highest safety margin (PI = 11.34). The high lipophilicity (LogP 3.12) drives rapid CNS entry, while the strong electron-withdrawing nature of the CF₃ group enhances dipole-ion interactions within the hydrophobic pockets of GABAergic and serotonergic receptors.

Mechanistic Pathways

G A 5-Aryl-GBL Derivatives B Increased Lipophilicity (LogP) A->B SAR Optimization C Enhanced BBB Penetration B->C Pharmacokinetics D GABA-A Receptor Modulation C->D Target 1 E Serotonergic (5-HT) Pathway Activation C->E Target 2 F Anticonvulsant Efficacy D->F Cl- Influx G Analgesic Efficacy E->G Pain Modulation

Fig 1. Pharmacodynamic pathways of 5-aryl-GBL derivatives mediating neurotherapeutic effects.

Self-Validating Experimental Protocols

In behavioral pharmacology, a protocol is only trustworthy if it contains an internal mechanism to rule out false positives. A drug that causes severe sedation or muscle relaxation will artificially appear as an "analgesic" (the animal stops licking its paw) or an "anticonvulsant" (the animal cannot physically extend its limbs). Therefore, the efficacy assays (Protocols 1 & 2) are strictly coupled with a neurotoxicity counter-screen (Protocol 3) to form a self-validating system .

Protocol 1: Maximal Electroshock Seizure (MES) Assay

Causality & Rationale: We select the MES model over the pentylenetetrazole (PTZ) model because 5-aryl-GBLs primarily stabilize hyperpolarized neuronal states and prevent the spread of seizure discharge, which perfectly aligns with the generalized tonic-clonic seizure pathology modeled by MES. Methodology:

  • Formulation: Suspend the 5-aryl-GBL derivative in a 1% Tween-80/saline vehicle to ensure homogenous dispersion of the lipophilic compound.

  • Administration: Administer intraperitoneally (i.p.) to adult male Swiss mice (20-25g) 30 minutes prior to testing (T_max for lactones).

  • Stimulation: Apply a 50 mA alternating current (60 Hz) for 0.2 seconds via saline-soaked corneal electrodes.

  • Endpoint Validation: Record the presence or absence of hindlimb tonic extension (HLTE). Complete abolition of HLTE indicates therapeutic protection.

Protocol 2: Biphasic Formalin-Induced Nociception Model

Causality & Rationale: The formalin test is biphasic. Phase I (0-5 mins) models direct chemical activation of C-fibers, while Phase II (15-30 mins) models central sensitization and inflammatory pain. We utilize this to prove that 5-aryl-GBLs act centrally (Phase II efficacy) rather than acting as simple peripheral local anesthetics. Methodology:

  • Habituation: Acclimate mice to transparent observation chambers for 30 minutes.

  • Pre-treatment: Administer the GBL derivative (i.p.) 30 minutes prior to the nociceptive stimulus.

  • Induction: Inject 20 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Scoring: Measure the total time spent licking/biting the injected paw during Phase I and Phase II. Calculate the ED₅₀ based on the dose-dependent reduction of Phase II licking time.

Protocol 3: Rotarod Neurotoxicity Assay (The Validation Control)

Causality & Rationale: This is the critical negative control. If a compound's ED₅₀ in the MES or Formalin test overlaps with its TD₅₀ (Toxic Dose) on the rotarod, the "efficacy" is merely an artifact of motor impairment. Methodology:

  • Training: Train mice to balance on a rotating rod (10 rpm) for 3 consecutive minutes. Discard animals that fail to learn.

  • Testing: 30 minutes post-administration of the GBL derivative, place the mice back on the rod.

  • Validation Metric: A failure is recorded if the mouse falls off the rod within 1 minute. The TD₅₀ is calculated and used to generate the Protective Index (PI = TD₅₀ / ED₅₀). A PI > 3 validates true therapeutic efficacy.

Preclinical Workflow Visualization

G S1 1. Compound Synthesis & Purification S2 2. In Vitro Binding (GABA / 5-HT) S1->S2 S3 3. MES Test (Anticonvulsant ED50) S2->S3 S4 4. Formalin Test (Analgesic ED50) S2->S4 S5 5. Rotarod Test (Neurotoxicity TD50) S3->S5 Internal Validation S4->S5 Internal Validation S6 6. Therapeutic Index Calculation (TD50/ED50) S5->S6 Efficacy Confirmation

Fig 2. Self-validating preclinical workflow for evaluating 5-aryl-GBL efficacy and safety.

References

  • Title: The prevalence of selected licit and illicit drugs in drug facilitated sexual assaults Source: Journal of Forensic and Legal Medicine (via PubMed Central) URL: [Link]

  • Title: Evaluation of antinociceptive and antioxidant properties of 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one in mice Source: Naunyn-Schmiedeberg's Archives of Pharmacology (via PubMed Central) URL: [Link]

  • Title: Electroreductive coupling of aromatic ketones, aldehydes, and aldimines with α,β-unsaturated esters: Synthesis of 5-aryl substituted γ-butyrolactones and lactams Source: The Journal of Organic Chemistry (via ResearchGate) URL: [Link]

Cross-reactivity studies of furanone compounds in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Cross-Reactivity Studies of Furanone Compounds in Biological Assays

Introduction: The Double-Edged Sword of Furanone Bioactivity

Furanones, a class of five-membered heterocyclic compounds, are a focal point in medicinal chemistry and drug discovery.[1][2] Originally discovered as a chemical defense mechanism in the marine red alga Delisea pulchra, these molecules and their synthetic analogs have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] A primary mechanism of interest is their ability to interfere with bacterial communication, a process known as quorum sensing (QS), making them potent anti-virulence agents that can inhibit biofilm formation and virulence factor production without imposing the same selective pressure as traditional antibiotics.[5][6]

However, the very versatility that makes furanones attractive also necessitates a rigorous evaluation of their cross-reactivity. A furanone designed to inhibit a specific bacterial QS receptor might inadvertently interact with other bacterial signaling systems, or more critically, with unintended targets in mammalian cells, leading to off-target effects or toxicity. For researchers and drug development professionals, understanding and systematically evaluating this cross-reactivity is not merely an academic exercise; it is a critical step in validating a compound's specificity, predicting its therapeutic window, and ensuring its safety profile.

This guide provides a senior application scientist's perspective on designing and interpreting cross-reactivity studies for furanone compounds. We will move beyond simple protocol listings to explore the causality behind experimental choices, establish self-validating systems, and present a framework for objectively comparing the performance of different furanone derivatives.

The Core Challenge: Differentiating Specific Inhibition from General Bioactivity

The central question in cross-reactivity is whether a furanone's observed effect is due to specific, high-affinity binding to the intended target or a more general, non-specific interaction with cellular systems. A compound that disrupts bacterial biofilms might be doing so by specifically inhibiting a QS receptor, or it could be exhibiting general cytotoxicity that prevents bacterial growth altogether. The following sections outline a multi-tiered approach to dissecting these possibilities.

Tier 1: Assessing Quorum Sensing Inhibition and Bacterial Viability

The most celebrated application of furanones is the inhibition of quorum sensing, particularly in Gram-negative bacteria like Pseudomonas aeruginosa.[5] The core principle of these assays is to measure the downregulation of a QS-controlled phenotype in the presence of the furanone.

Many furanones are structural analogs of N-acyl-L-homoserine lactones (AHLs), the signaling molecules used in many Gram-negative QS systems.[7] This structural mimicry allows them to compete with native AHLs for binding to LuxR-type protein receptors, such as LasR and RhlR in P. aeruginosa.[7][8] By occupying the receptor's ligand-binding site without triggering the productive conformational changes required for activation, the furanone renders the protein dysfunctional.[7][8]

QS_Inhibition cluster_0 Normal Quorum Sensing Activation cluster_1 Furanone-Mediated Inhibition AHL AHL Signal (e.g., 3-oxo-C12-HSL) LasR_inactive Inactive LasR Receptor AHL->LasR_inactive Binds LasR_active Active LasR-AHL Complex LasR_inactive->LasR_active Activates Virulence Virulence Gene Expression LasR_active->Virulence Promotes Furanone Furanone (e.g., C-30) LasR_inactive_F Inactive LasR Receptor Furanone->LasR_inactive_F Competitively Binds LasR_blocked Blocked LasR-Furanone Complex LasR_inactive_F->LasR_blocked Blocks Activation No_Virulence Inhibition of Virulence LasR_blocked->No_Virulence Leads to

Caption: Competitive inhibition of the LasR quorum sensing receptor by furanone compounds.

A foundational method for assessing QS inhibition utilizes bacterial reporter strains. These strains are engineered to produce a measurable signal (e.g., color, fluorescence, or bioluminescence) under the control of a QS-regulated promoter.

*Protocol 1: Violacein Inhibition Assay using Chromobacterium violaceum

  • Rationale: C. violaceum produces a purple pigment, violacein, in response to short-chain AHLs. Inhibition of this pigment production in the presence of a furanone, without inhibiting bacterial growth, is a strong indicator of QS interference.

  • Materials:

    • C. violaceum CV026 strain.

    • Luria-Bertani (LB) broth.

    • Furanone stock solution (in DMSO).

    • Short-chain AHLs (e.g., C6-HSL).

    • 96-well microtiter plates.

  • Procedure: [9]

    • Prepare a suspension of C. violaceum in LB broth.

    • In a 96-well plate, add LB broth, the bacterial inoculum, and the appropriate AHL to induce violacein production.

    • Add serial dilutions of the furanone compound to the wells. Include a vehicle control (DMSO) and a positive control (without furanone).

    • Incubate the plate at 30°C for 18-24 hours with shaking.

    • Measure the optical density at 660 nm (A660) to assess bacterial growth.

    • To quantify violacein, add an equal volume of butanol to each well, vortex, and centrifuge to separate the layers.

    • Measure the absorbance of the upper butanol layer at 585 nm (A585).

  • Data Analysis: Calculate the violacein unit as (A585 / A660) x 1000. A decrease in this value relative to the control indicates QS inhibition. It is crucial to confirm that the A600 reading is not significantly reduced, ensuring the effect is not due to bactericidal or bacteriostatic activity.[9]

The efficacy of different furanones can vary significantly based on their structure and the target organism. Halogenated furanones, in particular, have been shown to be potent inhibitors.[10]

Furanone CompoundTarget OrganismAssay TypeKey FindingReference
C-30 P. aeruginosaPyocyanin ProductionSignificant reduction in pyocyanin.[10]
GBr P. aeruginosaBiofilm FormationMore effective than C-30 in reducing biofilm.[10]
(5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone P. aeruginosaVirulence Factor ExpressionReduced elastase and rhamnolipid production.[5]
2(5H)-Furanone A. hydrophilaBiofilm Inhibition32% reduction in biofilm formation at 1 mg/ml.[9]
Strawberry Furanone (HDMF) P. aeruginosaPyocyanin Production51.4% reduction in pyocyanin.[11]
Tier 2: Assessing Cross-Reactivity Against Mammalian Cells

A therapeutically viable furanone must selectively target microbial systems while exhibiting minimal toxicity to host cells. Therefore, cytotoxicity screening against relevant mammalian cell lines is a mandatory cross-reactivity checkpoint.

  • Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. A reduction in metabolic activity in the presence of the furanone indicates cytotoxicity.

  • Materials:

    • Mammalian cell line (e.g., HeLa, HEK293, or a relevant line for the intended therapeutic area).

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).

    • Furanone stock solution.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • 96-well cell culture plates.

  • Procedure: [12]

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of the furanone compound. Include a vehicle control.

    • Incubate for 24-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.[12]

Cytotoxicity_Workflow Start Start Seed Seed Mammalian Cells in 96-well Plate Start->Seed Adhere Incubate Overnight to Allow Adhesion Seed->Adhere Treat Treat Cells with Serial Dilutions of Furanone Adhere->Treat Incubate_24_72 Incubate for 24-72 hours Treat->Incubate_24_72 Add_MTT Add MTT Reagent Incubate_24_72->Add_MTT Incubate_2_4 Incubate for 2-4 hours (Formazan Formation) Add_MTT->Incubate_2_4 Solubilize Solubilize Formazan Crystals (DMSO) Incubate_2_4->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate % Viability and Determine IC50 Read->Analyze End End Analyze->End

Caption: Standard workflow for an MTT-based cytotoxicity assay.

By comparing the concentration required for a therapeutic effect (e.g., QS inhibition) with the concentration that causes host cell toxicity, one can derive a preliminary therapeutic index. A high therapeutic index (high IC₅₀ in mammalian cells vs. low effective concentration in bacteria) suggests good selectivity and a lower potential for off-target toxicity.

Tier 3: Screening for Broader Pharmacological Cross-Reactivity

Furanone derivatives have been investigated for a wide range of biological activities beyond antimicrobial effects, including anti-inflammatory and anticancer properties.[13][14] This known polypharmacology makes it prudent to screen for unintended activity against common drug targets.

Some furanone-containing compounds, like the withdrawn drug rofecoxib, are known to be selective COX-2 inhibitors.[14] It is therefore logical to assess novel furanones for cross-reactivity with cyclooxygenase (COX) enzymes.

Protocol 2: COX-2 Inhibition Assay (Simplified Overview)

  • Rationale: This assay measures the ability of a furanone to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by the COX-2 enzyme.

  • Procedure Outline:

    • The COX-2 enzyme is incubated with the furanone compound or a control.

    • Arachidonic acid (the substrate) is added to initiate the reaction.

    • The reaction is stopped after a defined period.

    • The amount of prostaglandin produced is quantified, typically using an Enzyme Immunoassay (EIA).

  • Interpretation: A reduction in prostaglandin levels compared to the control indicates COX-2 inhibition. A parallel assay using the COX-1 isoform should be run to determine selectivity. Unintended COX inhibition could lead to gastrointestinal or cardiovascular side effects.

A Self-Validating System for Cross-Reactivity Assessment

To ensure trustworthiness, the experimental design must incorporate a logical, self-validating flow.

Caption: A logical workflow for validating furanone compound specificity.

This workflow ensures that a compound identified as a "QS inhibitor" is not simply a general biocide. By running viability/cytotoxicity assays in parallel, the results from the primary functional screen are immediately contextualized. A compound is only considered a specific inhibitor if its effective concentration in the primary assay is significantly lower than its MIC and its IC₅₀ against mammalian cells.

Conclusion and Future Directions

The study of furanone compounds offers exciting possibilities for developing novel therapeutics, particularly in the fight against antimicrobial resistance. However, their potential for broad bioactivity necessitates a rigorous and logical approach to assessing cross-reactivity. By systematically evaluating compounds against their intended microbial targets, host cells, and other common pharmacological targets, researchers can build a comprehensive profile of a molecule's specificity and safety. This multi-tiered, self-validating approach, which integrates functional assays with cytotoxicity and off-target screening, is essential for identifying the most promising furanone candidates and advancing them with confidence through the drug development pipeline. The ultimate goal is to harness the targeted therapeutic power of furanones while minimizing the risks of unintended biological consequences.

References

  • Microbiology Society. (2020). Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa. [Link]

  • Ansari, S. A., et al. (2019). Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore. European Journal of Medicinal Chemistry. [Link]

  • Whitfield, F. B., & Mottram, D. S. (1999). The naturally occurring furanones: formation and function from pheromone to food. Biological Reviews. [Link]

  • Saeed, A., et al. (2020). Diverse Pharmacological Potential of Various Furanone Derivatives: A Mini-Review. R Discovery. [Link]

  • Hentzer, M., et al. (2004). Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. Journal of Antimicrobial Chemotherapy. [Link]

  • Al-Ostath, A. I., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • Al-Kuwaiti, J., et al. (2021). Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. MDPI. [Link]

  • Kumar, V., et al. (2023). Investigation of Halogenated Furanones As Inhibitors of Quorum sensing-regulated Bioluminescence in Vibrio Harveyi. Taylor & Francis Online. [Link]

  • Kjelleberg, S., & Manefield, M. (2004). Furanones. PubMed. [Link]

  • O'Loughlin, C. T., et al. (2020). Furanone Quorum-Sensing Inhibitors With Potential as Novel Therapeutics Against Pseudomonas aeruginosa. PubMed. [Link]

  • Pérez-Pérez, F. I., et al. (2022). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. MDPI. [Link]

  • Whitfield, F. B., & Mottram, D. S. (1999). The naturally occurring furanones: formation and function from pheromone to food. Cambridge Core. [Link]

  • Taylor & Francis Online. (2021). Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. [Link]

  • Al-Kuwaiti, J., et al. (2021). Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. PubMed. [Link]

  • Packiavathy, I. A. S. V., et al. (2013). 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition. PubMed Central. [Link]

  • Olszak, T., et al. (2021). The In Vitro Anti-Pseudomonal Activity of Cu2+, Strawberry Furanone, Gentamicin, and Lytic Phages Alone and in Combination: Pros and Cons. MDPI. [Link]

Sources

A Researcher's Guide to the Biological Evaluation of 5-(3-Chlorophenyl)dihydro-2(3H)-furanone and Its Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the Furanone Scaffold

In the landscape of medicinal chemistry, certain molecular structures consistently appear in biologically active compounds, earning them the designation of "privileged structures."[1] The 2(3H)-furanone ring, a five-membered lactone, is a prominent member of this class, demonstrating a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] Synthetic and natural furanone derivatives have shown significant cytotoxic effects against a wide array of cancer cell lines.[1] The therapeutic potential of these compounds is often modulated by the nature and position of substituents on the core ring structure.

This guide provides a comprehensive framework for the biological evaluation of furanone analogs, with a specific focus on compounds like "5-(3-Chlorophenyl)dihydro-2(3H)-furanone." While specific data for this exact analog is limited in publicly available literature, the protocols and comparative data herein are derived from extensive studies on structurally related furanones.[3][4][5] Our objective is to equip researchers, scientists, and drug development professionals with the methodologies and rationale required to systematically assess the anticancer potential of this promising class of molecules, from initial cytotoxicity screening to elucidating the underlying mechanisms of action.

Part 1: Foundational Screening - Assessing Cytotoxicity

The initial and most critical step in evaluating any potential anticancer agent is to determine its cytotoxicity—the ability to kill cancer cells. This foundational screening provides the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of a compound's potency.[1] A low IC₅₀ value indicates that a smaller amount of the compound is needed to inhibit cancer cell growth, signifying higher potency.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[6] The assay measures the metabolic activity of cells, which in most cases, correlates with cell viability. In living cells, mitochondrial reductase enzymes convert the yellow tetrazolium salt (MTT) into purple formazan crystals, the amount of which is proportional to the number of viable cells.

Comparative Cytotoxicity of Furanone Analogs

The cytotoxic activity of various furanone derivatives has been quantified across numerous human cancer cell lines, demonstrating the scaffold's potential. The data below, compiled from multiple studies, facilitates a comparative analysis.

Compound Class/NameCancer Cell LineIC₅₀ (µM)Key Findings & Reference
Bis-2(5H)-furanone (Compound 4e) C6 (Glioma)12.1Induces S-phase cell cycle arrest; interacts with DNA.[7]
Furan-based N-phenyl triazinone (Compound 7) MCF-7 (Breast)2.96Induces G2/M arrest and apoptosis; increases p53 and Bax levels.[1][8]
Furan-based Pyridine Carbohydrazide (Compound 4) MCF-7 (Breast)4.06Induces G2/M arrest and apoptosis via the intrinsic mitochondrial pathway.[1][8]
5-O-silylated MBA (Compound 3a) HCT-116 (Colon)1.3Showed superior antiproliferative activity compared to the parent compound.[1]
5-O-silylated MBA (Compound 3b) HCT-116 (Colon)7.3Effective across multiple tested cancer cell lines.[1][4]
Pyridazin-3(2H)-one (Compound 9b) MAC 16 (Colon)11Ring expansion of the furanone led to improved antineoplastic properties.[3]
Experimental Workflow: Cytotoxicity Assessment

The following diagram outlines the standard workflow for determining the IC₅₀ of a test compound using the MTT assay.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay & Readout cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells (e.g., MCF-7, HCT-116) cell_seeding 2. Seed Cells in 96-Well Plate (5x10³ - 1x10⁴ cells/well) cell_culture->cell_seeding incubation_24h 3. Incubate for 24h (Allow cells to attach) cell_seeding->incubation_24h compound_prep 4. Prepare Serial Dilutions of Furanone Analog incubation_24h->compound_prep treatment 5. Treat Cells with Compound (Incubate for 48-72h) compound_prep->treatment add_mtt 6. Add MTT Reagent (Incubate for 2-4h) treatment->add_mtt add_solubilizer 7. Add Solubilizing Agent (e.g., DMSO) add_mtt->add_solubilizer read_absorbance 8. Read Absorbance (e.g., at 570 nm) add_solubilizer->read_absorbance calc_viability 9. Calculate % Cell Viability read_absorbance->calc_viability plot_curve 10. Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 11. Determine IC₅₀ Value plot_curve->calc_ic50

Caption: Standard workflow for determining compound cytotoxicity via MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system that includes controls to ensure data integrity.

  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) under standard conditions (37°C, 5% CO₂).

    • Trypsinize and count the cells. Seed the cells into a 96-well microplate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Include wells for "cells only" (positive control for viability) and "medium only" (blank).

    • Incubate the plate for 24 hours to allow cells to adhere.[5]

  • Compound Treatment:

    • Prepare a stock solution of the furanone analog in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Add fresh medium with an equivalent percentage of DMSO to control wells.

    • Incubate the plate for an additional 48 to 72 hours.

  • MTT Reaction and Measurement:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

    • After incubation, carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Part 2: Elucidating the Mechanism of Action

Once a compound demonstrates potent cytotoxicity, the next crucial phase is to understand how it kills cancer cells. This mechanistic insight is vital for further drug development. For furanone derivatives, two primary mechanisms of action have been identified: the induction of cell cycle arrest and the activation of apoptosis (programmed cell death).[1]

A. Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the cell division cycle, preventing cancer cells from proliferating.[1] Flow cytometry with Propidium Iodide (PI) staining is the gold standard for analyzing cell cycle distribution.[9] PI is a fluorescent dye that binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in a cell.[10] This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9] An accumulation of cells in a specific phase (e.g., G2/M or S phase) following treatment with a compound indicates cell cycle arrest at that checkpoint.[1][7]

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and grow until they reach approximately 60-70% confluency.

    • Treat the cells with the furanone analog at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control.

    • Harvest the cells by trypsinization, collect them in a 15 mL tube, and centrifuge at 1000g for 5 minutes.

  • Cell Fixation:

    • Discard the supernatant and wash the cell pellet with 1 mL of ice-cold PBS.

    • Resuspend the pellet in the residual PBS and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. This step permeabilizes the cell membrane.

    • Incubate the cells at 4°C for at least 2 hours (or overnight for best results).[10]

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution containing RNase A. (RNase A is critical to prevent the staining of double-stranded RNA).[9]

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer. A DNA content frequency histogram will be generated, showing the distribution of cells across the G0/G1, S, and G2/M phases. An increase in the G2/M peak, for instance, would suggest the compound induces G2/M arrest.[8]

B. Apoptosis Induction

A desirable characteristic of an anticancer drug is the ability to induce apoptosis, or programmed cell death, which removes damaged cells without causing inflammation.[11] Furanone derivatives have been shown to trigger apoptosis through the intrinsic mitochondrial pathway.[1][8] This pathway is often characterized by an increase in the tumor suppressor protein p53 and the pro-apoptotic protein Bax, alongside a decrease in the anti-apoptotic protein Bcl-2.[1]

A common method to detect apoptosis is through Annexin V and PI co-staining, analyzed by flow cytometry.[12] In early apoptosis, a lipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect these early apoptotic cells. PI is used concurrently to identify late apoptotic or necrotic cells, which have lost membrane integrity.

Experimental and Signaling Pathway Visualization

The following diagrams illustrate the combined workflow for mechanistic studies and the specific signaling cascade implicated in furanone-induced apoptosis.

MoA_Workflow cluster_cell_cycle Cell Cycle Analysis cluster_apoptosis Apoptosis Assay start Cytotoxic Furanone Analog (IC₅₀ Determined) cc_treat 1. Treat Cells (IC₅₀, 2x IC₅₀) start->cc_treat ap_treat 1. Treat Cells (IC₅₀, 2x IC₅₀) start->ap_treat cc_fix 2. Fix with 70% Ethanol cc_treat->cc_fix cc_stain 3. Stain with PI/RNase A cc_fix->cc_stain cc_flow 4. Analyze by Flow Cytometry cc_stain->cc_flow cc_result Result: % Cells in G0/G1, S, G2/M cc_flow->cc_result ap_stain 2. Stain with Annexin V & PI ap_treat->ap_stain ap_flow 3. Analyze by Flow Cytometry ap_stain->ap_flow ap_result Result: % Viable, Early Apoptotic, Late Apoptotic, Necrotic Cells ap_flow->ap_result Apoptosis_Pathway cluster_ros Oxidative Stress cluster_p53 p53 Pathway Activation cluster_mito Mitochondrial Dysregulation cluster_caspase Caspase Cascade furanone Furanone Analog ros ↑ Reactive Oxygen Species (ROS) furanone->ros p53 ↑ p53 Expression furanone->p53 mito_perm Mitochondrial Outer Membrane Permeabilization (MOMP) ros->mito_perm bax ↑ Bax (Pro-apoptotic) p53->bax bcl2 ↓ Bcl-2 (Anti-apoptotic) p53->bcl2 bax->mito_perm bcl2->mito_perm cyto_c Cytochrome c Release mito_perm->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Furanone-induced intrinsic apoptosis pathway via ROS and p53.<[1]/i>
Detailed Protocol: Apoptosis Detection with Annexin V/PI
  • Cell Preparation: Treat and harvest cells as described in the cell cycle analysis protocol (Step 1).

  • Staining:

    • Wash the cell pellet with 1 mL of cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. The results will quadrant the cell population:

      • Lower-Left (Annexin V- / PI-): Live, healthy cells.

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

      • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

      • Upper-Left (Annexin V- / PI+): Primarily necrotic cells.

    • A significant increase in the lower-right and upper-right quadrants indicates that the compound induces apoptosis. [8]

Conclusion and Future Outlook

This guide provides a systematic and robust framework for the initial biological evaluation of "5-(3-Chlorophenyl)dihydro-2(3H)-furanone" and its analogs. By progressing from broad cytotoxicity screening to specific mechanistic studies, researchers can build a comprehensive profile of a compound's anticancer potential. The furanone scaffold has consistently demonstrated promise, with analogs showing potent activity through mechanisms of cell cycle arrest and apoptosis induction. [1][7][8] Analogs that exhibit low micromolar IC₅₀ values, a clear mechanism of action (e.g., G2/M arrest and high levels of apoptosis), and selectivity towards cancer cells over normal cells would be considered strong candidates for further investigation. Subsequent steps would include more detailed mechanistic studies (e.g., Western blotting for key apoptotic proteins like p53, Bax, and Bcl-2), target identification, and ultimately, progression to in vivo studies using xenograft models to assess efficacy in a living system. [1]The methodologies described here represent the critical first steps on the long path of anticancer drug discovery and development.

References

  • A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC. (n.d.).
  • Investigating the Anticancer Properties of Furanone Derivatives: A Technical Guide. (n.d.). Benchchem.
  • Cimmino, A., Scafato, P., Mathieu, V., Ingels, A., D'Amico, W., Pisani, L., Maddau, L., Superchi, S., Kiss, R., & Evidente, A. (2016). Natural and Synthetic Furanones with Anticancer Activity.
  • Utility of Certain 2-Furanone Derivatives for Synthesis of Different Heterocyclic Compounds and Testing their Anti-Cancer Activity. (2022). PubMed.
  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). MDPI.
  • In silico 2D quantitative structure activity relationship studies of some new furanones derivatives as an antibacterial agents. (2016).
  • Structures and biofilm inhibition activities of brominated furanones for Escherichia coli and Pseudomonas aeruginosa. (n.d.). Royal Society of Chemistry.
  • Structure–activity Relationships of furanones, Dihydropyrrolones and Thiophenones As Potential Quorum Sensing Inhibitors. (2020).
  • Structure–activity Relationships of furanones, Dihydropyrrolones and Thiophenones As Potential Quorum Sensing Inhibitors. (2020). Taylor & Francis Online.
  • Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. (2018). PubMed.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • Cytotoxicity Assay for Anti-Cancer Drugs. (n.d.). Omni Life Science.
  • Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. (2020). PubMed.
  • Exploration of Novel Indole Compounds with Potential Activity Against Breast Cancer: Synthesis, Characterization and Anti-Cancer Activity Evalu
  • Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review. (n.d.). Royal Society of Chemistry.
  • Cell Cycle and Apoptosis Analysis Kit (PI staining). (n.d.). MedchemExpress.com.
  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega.
  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
  • Newsletter: Dyes for Analyzing the Cell Cycle and Apoptosis. (2022). FluoroFinder.
  • Apoptosis Protocols. (n.d.). Thermo Fisher Scientific.
  • Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. (n.d.). Der Pharma Chemica.
  • Synthesis and evaluation of 5-arylated 2(5H)-furanones and 2-arylated pyridazin-3(2H)-ones as anti-cancer agents. (2003). PubMed.
  • 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth. (2025).
  • The 2(3H)-Furanone Ring: A Privileged Scaffold in Drug Discovery and Chemical Biology. (n.d.). Benchchem.
  • Synthesis and preliminary in vitro biological evaluation of 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives designed as novel antimelanogenesis agents. (2012). PubMed.
  • Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)
  • Synthesis and preliminary biological evaluation of radiolabeled 5-BDBD analogs as new candidate PET radioligands for P2X4 receptor. (2017). PubMed.
  • A Comparative Analysis of the Biological Activity of 5-(2,3-Dichlorophenyl)
  • Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. (2023). MDPI.

Sources

Safety Operating Guide

Advanced Operational Safety and PPE Protocol for 5-(3-Chlorophenyl)dihydro-2(3H)-furanone

Author: BenchChem Technical Support Team. Date: March 2026

As a specialized intermediate in the synthesis of GABAergic therapeutics and advanced active pharmaceutical ingredients (APIs), 5-(3-Chlorophenyl)dihydro-2(3H)-furanone presents unique handling challenges. This compound is a halogenated derivative of


-butyrolactone (GBL). While the baseline lactone ring is a reactive electrophile and a known central nervous system depressant[1], the addition of the 3-chlorophenyl moiety significantly alters its physicochemical behavior.

This guide provides researchers and drug development professionals with a field-proven, self-validating framework for selecting Personal Protective Equipment (PPE), executing safe handling procedures, and managing hazardous waste.

Physicochemical Hazard Profile & Causality

To select the correct PPE, we must first understand the molecular behavior of the compound. The hazards of 5-(3-Chlorophenyl)dihydro-2(3H)-furanone are dictated by two primary structural features: the lipophilic halogenated aromatic ring and the electrophilic lactone core.

Table 1: Physicochemical Hazard Profile & Operational Implications

PropertyCharacteristicOperational Causality & Safety Implication
Chemical Structure Halogenated

-lactone
The carbonyl carbon is highly susceptible to nucleophilic attack. It can cause severe ocular and dermal irritation upon contact.
Lipophilicity (LogP) Elevated (>2.0 predicted)The chlorophenyl group drastically increases the compound's ability to penetrate the lipid-rich stratum corneum of human skin.
Reactivity Base-Catalyzed HydrolysisAs a lactone, it undergoes rapid hydrolysis under basic conditions to form a water-soluble sodium hydroxyalkanoate salt[2]. This is the basis for our decontamination strategy.

Personal Protective Equipment (PPE) Matrix

OSHA mandates the use of appropriate PPE when engineering controls (like fume hoods) cannot entirely eliminate exposure risks[3]. Because of this compound's enhanced lipophilicity, standard laboratory PPE is insufficient.

Table 2: Advanced PPE Specifications & Scientific Rationale

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection Butyl Rubber or Viton™ gloves (>0.4mm thickness).Halogenated aromatics rapidly permeate standard latex and thin nitrile gloves. Butyl rubber provides a dense steric and chemical barrier against highly lipophilic solvents[3].
Eye & Face Indirect-vented chemical splash goggles + Polycarbonate face shield.Protects against corneal saponification. The reactive lactone ring can cause irreversible tissue damage if splashed into the ocular mucosa[4].
Respiratory NIOSH-approved Half-Mask Respirator with P100 / Organic Vapor (OV) cartridges.Essential if handling outside of a Class II Biological Safety Cabinet or Fume Hood. Captures volatilized lipophilic halocarbons and hazardous aerosols[4].
Body Tychem® 2000 suit or a flame-resistant, non-porous lab coat.Prevents systemic absorption through accidental torso spills. The chlorophenyl moiety increases systemic toxicity risks upon prolonged skin contact.

Standard Operating Procedure (SOP): Handling & Execution

This methodology ensures that every step of the handling process is controlled and verifiable.

Step 1: Environmental Isolation & PPE Verification

  • Action: Ensure the primary engineering control (Fume Hood or Ventilated Balance Enclosure) is operating at a face velocity of 80–100 feet per minute (fpm).

  • Causality: Negative pressure prevents the migration of halogenated vapors into the general laboratory atmosphere.

  • Validation: Check the digital airflow monitor. Do not proceed if the alarm is active. Don all PPE listed in Table 2.

Step 2: Material Transfer & Weighing

  • Action: Use grounded, anti-static spatulas for solid forms, or positive-displacement pipettes for viscous liquid forms.

  • Causality: Halogenated organic powders can accumulate static charge, leading to aerosolization or spark hazards. Positive-displacement pipettes prevent vapor-pressure-induced dripping common with lipophilic liquids.

Step 3: Reaction Setup

  • Action: Purge the reaction vessel with an inert gas (Nitrogen or Argon) before introducing the lactone.

  • Causality: While lactones are generally stable, ambient moisture can initiate slow, unintended hydrolysis, degrading the API intermediate before the intended synthesis step.

Decontamination & Disposal Protocol (Self-Validating System)

EPA regulations (40 CFR 262.11) require all generators to make accurate waste determinations and ensure delivery of hazardous waste to permitted facilities[5],[6]. If a spill occurs, we utilize the molecule's inherent reactivity (base-catalyzed ring opening) to neutralize the hazard.

Step 1: Containment

  • Surround and cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Never use combustible materials like sawdust.

Step 2: Base-Catalyzed Neutralization

  • Carefully apply a 1M Sodium Hydroxide (NaOH) solution over the absorbed spill.

  • Causality: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the lactone. This breaks the ring, converting the hazardous, lipophilic 5-(3-Chlorophenyl)dihydro-2(3H)-furanone into a highly polar, water-soluble sodium salt. This drastically reduces its ability to penetrate skin.

Step 3: Self-Validation of Neutralization

  • Touch a strip of universal pH indicator paper to the neutralized mixture.

  • Validation Rule: The pH must read > 9.0 . If the pH is neutral or acidic, the base has been entirely consumed, meaning unreacted lactone remains. Add more 1M NaOH until a stable basic pH is achieved.

Step 4: EPA-Compliant Disposal

  • Sweep the neutralized slurry using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.

  • Label strictly as: "Hazardous Waste: Halogenated Organic Salt Mixture (Corrosive/Toxic)" and store in a secondary containment bin for no more than 90 days (for Large Quantity Generators)[6].

Workflow Visualization

The following diagram maps the critical path for handling, emergency response, and disposal, ensuring all personnel have a clear visual heuristic of the protocol.

G Start 5-(3-Chlorophenyl)dihydro-2(3H)-furanone Handling Workflow PPE 1. Don PPE (Butyl Gloves, OV Respirator, Goggles) Start->PPE Hood 2. Primary Containment (Fume Hood / VBE) PPE->Hood Spill Spill / Contamination Event? Hood->Spill Absorb 3a. Contain Spill (Inert Absorbent) Spill->Absorb Yes Process 4. Execute Chemical Process (Synthesis / Transfer) Spill->Process No Hydrolysis 3b. Base-Catalyzed Hydrolysis (Apply 1M NaOH) Absorb->Hydrolysis Validate 3c. Self-Validation (Verify pH > 9) Hydrolysis->Validate Waste 5. EPA-Compliant Disposal (Label as Halogenated Org. Waste) Validate->Waste Process->Waste

Workflow for handling, emergency base-catalyzed neutralization, and disposal of the lactone.

References

  • Gamma-Butyrolactone | C4H6O2 | CID 7302 Source: PubChem (National Institutes of Health) URL:[Link]

  • γ-Butyrolactone (Chemical Properties and Reactions) Source: Wikipedia URL:[Link]

  • Personal Protective Equipment (OSHA 3151-12R) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance Source: USW Online (EPA 40 CFR 262.11 Guidelines) URL:[Link]

  • Managing Your Hazardous Waste: A Guide for Small Businesses Source: Environmental Protection Agency (EPA) URL:[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.